molecular formula C22H28N2O3 B1225087 Corynantheidine CAS No. 23407-35-4

Corynantheidine

Cat. No.: B1225087
CAS No.: 23407-35-4
M. Wt: 368.5 g/mol
InChI Key: NMLUOJBSAYAYEM-QALMDFCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Corynantheidine is an alkaloid. It has a role as a metabolite.
This compound is a natural product found in Uncaria macrophylla, Mitragyna speciosa, and Corynanthe pachyceras with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-2-[(2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLUOJBSAYAYEM-QALMDFCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801106946
Record name Methyl (αE,2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydro-α-(methoxymethylene)indolo[2,3-a]quinolizine-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23407-35-4
Record name Methyl (αE,2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydro-α-(methoxymethylene)indolo[2,3-a]quinolizine-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23407-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corynantheidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023407354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (αE,2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydro-α-(methoxymethylene)indolo[2,3-a]quinolizine-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORYNANTHEIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMP2RF3L41
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enigmatic Role of Corynantheidine in the Polypharmacology of Kratom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynantheidine, a minor alkaloid found in the leaves of the kratom plant (Mitragyna speciosa), is an emerging molecule of interest in the complex polypharmacology of this botanical.[1][2] Overshadowed by its more abundant counterparts, mitragynine (B136389) and 7-hydroxymitragynine, this compound exhibits a unique pharmacological profile characterized by its dual interaction with opioid and adrenergic systems. This technical guide provides an in-depth analysis of this compound's receptor binding, functional activity, pharmacokinetics, and its potential contribution to the overall therapeutic and toxicological profile of kratom. Through a comprehensive review of existing preclinical data, this document aims to equip researchers and drug development professionals with the foundational knowledge necessary to explore the therapeutic potential of this compound and to understand its role in the intricate pharmacology of kratom.

Introduction: The Polypharmacological Landscape of Kratom

Kratom has a long history of traditional use in Southeast Asia for its stimulant and analgesic properties.[3][4] Its complex effects are attributed to a diverse array of more than 40 indole (B1671886) and oxindole (B195798) alkaloids.[5] While mitragynine is the most abundant alkaloid and is considered a partial agonist at the mu-opioid receptor (MOR), the pharmacological activity of kratom cannot be solely attributed to this single compound.[3][6] The interplay between various alkaloids, each with its own distinct pharmacological profile, contributes to the multifaceted effects of kratom, a concept known as polypharmacology.

This compound, structurally a diastereomer of mitragynine, represents a key piece of this pharmacological puzzle.[7] Although present in lower concentrations, its unique receptor interaction profile suggests a significant modulatory role in the overall effects of kratom consumption.[1] This guide will delve into the specific pharmacological characteristics of this compound, providing a detailed examination of its molecular interactions and physiological effects.

Physicochemical and Structural Characteristics

This compound is an indole alkaloid with a molecular weight of 368.47 g/mol . Its chemical structure is closely related to other Corynanthe-type alkaloids found in kratom. The structural similarity and differences between this compound and mitragynine are crucial for understanding their distinct pharmacological activities.

  • Systematic Name: (–)-Corynantheidine

  • Molecular Formula: C₂₂H₂₈N₂O₃

  • PubChem CID: 168331

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for this compound, providing a comparative overview of its binding affinities, functional activity, pharmacokinetic parameters, and metabolic interactions.

Table 1: Receptor Binding Affinities (Ki) of this compound
ReceptorSpeciesCell Line/TissueRadioligandKi (nM)Reference
µ-Opioid (MOR)HumanHEK[³H]DAMGO118 ± 12[8]
µ-Opioid (MOR)MouseBrain[³H]DAMGO57.1 ± 8.3[1]
κ-Opioid (KOR)RatRBL[³H]U-69,5931910 ± 50[8]
δ-Opioid (DOR)--->10,000[8]
α₁D-AdrenergicHumanCHO[³H]Prazosin41.7 ± 4.7[8]
α₂A-AdrenergicHuman--~74[8]
NMDAHuman--~83[8]
Table 2: Functional Activity of this compound at the µ-Opioid Receptor
AssaySpeciesCell LineParameterValueReference
[³⁵S]GTPγSMouse-Emax~74% (vs. DAMGO)[1]
BRET (Gi-1 activation)HumanHEK-hMOREC₅₀67.2 nM[8]
BRET (Gi-1 activation)HumanHEK-hMOREmax37.2% (vs. DAMGO)[8]
β-arrestin-2 RecruitmentHuman-Emax<20%[8]
Table 3: Preclinical Pharmacokinetic Parameters of this compound in Rats
ParameterRouteDose (mg/kg)ValueReference
Bioavailability (F)Oral2049.9 ± 16.4%[9][10][11]
TmaxOral204.1 ± 1.3 h[9][10][11]
CmaxOral20213.4 ± 40.4 ng/mL[9][10][11]
Clearance (CL)IV2.5884.1 ± 32.3 mL/h[9][10][11]
Volume of Distribution (Vd)IV2.58.0 ± 1.2 L[9][10][11]
Mean Residence Time (MRT)IV2.53.0 ± 0.2 h[9][10][11]
Mean Residence Time (MRT)Oral208.8 ± 1.8 h[9][10][11]
Table 4: this compound's Interaction with Cytochrome P450 Enzymes
EnzymeInteractionParameterValueReference
CYP2D6Competitive InhibitorKi~2.8 µM[1][12]
CYP2D6Competitive InhibitorIC₅₀~4.2 µM[12]
CYP3ASubstrate-dependent Inhibitor--[1]

Signaling Pathways and Molecular Interactions

This compound's pharmacological effects are primarily mediated through its interaction with G-protein coupled receptors (GPCRs), specifically the µ-opioid and α-adrenergic receptors.

Opioid Receptor Signaling

This compound acts as a partial agonist at the µ-opioid receptor (MOR).[1][8] This means that it binds to and activates the receptor, but elicits a submaximal response compared to a full agonist like DAMGO or morphine. A key characteristic of its MOR interaction is the lack of significant β-arrestin-2 recruitment.[8] This "G-protein bias" is a sought-after property in the development of novel analgesics, as β-arrestin-2 recruitment is often associated with the adverse effects of opioids, such as respiratory depression and constipation.[13][14]

MOR_Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin-2 MOR->Beta_Arrestin Minimal Recruitment AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts This compound This compound (Partial Agonist) This compound->MOR Binds ATP ATP ATP->AC Cellular_Response Analgesia (Reduced Efficacy) cAMP->Cellular_Response Leads to

Caption: this compound's partial agonism at the µ-opioid receptor.

Adrenergic Receptor Interaction

This compound displays a higher binding affinity for α-adrenergic receptors, particularly the α₁D subtype, than for opioid receptors.[1][6] It also shows affinity for the α₂A subtype.[8] Its functional activity at these receptors is not as well-characterized as its opioid activity, but it is hypothesized to act as an antagonist.[10] This adrenergic activity could contribute to the complex effects of kratom, potentially modulating blood pressure and other autonomic functions. The interaction with adrenergic receptors may also play a role in mitigating some of the typical side effects of opioid agonists.

Adrenergic_Signaling cluster_membrane_adrenergic Cell Membrane Alpha1D α₁D-Adrenergic Receptor Gq_protein Gq/11 Protein Alpha1D->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3_DAG IP₃ & DAG PLC->IP3_DAG Cleaves Corynantheidine_Adrenergic This compound (Antagonist) Corynantheidine_Adrenergic->Alpha1D Blocks Norepinephrine Norepinephrine (Agonist) Norepinephrine->Alpha1D Binds PIP2 PIP₂ PIP2->PLC Calcium_Release Ca²⁺ Release IP3_DAG->Calcium_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Physiological_Effect Modulation of Smooth Muscle Contraction Calcium_Release->Physiological_Effect PKC_Activation->Physiological_Effect

Caption: Postulated antagonistic action of this compound at α₁D-adrenergic receptors.

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies of this compound.

Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for various receptors.

  • General Protocol:

    • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer. Centrifuge to pellet the membranes, then resuspend in assay buffer.

    • Competition Binding: Incubate the membrane preparation with a known concentration of a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of this compound.

    • Separation: Separate bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay
  • Objective: To assess the functional activity (agonism, partial agonism, or antagonism) of this compound at GPCRs.

  • General Protocol:

    • Membrane Preparation: Prepare cell membranes as described for binding assays.

    • Assay Reaction: Incubate the membranes with GDP, [³⁵S]GTPγS, and varying concentrations of this compound in an assay buffer.

    • Incubation: Allow the reaction to proceed at a controlled temperature for a specific time.

    • Separation and Quantification: Separate bound and free [³⁵S]GTPγS by filtration and quantify the bound radioactivity by liquid scintillation counting.

    • Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC₅₀ (potency) and Emax (efficacy) relative to a standard full agonist.

Preclinical Pharmacokinetic Studies in Rodents
  • Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound.

  • General Protocol:

    • Animal Model: Utilize male Sprague-Dawley rats.

    • Dosing: Administer this compound via intravenous (IV) and oral (PO) routes at specified doses.[9][11]

    • Blood Sampling: Collect blood samples at predetermined time points post-dosing from the jugular vein.

    • Plasma Preparation: Centrifuge the blood samples to separate plasma.

    • Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated UPLC-MS/MS method.[9][11]

    • Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and bioavailability.

PK_Workflow Animal_Model Sprague-Dawley Rats Dosing IV and PO Administration of this compound Animal_Model->Dosing Blood_Sampling Serial Blood Sampling (Jugular Vein) Dosing->Blood_Sampling Plasma_Separation Centrifugation to Obtain Plasma Blood_Sampling->Plasma_Separation Sample_Analysis UPLC-MS/MS Quantification Plasma_Separation->Sample_Analysis PK_Analysis Non-Compartmental Pharmacokinetic Analysis Sample_Analysis->PK_Analysis Results Determine Cmax, Tmax, AUC, F% PK_Analysis->Results

Caption: Experimental workflow for a preclinical pharmacokinetic study of this compound.

Bioanalytical Method for this compound Quantification
  • Instrumentation: UPLC-MS/MS (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer).[10]

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[11]

    • Mobile Phase: A gradient of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.5) and acetonitrile.[11]

    • Flow Rate: Approximately 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).[10]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[10]

    • MRM Transitions: For this compound, m/z 369.2 → 144.0 and 369.2 → 226.1.[10]

  • Sample Preparation: Simple protein precipitation of plasma samples with acetonitrile.[11]

Discussion and Future Directions

The available data clearly indicate that this compound is a pharmacologically active alkaloid that likely contributes to the complex effects of kratom. Its dual action on opioid and adrenergic receptors is of particular interest. The partial agonism at the MOR with G-protein bias suggests a potential for analgesic effects with a favorable side-effect profile.[8][13] Concurrently, its interaction with adrenergic receptors could modulate cardiovascular effects and potentially mitigate opioid withdrawal symptoms.[10]

However, several critical knowledge gaps remain:

  • Human Pharmacokinetics: The pharmacokinetic profile of this compound in humans is unknown. Understanding its absorption, distribution, metabolism, and excretion in humans is crucial for assessing its clinical relevance.

  • Functional Activity at Adrenergic Receptors: While binding affinities have been determined, the functional consequences (agonism, antagonism, or inverse agonism) of this compound at α-adrenergic receptors need to be thoroughly investigated.

  • Drug-Drug Interactions: The inhibitory effect of this compound on CYP2D6 suggests a potential for drug-drug interactions with other medications metabolized by this enzyme.[1][12] Clinical studies are needed to evaluate the significance of this interaction.

  • Role in Kratom's Overall Effects: The precise contribution of this compound to the subjective and physiological effects of whole kratom consumption remains to be elucidated. This will require carefully designed clinical studies comparing the effects of pure this compound, mitragynine, and whole kratom extracts.

Conclusion

This compound is a key contributor to the polypharmacology of kratom, exhibiting a unique profile of partial agonism at the µ-opioid receptor and significant affinity for α-adrenergic receptors. Its G-protein biased signaling at the MOR makes it an intriguing candidate for further investigation as a potential therapeutic agent. However, a comprehensive understanding of its pharmacology, particularly in humans, is essential for both drug development and for informing the regulatory landscape of kratom and its constituents. Future research should focus on closing the existing knowledge gaps to fully unlock the therapeutic potential and understand the risks associated with this enigmatic kratom alkaloid.

References

The Biosynthetic Pathway of Corynantheidine in Mitragyna speciosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynantheidine, a prominent corynanthe alkaloid found in the leaves of Mitragyna speciosa (kratom), is a key intermediate in the biosynthesis of numerous pharmacologically active monoterpenoid indole (B1671886) alkaloids (MIAs). Understanding its biosynthetic pathway is crucial for the metabolic engineering of this medicinal plant and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the currently elucidated biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory aspects. This document summarizes available quantitative data, outlines experimental methodologies, and provides visual representations of the pathway and associated workflows to facilitate further research and development in this field.

Introduction

Mitragyna speciosa, a tree native to Southeast Asia, is renowned for its rich diversity of MIAs, with over 40 identified compounds. These alkaloids, particularly mitragynine (B136389) and 7-hydroxymitragynine, have garnered significant interest for their potential analgesic and opioid withdrawal mitigating properties. This compound serves as a crucial precursor in the biosynthesis of many of these alkaloids. The elucidation of its formation is a significant step towards understanding and potentially manipulating the production of these valuable compounds.

The biosynthesis of this compound is a multi-step process that begins with the universal MIA precursor, strictosidine (B192452). Through a series of enzymatic reactions involving deglycosylation, reduction, and methylation, strictosidine is converted to this compound. This guide will delve into the specifics of each of these steps, the enzymes involved, and the experimental evidence that has led to our current understanding.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound from the primary metabolites, tryptamine (B22526) and secologanin (B1681713), can be divided into several key enzymatic steps. The pathway begins with the formation of strictosidine, the common ancestor of all MIAs.

Formation of Strictosidine

The initial step in the biosynthesis of all MIAs in M. speciosa is the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by strictosidine synthase (STR) . Tryptamine is derived from the shikimate pathway, while secologanin originates from the terpenoid pathway.

Conversion of Strictosidine to Dihydrocorynantheine (B1227059)

The conversion of strictosidine to the corynanthe scaffold is a critical branching point in MIA biosynthesis. This process involves two key enzymatic steps:

  • Deglycosylation: Strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, yielding a highly reactive aglycone.

  • Reduction: The strictosidine aglycone is then reduced by dihydrocorynantheine synthase (DCS) to form dihydrocorynantheine. In M. speciosa, two isoforms of this enzyme, MsDCS1 and MsDCS2 , have been identified. These enzymes exhibit stereoselectivity, producing both (20S)- and (20R)-dihydrocorynantheine, which are precursors to different downstream alkaloids.

Methylation to this compound

The final step in the biosynthesis of this compound is the methylation of the enol group of dihydrocorynantheine. This reaction is catalyzed by an enol O-methyltransferase (MsEnolMT) , which utilizes S-adenosyl methionine (SAM) as the methyl donor. This methylation results in the formation of (20S)-corynantheidine and (20R)-corynantheine, the precursors to mitragynine and its stereoisomer speciogynine, respectively.

Quantitative Data

While the biosynthetic pathway has been largely elucidated, specific quantitative data for the key enzymes in M. speciosa is still emerging. The following tables summarize the available data on metabolite concentrations.

Table 1: Concentration of this compound and Related Alkaloids in Mitragyna speciosa Tissues

AlkaloidPlant TissueConcentration (% w/w)Reference
This compoundJuvenile LeavesHigher than mature leaves[1]
This compoundMature LeavesLower than juvenile leaves[1]
MitragynineMature LeavesPredominant alkaloid[1]
SpeciociliatineJuvenile LeavesHigher than mature leaves[1]

Note: Specific concentrations can vary significantly based on the cultivar, age of the plant, and environmental conditions.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of transcriptomics, heterologous protein expression, and in vitro enzyme assays.

Heterologous Expression and Purification of Biosynthetic Enzymes

A general protocol for the expression and purification of M. speciosa enzymes in E. coli is as follows:

  • Gene Synthesis and Cloning: The coding sequences of the target enzymes (e.g., MsDCS1, MsDCS2, MsEnolMT) are codon-optimized for E. coli expression and synthesized. The synthesized genes are then cloned into an appropriate expression vector, such as pET-28a(+), which often includes a polyhistidine tag for purification.

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.

  • Cell Lysis and Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Cells are lysed by sonication on ice. The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble his-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is then buffer-exchanged into a storage buffer and the concentration is determined using a protein assay such as the Bradford assay.

In Vitro Enzyme Assays

A typical assay to determine the activity of MsDCS1 and MsDCS2 involves the following components:

  • Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: Strictosidine (generated in situ by the action of strictosidine synthase on tryptamine and secologanin, or by providing purified strictosidine)

  • Co-substrate: NADPH

  • Enzymes: Purified strictosidine β-D-glucosidase (SGD) and the purified DCS isoform (MsDCS1 or MsDCS2)

  • Reaction: The reaction is initiated by the addition of the DCS enzyme. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time.

  • Quenching and Extraction: The reaction is stopped by the addition of a strong base (e.g., Na2CO3) and the products are extracted with an organic solvent (e.g., ethyl acetate).

  • Analysis: The extracted products are analyzed by UPLC-MS/MS to identify and quantify the formation of dihydrocorynantheine isomers.

The activity of MsEnolMT can be assayed as follows:

  • Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: Dihydrocorynantheine (produced from the DCS assay or chemically synthesized)

  • Co-substrate: S-adenosyl methionine (SAM)

  • Enzyme: Purified MsEnolMT

  • Reaction: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature.

  • Quenching and Extraction: The reaction is quenched and the products are extracted as described for the DCS assay.

  • Analysis: The formation of this compound is monitored by UPLC-MS/MS.

UPLC-MS/MS Analysis of Alkaloids

A general protocol for the analysis of this compound and related alkaloids in plant extracts or enzyme assays is as follows:

  • Chromatography System: A Waters ACQUITY UPLC system or equivalent.

  • Column: A reverse-phase column such as a Waters ACQUITY BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of aqueous ammonium (B1175870) acetate (B1210297) (e.g., 10 mM, pH 3.5) and acetonitrile.

  • Mass Spectrometry System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the sensitive and specific detection of the target alkaloids. Specific precursor-to-product ion transitions are monitored for each compound.

Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

Corynantheidine_Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD (- Glucose) Dihydrocorynantheine Dihydrocorynantheine ((20S) and (20R)) Strictosidine_Aglycone->Dihydrocorynantheine MsDCS1/MsDCS2 (+ NADPH) This compound This compound ((20S) and (20R)) Dihydrocorynantheine->this compound MsEnolMT (+ SAM)

Caption: Biosynthetic pathway of this compound in Mitragyna speciosa.

Experimental Workflow for Enzyme Characterization

Caption: General workflow for the characterization of biosynthetic enzymes.

Regulation of the Biosynthetic Pathway

The biosynthesis of MIAs in plants is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational. While the specific regulatory mechanisms of the this compound pathway in M. speciosa are still under investigation, studies on related species and the general principles of MIA biosynthesis provide valuable insights.

Transcriptional Regulation: The expression of MIA biosynthetic genes is often coordinated and induced by various developmental and environmental cues, such as light and wounding. Transcription factors belonging to the APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) and MYB families are known to play crucial roles in regulating the expression of genes in the TIA pathway in other plants. It is highly probable that orthologs of these transcription factors are involved in controlling the flux through the this compound pathway in M. speciosa. Co-expression analysis of transcriptomic data from different tissues and developmental stages of M. speciosa is a promising approach to identify candidate regulatory genes.

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway of this compound in Mitragyna speciosa represents a significant advancement in our understanding of MIA biosynthesis in this medicinally important plant. The identification of the key enzymes, MsDCS1, MsDCS2, and MsEnolMT, opens up new avenues for metabolic engineering to enhance the production of specific desired alkaloids.

Future research should focus on several key areas:

  • Detailed Enzyme Kinetics: A thorough kinetic characterization of MsDCS1, MsDCS2, and MsEnolMT is needed to understand their catalytic efficiencies and substrate specificities. This will be crucial for developing accurate metabolic models and for targeted enzyme engineering.

  • Regulatory Networks: The identification and characterization of the transcription factors that regulate the this compound pathway will provide powerful tools for manipulating alkaloid production in M. speciosa.

  • Subcellular Localization: Understanding where the different enzymatic steps of the pathway occur within the cell is important for a complete picture of the biosynthesis and for effective metabolic engineering strategies.

  • Pathway Engineering in Heterologous Hosts: The reconstitution of the this compound biosynthetic pathway in microbial hosts such as Saccharomyces cerevisiae could provide a sustainable and scalable platform for the production of this key intermediate and its derivatives.

By continuing to unravel the complexities of this compound biosynthesis, researchers can unlock the full potential of Mitragyna speciosa as a source of valuable pharmaceuticals.

References

Initial Investigations into the Biological Activities of Corynantheidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynantheidine, a prominent indole (B1671886) alkaloid found in the leaves of the Mitragyna speciosa (kratom) plant, has garnered increasing interest within the scientific community for its complex pharmacological profile.[1] This document provides a comprehensive technical overview of the initial investigations into the biological activities of this compound. It is intended to serve as a foundational resource for researchers and professionals engaged in pharmacology and drug development. The guide synthesizes key quantitative data on its receptor binding affinities and functional activities, details the experimental protocols utilized in these initial studies, and presents visual representations of its primary signaling pathway and associated experimental workflows.

Receptor and Enzyme Interaction Profile

This compound exhibits a distinct and multifaceted interaction profile with various endogenous receptors and metabolic enzymes. The primary targets identified in initial screenings are G-protein coupled receptors (GPCRs), particularly opioid and adrenergic receptors, as well as key cytochrome P450 (CYP) enzymes involved in drug metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining this compound's interactions with its biological targets.

Table 1: Receptor Binding Affinities (Ki) of this compound

Receptor SubtypeSpeciesKi (nM)Reference
µ-Opioid Receptor (MOR)Human118 ± 12[1][2]
µ-Opioid Receptor (MOR)Mouse57.1 ± 8.3[1][3]
κ-Opioid Receptor (KOR)Human/Rat1910 ± 50[2][4]
δ-Opioid Receptor (DOR)Mouse172[5]
α1D-Adrenergic ReceptorHuman41.7 ± 4.7[1][2]
α2A-Adrenergic ReceptorHuman~74[2][3]
NMDA ReceptorHuman~83[2][3]

Table 2: Functional Activity of this compound at Opioid Receptors

AssayReceptorParameterValueReference
[³⁵S]GTPγSMouse MOREC₅₀ (nM)104.24[5]
[³⁵S]GTPγSMouse MOREₘₐₓ (%)~74[1][3]
BRET (Gi-1 Activation)Human MOREC₅₀ (nM)67.2[2][3][4]
BRET (Gi-1 Activation)Human MOREₘₐₓ (%)37.2 ± 4.30[3]
BRET (β-arrestin-2)Human MOREₘₐₓ (%)<20 (No recruitment)[2][3][4]
[³⁵S]GTPγSMouse KOR/DORAgonist ActivityNone Detected[3]
BRET (Gi-1 Activation)Human KOR/DORAgonist ActivityNone Detected[2][3]
BRET (β-arrestin-2)Human KOR/DORAgonist ActivityNone Detected[2]

Table 3: Cytochrome P450 (CYP) Inhibition Profile of this compound

EnzymeParameterValue (µM)Reference
CYP2D6Ki~2.8[1]
CYP2D6IC₅₀~4.2[1][6]
CYP3AInhibitionSubstrate-dependent[1]

Signaling Pathways and Mechanisms of Action

Initial investigations reveal that this compound functions as a partial agonist at the µ-opioid receptor (MOR).[1][3][5] A key finding is its biased agonism; it activates G-protein signaling pathways without recruiting β-arrestin-2.[2][3][5] This characteristic is of significant interest in opioid research, as β-arrestin-2 recruitment is associated with many of the adverse effects of traditional opioids, such as respiratory depression and the development of tolerance.[7]

At adrenergic receptors, this compound demonstrates a higher affinity for the α1D subtype compared to the µ-opioid receptor.[1][8] This interaction with adrenergic pathways may contribute to its overall pharmacological effects.

Corynantheidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR Binds (Partial Agonist) BetaArrestin β-Arrestin-2 MOR->BetaArrestin No Recruitment G_protein Gi/o Protein MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AdenylylCyclase Adenylyl Cyclase G_alpha->AdenylylCyclase Inhibits Signaling Downstream Signaling (e.g., Analgesia) G_alpha->Signaling G_betagamma->Signaling cAMP ↓ cAMP AdenylylCyclase->cAMP

This compound's biased agonism at the µ-opioid receptor.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the initial characterization of this compound's biological activities.

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol is a competitive binding assay used to determine the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

    • Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]DAMGO for MOR).

    • This compound stock solution.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., Naloxone at a high concentration).

    • 96-well microplates.

    • Glass fiber filters.

    • Filtration apparatus (cell harvester).

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the this compound dilutions, the radiolabeled ligand at a fixed concentration (near its Kd value), and the cell membrane preparation.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor like naloxone).

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).

    • Terminate the assay by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

    • The Ki value is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Serial Dilutions of this compound start->prep plate Plate Reagents: - this compound dilutions - Radioligand - Cell Membranes prep->plate incubate Incubate to Equilibrium plate->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay for G-Protein Activation (EC₅₀, Eₘₐₓ)

This functional assay measures the activation of G-proteins upon receptor agonism by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • This compound stock solution.

    • [³⁵S]GTPγS.

    • GDP.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • Unlabeled GTPγS for non-specific binding determination.

    • 96-well microplates, filtration apparatus, and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell membranes, GDP, and this compound dilutions.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Include wells for basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).

    • Incubate the plate (e.g., 60 minutes at 30°C).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the filter-bound radioactivity by scintillation counting.

    • Plot the specific binding against the logarithm of this compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

BRET Assay for β-Arrestin-2 Recruitment

Bioluminescence Resonance Energy Transfer (BRET) assays are used to monitor protein-protein interactions in live cells. This protocol is designed to assess the recruitment of β-arrestin-2 to the µ-opioid receptor.

  • Materials:

    • HEK293 cells.

    • Expression vectors for the receptor fused to a BRET donor (e.g., MOR-Rluc8) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus-arrestin-2).

    • Cell culture reagents and transfection reagents.

    • BRET substrate (e.g., coelenterazine (B1669285) h).

    • This compound stock solution.

    • White 96-well microplates.

    • A microplate reader capable of detecting BRET signals.

  • Procedure:

    • Co-transfect HEK293 cells with the MOR-Rluc8 and Venus-arrestin-2 plasmids.

    • Plate the transfected cells in white 96-well plates and allow them to grow.

    • On the day of the assay, replace the culture medium with a suitable assay buffer.

    • Add serial dilutions of this compound to the wells. A known MOR agonist (e.g., DAMGO) should be used as a positive control.

    • Add the BRET substrate (coelenterazine h).

    • Immediately measure the luminescence signals at the wavelengths corresponding to the donor and acceptor (e.g., ~480 nm for Rluc8 and ~530 nm for Venus).

    • The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. An increase in the BRET ratio indicates recruitment of β-arrestin-2 to the receptor.

BRET_Assay_Workflow start Start transfect Co-transfect Cells with Receptor-Rluc8 and Venus-β-arrestin-2 start->transfect plate_cells Plate Transfected Cells in 96-well Plates transfect->plate_cells add_compound Add this compound and Controls plate_cells->add_compound add_substrate Add BRET Substrate (Coelenterazine h) add_compound->add_substrate measure Measure Donor and Acceptor Emissions add_substrate->measure calculate Calculate BRET Ratio measure->calculate analyze Analyze Dose-Response calculate->analyze end End analyze->end

Workflow for a β-arrestin-2 recruitment BRET assay.
In Vitro Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of this compound to inhibit the activity of specific CYP enzymes using human liver microsomes.

  • Materials:

    • Pooled human liver microsomes.

    • This compound stock solution.

    • A probe substrate specific for the CYP enzyme of interest (e.g., bufuralol (B1668043) for CYP2D6).

    • NADPH regenerating system (cofactor for CYP activity).

    • Incubation buffer (e.g., potassium phosphate (B84403) buffer).

    • A known inhibitor for the CYP enzyme as a positive control (e.g., quinidine (B1679956) for CYP2D6).

    • Quenching solution (e.g., acetonitrile).

    • LC-MS/MS system for metabolite quantification.

  • Procedure:

    • Pre-incubate human liver microsomes with various concentrations of this compound in the incubation buffer.

    • Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.

    • Incubate the mixture at 37°C for a specific time.

    • Terminate the reaction by adding a quenching solution.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

    • The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control.

    • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the this compound concentration.

Conclusion

The initial investigations into the biological activities of this compound reveal a compound with a complex and intriguing pharmacological profile. Its biased partial agonism at the µ-opioid receptor, coupled with its interaction with adrenergic receptors, presents a unique mechanism of action that warrants further exploration. The data also indicate a potential for drug-drug interactions through the inhibition of CYP2D6. This technical guide provides a foundational summary of the early-stage data and methodologies, which can serve as a valuable resource for guiding future research and development efforts focused on this compound and related compounds. Further in-vivo studies are necessary to fully elucidate the therapeutic potential and safety profile of this natural product.

References

Corynantheidine: A Technical Guide on a Minor Alkaloid in Kratom Leaf Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynantheidine is a naturally occurring indole (B1671886) alkaloid found in the leaves of the kratom plant (Mitragyna speciosa). While present in lower concentrations compared to the major alkaloids, mitragynine (B136389) and 7-hydroxymitragynine, this compound contributes to the complex pharmacological profile of kratom.[1] This technical guide provides a comprehensive overview of this compound, focusing on its quantitative analysis, pharmacological properties, and the experimental protocols used for its characterization.

Quantitative Analysis of this compound in Kratom

This compound is consistently detected as a minor alkaloid in kratom leaves and commercial products.[1] Its concentration can vary depending on the specific strain and geographical origin of the plant material.[2]

Table 1: Quantitative Data of this compound in Kratom Leaf and Commercial Products

Sample TypeConcentration Range (% w/w)Analytical Method
Kratom Leaves & Commercial Preparations0.01 - 2.8UPLC-MS/MS
Commercial Products (US Survey)Mean of 0.05Not Specified

Pharmacological Profile

This compound exhibits a distinct pharmacological profile, with notable activity at both opioid and adrenergic receptors.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the binding affinity (Ki) of this compound at various receptors. A lower Ki value indicates a higher binding affinity.

Table 2: Receptor Binding Affinities (Ki) of this compound

ReceptorSpeciesKi (nM)Reference
µ-Opioid (MOR)Human118 ± 12[3][4]
µ-Opioid (MOR)Mouse57.1 ± 8.3[1]
κ-Opioid (KOR)Rat1910 ± 50[3][4]
δ-Opioid (DOR)Not ReportedInsufficient Displacement[3][4]
α1D-AdrenergicHuman41.7 ± 4.7[3][4]
α2A-AdrenergicHuman~74[3][4]
NMDAHuman~83[3][4]
Functional Activity

Functional assays reveal that this compound acts as a partial agonist at the µ-opioid receptor.[1][3] This means it activates the receptor but elicits a submaximal response compared to a full agonist. Notably, it does not appear to recruit β-arrestin-2, a protein implicated in some of the adverse effects of classical opioids.[3][5]

Table 3: Functional Activity of this compound at the µ-Opioid Receptor (hMOR)

AssayParameterValueReference
BRET (Gi-1 activation)EC5067.2 nM[3][4]
BRET (Gi-1 activation)Emax37.2% (vs. DAMGO)[3][4]
β-arrestin-2 RecruitmentNot Detected (<20%)[3][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the analysis and characterization of this compound.

Quantification of this compound in Kratom Leaf by UPLC-MS/MS

This protocol is a composite based on validated methods for the analysis of kratom alkaloids.[6][7][8]

a. Sample Preparation (Extraction)

  • Grind: Homogenize dried kratom leaf material to a fine powder.

  • Weigh: Accurately weigh approximately 100 mg of the powdered leaf material into a centrifuge tube.

  • Solvent Addition: Add 10 mL of methanol.

  • Extraction: Sonicate the mixture for 30 minutes, followed by shaking on an orbital shaker for 1 hour at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial for UPLC-MS/MS analysis.

b. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Waters ACQUITY BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[6][9]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 3.5.[6][9]

  • Mobile Phase B: Acetonitrile.[6][9]

  • Gradient Elution: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over a short run time (e.g., 3-5 minutes).[6][9]

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40-50°C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored (e.g., m/z 369.2 → 144.0).

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines the general steps for determining the binding affinity of this compound at opioid and adrenergic receptors.[10][11]

a. Membrane Preparation

  • Use cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing hMOR).[10]

  • Homogenize the cells in an ice-cold buffer and centrifuge to pellet the cell membranes.

  • Wash the membrane pellet multiple times with fresh buffer.

  • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

b. Binding Assay

  • In a 96-well plate, add the cell membrane preparation, a specific radioligand for the receptor of interest (e.g., [3H]-DAMGO for MOR), and varying concentrations of this compound.

  • Incubate the plate to allow for competitive binding between the radioligand and this compound.

  • Terminate the binding reaction by rapid filtration through a filter mat to separate the bound from the free radioligand.

  • Wash the filters to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), which is then used to calculate the Ki value.

[35S]GTPγS Functional Assay for G-protein Activation

This assay measures the functional activation of G-protein coupled receptors like the µ-opioid receptor.[3][12][13]

a. Assay Procedure

  • In a 96-well plate, combine the cell membrane preparation (expressing the receptor of interest), GDP, and varying concentrations of this compound.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate the plate to allow for agonist-stimulated binding of [35S]GTPγS to the G-proteins.

  • Terminate the reaction and separate the bound from free [35S]GTPγS by filtration.

  • Measure the radioactivity of the filters.

  • Analyze the data to generate a dose-response curve and determine the EC50 and Emax values for this compound.

β-Arrestin Recruitment Assay

This assay determines whether a ligand promotes the interaction of β-arrestin with the activated receptor.[1][14]

a. Assay Principle

Several commercially available assays, such as the PathHunter assay, utilize enzyme fragment complementation.[1] In this system, the receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).[1]

b. General Protocol

  • Plate cells co-expressing the tagged receptor and β-arrestin in a 96-well plate.

  • Add varying concentrations of this compound to the wells.

  • Incubate to allow for receptor activation and β-arrestin recruitment.

  • Add the substrate for the complemented enzyme.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Analyze the data to determine the extent of β-arrestin recruitment.

Visualizations

Signaling Pathway of this compound at the µ-Opioid Receptor

Corynantheidine_Signaling This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR Binds and partially activates G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin-2 MOR->Beta_Arrestin No significant recruitment G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Downstream Effectors G_alpha->Effector Inhibition of Adenylyl Cyclase

Caption: this compound's biased agonism at the µ-opioid receptor.

Experimental Workflow for this compound Analysis

Corynantheidine_Workflow cluster_extraction Extraction & Preparation cluster_analysis Analysis cluster_results Results Kratom_Leaf Kratom Leaf Material Grinding Grinding Kratom_Leaf->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract UPLC_MSMS UPLC-MS/MS Quantification Crude_Extract->UPLC_MSMS Binding_Assay Radioligand Binding Assay Crude_Extract->Binding_Assay Functional_Assay Functional Assays (GTPγS, β-Arrestin) Crude_Extract->Functional_Assay Concentration Concentration (% w/w) UPLC_MSMS->Concentration Affinity Binding Affinity (Ki) Binding_Assay->Affinity Efficacy Functional Efficacy (EC50, Emax) Functional_Assay->Efficacy

Caption: General workflow for the analysis of this compound from kratom.

References

Pharmacological Profile of Corynantheidine at Opioid and Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological properties of corynantheidine, a minor alkaloid found in the plant Mitragyna speciosa (kratom). The document focuses on its interactions with opioid and adrenergic receptor systems, presenting quantitative binding and functional data, detailed experimental protocols, and visual representations of key pathways and workflows.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vitro assays to determine its binding affinity and functional efficacy at key central nervous system receptors. The data reveals a distinct polypharmacological profile, with a notable preference for adrenergic receptors over opioid receptors.[1][2][3]

Receptor Binding Affinities

Binding affinity, typically expressed as the inhibition constant (Kᵢ), indicates the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value signifies a higher binding affinity. This compound demonstrates the highest affinity for the α₁D-adrenergic receptor subtype.[1][4][5] Its affinity for the μ-opioid receptor (MOR) is moderate, while its interaction with the κ-opioid receptor (KOR) is significantly weaker.[4][5] No quantifiable binding has been reported for the δ-opioid receptor (DOR) in standard screening assays.[4][5]

Receptor TargetSpecies/Cell LineKᵢ (nM)Notes
Adrenergic Receptors
α₁D-AdrenergicHuman, CHO41.7 ± 4.7Highest measured affinity among tested receptors.[4][5][6]
α₂A-AdrenergicHuman≈ 74Data from off-target screening panel.[4][5]
Opioid Receptors
μ-Opioid (MOR)Human, HEK118 ± 12Moderate affinity.[4][5]
μ-Opioid (MOR)Mouse57.1 ± 8.3[6][7]
κ-Opioid (KOR)Rat (binding)1910 ± 50Weak affinity.[4][5]
δ-Opioid (DOR)-Not QuantifiedInsufficient displacement in screening assays.[4][5]
Other Targets
NMDAHuman≈ 83Data from off-target screening panel.[4][5]
Functional Activity

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. These studies characterize this compound as a partial agonist at the μ-opioid receptor, meaning it activates the receptor but with lower efficacy than a full agonist like DAMGO.[4][5][7] Critically, it does not appear to engage the β-arrestin-2 pathway, a signaling cascade associated with many of the adverse effects of classical opioids, such as respiratory depression.[4][5][7] No significant functional activity has been observed at kappa or delta opioid receptors.[4][5][7]

Receptor TargetAssay TypeSpeciesPotency (EC₅₀, nM)Efficacy (Eₘₐₓ)Notes
μ-Opioid (MOR) BRET (Gᵢ-1 Activation)Human67.237.2% (vs. DAMGO)Partial agonist activity.[4][5][7]
[³⁵S]GTPγSMouse-74%Confirms partial agonism.[7]
BRET (β-arrestin-2)HumanNot Active<20%No recruitment detected.[4][5][7]
κ-Opioid (KOR) BRET (Gᵢ Signaling)HumanNot Active-No measurable signaling.[4][5][7]
BRET (β-arrestin-2)HumanNot Active<20%No recruitment detected.[4][5]
δ-Opioid (DOR) BRET (Gᵢ Signaling)HumanNot Active-No measurable signaling.[4][5][7]
BRET (β-arrestin-2)HumanNot Active<20%No recruitment detected.[4][5]

Experimental Protocols

The quantitative data presented above are derived from standardized pharmacological assays. Understanding these methodologies is crucial for interpreting the results.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a receptor.[8]

  • Principle: The assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand (a molecule with known high affinity for the receptor, e.g., [³H]prazosin for α₁D receptors) for binding to the target receptor in a preparation of cell membranes.[4][8]

  • Procedure:

    • Incubation: A fixed concentration of radioligand and varying concentrations of the unlabeled test compound are incubated with cell membranes expressing the receptor of interest.

    • Separation: After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[8][9]

    • Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

    • Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of radioligand binding) is calculated. The IC₅₀ is then converted to the Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This is a functional assay that directly measures G-protein activation, a primary step in the signaling cascade for G-protein coupled receptors (GPCRs).[10][11]

  • Principle: Agonist binding to a Gᵢ/ₒ-coupled receptor (like the MOR) facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. This assay uses [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, which accumulates on activated Gα subunits.[11][12]

  • Procedure:

    • Incubation: Cell membranes containing the receptor are incubated with the test compound (agonist), GDP, and [³⁵S]GTPγS.[12]

    • Reaction: Agonist activation of the receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunits.

    • Termination and Filtration: The reaction is stopped, and the mixture is filtered to separate the membranes (with bound [³⁵S]GTPγS) from the solution.[12]

    • Quantification: The amount of membrane-bound radioactivity is measured to determine the extent of G-protein activation. This allows for the determination of agonist potency (EC₅₀) and efficacy (Eₘₐₓ).[11]

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful, cell-based assay used to monitor protein-protein interactions in real-time, making it ideal for studying GPCR signaling, including G-protein activation and β-arrestin recruitment.

  • Principle: The assay relies on energy transfer between a bioluminescent donor molecule (e.g., a luciferase fused to a G-protein subunit) and a fluorescent acceptor molecule (e.g., a fluorescent protein fused to a receptor or β-arrestin). When an agonist brings these two fusion proteins into close proximity (<10 nm), energy is transferred from the donor to the acceptor, generating a quantifiable light signal at the acceptor's emission wavelength.

  • Procedure:

    • Cell Preparation: Cells are co-transfected to express the donor- and acceptor-tagged proteins of interest.

    • Assay Initiation: The luciferase substrate is added to the live cells.

    • Stimulation: The test compound is added, and the light emissions from both the donor and acceptor are measured over time.

    • Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in this ratio indicates a positive interaction (e.g., G-protein activation or β-arrestin recruitment), allowing for the characterization of agonist-induced signaling.

Visualizations: Pathways and Workflows

Logical and Signaling Relationships

The following diagrams illustrate the receptor selectivity of this compound and the canonical signaling pathways for the receptors it targets.

Corynantheidine_Selectivity cluster_receptors Receptor Targets Cory This compound Alpha1D α1D-Adrenergic (Ki ≈ 42 nM) Cory->Alpha1D High Affinity MOR μ-Opioid (MOR) (Ki ≈ 118 nM) Cory->MOR Moderate Affinity Alpha2A α2A-Adrenergic (Ki ≈ 74 nM) Cory->Alpha2A High Affinity KOR κ-Opioid (KOR) (Ki ≈ 1910 nM) Cory->KOR Weak Affinity

Caption: this compound's receptor binding affinity profile.

Gq_Signaling_Pathway Gq/11 Signaling Pathway (α1-Adrenergic) Ligand This compound (or other agonist) Receptor α1D-Adrenergic Receptor Ligand->Receptor Gq Gq/11 Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) Activation DAG->PKC activates Ca Ca²⁺ Release ER->Ca induces

Caption: Gq/11 signaling pathway for α1-adrenergic receptors.

Gi_Signaling_Pathway Gi Signaling Pathway (μ-Opioid) Ligand This compound (Partial Agonist) Receptor μ-Opioid Receptor (MOR) Ligand->Receptor Gi Gi Protein Receptor->Gi activates NoArrestin No β-Arrestin-2 Recruitment Receptor->NoArrestin AC Adenylyl Cyclase (AC) Gi->AC inhibits IonChannel Ion Channel Modulation Gi->IonChannel modulates ATP ATP AC->ATP acts on cAMP ↓ cAMP ATP->cAMP conversion blocked

Caption: Gi signaling pathway for the μ-opioid receptor.

Experimental Workflows

The following diagrams provide a simplified, high-level overview of the workflows for key pharmacological assays.

Radioligand_Binding_Workflow Workflow: Radioligand Competition Binding Assay Start Start Prepare Prepare Reagents: - Cell Membranes - Radioligand - Test Compound (Cory.) Start->Prepare Incubate Incubate to Equilibrium Prepare->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Analyze Data Analysis (Calculate IC50 → Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand competition binding assay.

GTPgS_Workflow Workflow: [³⁵S]GTPγS Functional Assay Start Start Prepare Prepare Reagents: - Cell Membranes - Agonist (Cory.) - GDP & [³⁵S]GTPγS Start->Prepare Incubate Incubate (Agonist stimulates [³⁵S]GTPγS binding) Prepare->Incubate Filter Filtration (Trap Membranes) Incubate->Filter Measure Measure Bound Radioactivity Filter->Measure Analyze Data Analysis (Calculate EC50 & Emax) Measure->Analyze End End Analyze->End

Caption: Workflow for a [³⁵S]GTPγS functional assay.

References

Understanding the Mechanism of Action of Corynantheidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynantheidine, a prominent indole (B1671886) alkaloid found in the leaves of the Mitragyna speciosa (kratom) plant, has garnered significant scientific interest for its complex pharmacology.[1][2] Unlike classic opioids, this compound and its analogs exhibit a nuanced mechanism of action, primarily characterized by a dual interaction with both opioid and adrenergic receptor systems.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the activity of this compound analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Receptor Binding Affinity and Functional Activity

The pharmacological profile of this compound is distinguished by its affinity for multiple receptor targets, with a notable preference for α-adrenergic receptors over opioid receptors.[1][2] This polypharmacology is a critical aspect of its overall effects.[1][2]

Quantitative Receptor Binding and Functional Data

The binding affinities (Ki) and functional potencies (EC50) of this compound at key receptors are summarized in the table below. These data have been compiled from various in vitro studies and provide a quantitative basis for understanding its mechanism of action.

Receptor SubtypeSpecies/Cell LineKᵢ (nM)EC₅₀ (nM)Efficacy (Eₘₐₓ)Notes
Opioid Receptors
µ-Opioid (MOR)human, HEK118 ± 12[4]67.2[4][5]37.2% (vs. DAMGO)[4][5]Partial agonist; no β-arrestin-2 recruitment detected.[4][5]
mouse57[5]-74% (GTPγS)[4]Partial agonist.[4]
κ-Opioid (KOR)rat binding, human function1910 ± 50[4]-No measurable Gᵢ signaling or β-arrestin-2 recruitment.[4]Significantly weaker affinity than for MOR.[4]
δ-Opioid (DOR)-Insufficient displacement[4]-No measurable Gᵢ signaling or β-arrestin-2 recruitment.[4]-
Adrenergic Receptors
α₁D-Adrenergichuman, CHO41.7 ± 4.7[4]--Highest adrenergic affinity among tested kratom indole alkaloids.[4]
α₂A-Adrenergichuman≈ 74[4]---
Other Receptors
NMDA Receptorhuman≈ 83[4]---
5-HT₂B Receptorhuman>10,000--Displaced <50% of radioligand at 10 µM.[6]

Experimental Protocols

The quantitative data presented above were generated using a variety of standard and advanced pharmacological assays. The following sections provide an overview of the methodologies employed in these key experiments.

Radioligand Binding Assays

These assays are utilized to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

  • Membrane Preparation: Cells stably expressing the receptor of interest (e.g., HEK or CHO cells) are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.

  • Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]prazosin for α₁D-adrenergic receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or its analogs).

  • Separation and Detection: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assays

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

  • Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the target receptor are prepared.

  • Assay Reaction: The membranes are incubated with the test compound (agonist), GDP, and [³⁵S]GTPγS in an appropriate buffer.

  • Stimulation and Termination: Receptor activation by the agonist promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The reaction is terminated by rapid filtration.

  • Quantification: The amount of membrane-bound [³⁵S]GTPγS is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect), which provides a measure of the agonist's efficacy.

Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET assays are used to monitor protein-protein interactions in real-time in living cells, such as G-protein activation or β-arrestin recruitment to a GPCR.

  • Cell Line Construction: Cells are co-transfected with two constructs: one encoding the receptor fused to a Renilla luciferase (Rluc) energy donor, and another encoding a protein of interest (e.g., G-protein or β-arrestin) fused to a fluorescent protein acceptor (e.g., YFP).

  • Cell Culture and Treatment: The transfected cells are cultured and then treated with the test compound.

  • BRET Measurement: Upon addition of a luciferase substrate (e.g., coelenterazine), the Rluc emits light. If the acceptor protein is in close proximity to the donor (i.e., during a protein-protein interaction), resonance energy transfer occurs, leading to light emission by the acceptor. The ratio of light emitted by the acceptor to the light emitted by the donor is the BRET signal.

  • Data Analysis: The change in the BRET signal is measured over a range of agonist concentrations to generate dose-response curves, from which EC₅₀ and Eₘₐₓ values can be determined.

Signaling Pathways and Molecular Interactions

The mechanism of action of this compound analogs is critically defined by their biased agonism, particularly at the µ-opioid receptor.

G-Protein Biased Agonism at the µ-Opioid Receptor

This compound acts as a partial agonist at the µ-opioid receptor, primarily activating the G-protein signaling cascade without significantly engaging the β-arrestin-2 pathway.[4][5] This is a key feature that distinguishes it from many traditional opioids, which often recruit β-arrestin-2, a process linked to some of the adverse effects of these drugs.[7][8][9]

G_Protein_Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gαi/o Protein MOR->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP This compound This compound This compound->MOR Binds and partially activates Downstream Analgesia cAMP->Downstream

Caption: G-protein biased signaling pathway of this compound at the µ-opioid receptor.

Structure-Activity Relationships (SAR)

The subtle structural differences between this compound and other kratom alkaloids, such as mitragynine, lead to significant changes in their pharmacological profiles. A key structural feature influencing receptor affinity is the presence or absence of a methoxy (B1213986) group at the C-9 position of the indole ring.

  • Removal of the C-9 Methoxy Group: The absence of the methoxy group in this compound (compared to mitragynine) preserves µ-opioid receptor affinity but markedly reduces κ-opioid receptor affinity.[4] Conversely, this structural modification significantly increases affinity for the α₁D-adrenergic receptor by approximately 131-fold.[1][4]

SAR_Logic Mitragynine Mitragynine (with C-9 Methoxy) Modification Removal of C-9 Methoxy Group Mitragynine->Modification This compound This compound (without C-9 Methoxy) MOR_Affinity µ-Opioid Receptor Affinity (Preserved) This compound->MOR_Affinity KOR_Affinity κ-Opioid Receptor Affinity (Reduced) This compound->KOR_Affinity Alpha1D_Affinity α₁D-Adrenergic Receptor Affinity (Increased) This compound->Alpha1D_Affinity Modification->this compound

References

The Isolation of Corynantheidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the natural sources and isolation of Corynantheidine from plant matter. This compound, a minor alkaloid found primarily in Mitragyna speciosa (commonly known as Kratom), has garnered interest for its potential pharmacological applications. This document outlines detailed methodologies for its extraction and purification, presents quantitative data on its prevalence, and visualizes the experimental workflows.

Natural Sources of this compound

This compound is a naturally occurring indole (B1671886) alkaloid. The principal plant source of this compound is Mitragyna speciosa, a tree native to Southeast Asia.[1][2] Within the plant, this compound is considered a minor alkaloid, with its concentration varying based on the specific plant chemotype and geographical origin.[1] It has also been reported in other plants of the Naucleeae family and in Pausinystalia johimbe (also known as Corynanthe yohimbe).

Quantitative Analysis of this compound in Plant Matter

The concentration of this compound in Mitragyna speciosa leaves and derived commercial products is relatively low compared to the major alkaloid, mitragynine. Quantitative analyses have shown that this compound content typically ranges from 0.01% to 2.8% by weight of the dried leaf material.[1][3][4]

For accurate quantification, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a commonly employed analytical technique.[3][4]

Table 1: Concentration of this compound in Mitragyna speciosa

Plant Material/ProductConcentration Range (% w/w)Analytical Method
Dried Leaves0.01 - 2.8%UPLC-MS/MS
Commercial Kratom Products0.01 - 2.8%UPLC-MS/MS

Isolation of this compound from Plant Matter

The isolation of this compound from Mitragyna speciosa leaves involves a multi-step process that includes extraction, an acid-base liquid-liquid extraction to separate the alkaloids, and subsequent chromatographic purification. The following protocol is a generalized procedure adapted from established methods for the isolation of indole alkaloids from M. speciosa.

General Experimental Workflow

The overall process for isolating this compound can be visualized as a sequential workflow, starting from the raw plant material to the purified compound.

G plant_material Dried & Powdered Mitragyna speciosa Leaves solvent_extraction Solvent Extraction (e.g., Methanol (B129727) or Ethanol) plant_material->solvent_extraction crude_extract Crude Alkaloid Extract solvent_extraction->crude_extract acid_base_extraction Acid-Base Extraction crude_extract->acid_base_extraction alkaloid_fraction Total Alkaloid Fraction acid_base_extraction->alkaloid_fraction purification Chromatographic Purification (Column Chromatography or Prep-HPLC) alkaloid_fraction->purification This compound Pure this compound purification->this compound

General workflow for this compound isolation.
Detailed Experimental Protocols

This initial step aims to extract a broad range of alkaloids from the dried and powdered plant material.

Materials:

  • Dried and finely powdered Mitragyna speciosa leaves

  • Methanol or Ethanol (B145695) (ACS grade)

  • Large extraction vessel (e.g., a large glass beaker or flask)

  • Stirring apparatus (e.g., magnetic stirrer or overhead stirrer)

  • Filter paper and funnel or vacuum filtration setup

  • Rotary evaporator

Procedure:

  • Macerate the powdered Mitragyna speciosa leaves in methanol or ethanol at a 1:10 (w/v) ratio (e.g., 100 g of leaf powder in 1 L of solvent).

  • Stir the mixture at room temperature for 24-48 hours. For more efficient extraction, a Soxhlet apparatus can be used.

  • Filter the mixture to separate the plant debris from the solvent extract.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield a crude alkaloidal extract.

This liquid-liquid extraction technique separates the basic alkaloids from other neutral and acidic compounds present in the crude extract.

Materials:

  • Crude alkaloidal extract

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH)

  • Dichloromethane (DCM) or Chloroform (B151607) (CHCl₃)

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Dissolve the crude extract in 1 M HCl. The alkaloids will form water-soluble salts.

  • Wash the acidic solution with DCM or CHCl₃ in a separatory funnel to remove non-basic impurities. Discard the organic layer.

  • Carefully basify the aqueous layer to a pH of 9-10 using 1 M NaOH or NH₄OH. This will convert the alkaloid salts back to their free base form, which are soluble in organic solvents.

  • Extract the basified aqueous solution multiple times with DCM or CHCl₃.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the total alkaloid fraction.

The logical relationship of the acid-base extraction process is depicted in the following diagram:

G cluster_0 Acidic Conditions (pH < 2) cluster_1 Basic Conditions (pH > 9) Alkaloid_HCl Alkaloid-H⁺Cl⁻ (Water Soluble) Basification Basify Aqueous Layer Alkaloid_HCl->Basification Aqueous Layer Non_Basic Non-Basic Impurities (Organic Soluble) Organic_Wash Wash with Organic Solvent Non_Basic->Organic_Wash Organic Layer (Discard) Alkaloid_Base Alkaloid (Free Base) (Organic Soluble) Organic_Extraction Extract with Organic Solvent Alkaloid_Base->Organic_Extraction Organic Layer Aqueous_Salts Aqueous Soluble Salts Aqueous_Salts->Organic_Extraction Aqueous Layer (Discard) Crude_Extract Crude Extract in Acidic Water Crude_Extract->Alkaloid_HCl Crude_Extract->Non_Basic Basification->Alkaloid_Base Basification->Aqueous_Salts Total_Alkaloids Total Alkaloid Fraction Organic_Extraction->Total_Alkaloids

Acid-base extraction of alkaloids.

The final step involves the separation of this compound from other alkaloids in the total alkaloid fraction using chromatographic techniques.

A. Column Chromatography

Materials:

  • Total alkaloid fraction

  • Silica (B1680970) gel (60-120 mesh)

  • Glass column

  • Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate, or chloroform and methanol)

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates for monitoring the separation

Procedure:

  • Prepare a silica gel slurry in the initial, least polar mobile phase and pack the column.

  • Adsorb the total alkaloid fraction onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with a solvent gradient of increasing polarity. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.

  • Collect fractions and monitor the separation by TLC.

  • Combine the fractions containing this compound (identified by comparison with a standard, if available, or by further analytical techniques like LC-MS) and evaporate the solvent to obtain the purified compound.

B. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, preparative HPLC is the preferred method.

Materials:

  • Partially purified this compound fraction from column chromatography

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid)

  • Fraction collector

Procedure:

  • Dissolve the sample in a suitable solvent.

  • Develop a separation method on an analytical scale first to determine the optimal mobile phase and gradient conditions.

  • Scale up the method to the preparative column.

  • Inject the sample and collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and remove the solvent to yield highly purified this compound.

Conclusion

The isolation of this compound from Mitragyna speciosa is a feasible though meticulous process. Due to its low concentration in the plant material, efficient extraction and purification techniques are crucial. The methodologies outlined in this guide provide a solid foundation for researchers to obtain this compound for further pharmacological and drug development studies. The use of modern chromatographic techniques such as preparative HPLC is recommended to achieve the high purity required for such investigations.

References

A Technical Guide to Preclinical Pharmacokinetic Studies of Corynantheidine in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetic properties of corynantheidine, a notable alkaloid found in Mitragyna speciosa (kratom). The following sections detail quantitative pharmacokinetic parameters, comprehensive experimental protocols from rodent studies, and visual representations of the experimental workflow and metabolic pathways.

Quantitative Pharmacokinetic Data

This compound has demonstrated adequate oral bioavailability and prolonged exposure in preclinical rodent models.[1][2][3][4] The key pharmacokinetic parameters from a study in male Sprague-Dawley rats are summarized in the table below.

Pharmacokinetic ParameterIntravenous (I.V.) Administration (2.5 mg/kg)Oral (P.O.) Administration (20 mg/kg)
Clearance (CL) 884.1 ± 32.3 mL/h-
Volume of Distribution (Vd) 8.0 ± 1.2 L-
Area Under the Curve (AUC) to last measured time point 640.3 ± 24.0 h*ng/mL-
Mean Residence Time (MRT) 3.0 ± 0.2 h8.8 ± 1.8 h
Maximum Concentration (Cmax) -213.4 ± 40.4 ng/mL
Time to Maximum Concentration (Tmax) -4.1 ± 1.3 h
Absolute Oral Bioavailability (F) \multicolumn{2}{c}{49.9 ± 16.4 %}

Data presented as mean ± Standard Error of the Mean (S.E.M.) for a cohort of four rats.[2][3][4][5]

Experimental Protocols

The data presented above was generated using rigorous and validated experimental methodologies.

Animal Models

Healthy male Sprague-Dawley rats, weighing approximately 250 ± 25 g, with pre-installed right jugular vein cannulas were utilized for the pharmacokinetic studies.[2] The animals were housed individually in ventilated cages with free access to food and water.[2] All procedures were conducted in accordance with approved protocols by the Institutional Animal Care and Use Committee (IACUC).[2]

Dosing and Formulation
  • Intravenous (I.V.) Administration: A dose of 2.5 mg/kg of this compound was administered.[2][3][4][5] The formulation was prepared by dissolving this compound hydrochloride in normal saline containing 1% Tween-80 (v/v) to achieve a final concentration of 2.5 mg/mL of the equivalent free base.[2][5]

  • Oral (P.O.) Administration: A dose of 20 mg/kg was administered.[2][3][4][5]

Sample Collection

For the duration of the studies (up to 24 hours), the animals were housed in Culex® automated blood drawing metabolic cages.[2][5] These specialized cages are equipped for automated blood collection via the cannula, as well as separate collection of urine and feces. Collected blood samples were stored in a refrigerated compartment.[2][5] Following collection, blood samples were centrifuged at 2500 rcf for 10 minutes to separate the plasma, which was then stored at -80 °C until analysis.[5]

Bioanalytical Method

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was employed for the quantification of this compound in rat plasma.[1][2][3][4][6]

  • Sample Preparation: A simple protein precipitation method was used for the extraction of the analyte from a small plasma sample volume of 25 µL.[1][2][3][4]

  • Chromatography: Separation was achieved using a Waters BEH C18 2.1 × 50 mm column with a 3-minute gradient of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH = 3.5) and acetonitrile (B52724) as the mobile phase.[2][3]

  • Mass Spectrometry: The analyte and an internal standard (yohimbine) were detected using a mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[5]

    • Monitored Transitions for this compound: m/z 369.2 > 144.0 and m/z 369.2 > 226.1.[5]

  • Validation: The method was validated for accuracy, precision, selectivity, sensitivity, recovery, stability, and dilution integrity, with a linear dynamic range of 1–500 ng/mL.[1][2][3][4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preclinical pharmacokinetic evaluation of this compound in a rodent model.

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_study_conduct Study Conduct cluster_analysis Bioanalysis and Data Processing A Acclimatization of Sprague-Dawley Rats C Drug Administration (I.V. or P.O. Dosing) A->C B Formulation Preparation (I.V. and P.O.) B->C D Automated Blood Sampling (Culex® System) C->D E Plasma Separation (Centrifugation) D->E F Sample Storage (-80°C) E->F G Sample Preparation (Protein Precipitation) F->G H UPLC-MS/MS Analysis G->H I Pharmacokinetic Analysis (Non-compartmental) H->I J Pharmacokinetic Parameter Tables I->J Data Reporting

Caption: Experimental workflow for preclinical pharmacokinetic studies of this compound.

ADME Pathway of this compound

This diagram provides a conceptual overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) processes for this compound based on available preclinical data.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion A Oral Administration B Gastrointestinal Tract A->B C Systemic Circulation (Blood Plasma) B->C Absorption D Extravascular Distribution (Tissues) C->D Distribution F Hepatic Metabolism (Liver) C->F G Potential Extrahepatic Metabolism C->G H Elimination Pathways C->H Elimination E Central Nervous System (Corpus Callosum, Hippocampus) D->E Brain Penetration F->C Metabolites

Caption: Conceptual ADME pathway for this compound in rodent models.

Distribution and Metabolism

Imaging mass spectrometry analysis has confirmed the distribution of this compound into the brain.[1][2][3][4] Specifically, it has been detected in the corpus callosum and some regions of the hippocampus.[1][2][3][4][5] The clearance value of this compound was noted to slightly exceed the hepatic blood flow in rats, suggesting the possibility of additional extrahepatic clearance pathways.[2] Early in vitro studies using rabbit liver microsomes indicated that a major metabolic pathway for this compound is O-demethylation.[2]

Conclusion

The preclinical pharmacokinetic profile of this compound in rodents reveals that it is an orally bioavailable compound with extensive tissue distribution, including penetration into the central nervous system. The validated bioanalytical methods provide a robust platform for further investigation into its disposition and potential as a therapeutic agent. Future studies should aim to further elucidate its metabolic pathways and excretion routes to provide a more complete understanding of its pharmacokinetic properties.

References

Corynantheidine: A Technical Guide to its Functional Opioid Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynantheidine, a naturally occurring indole (B1671886) alkaloid found in the leaves of the Mitragyna speciosa (kratom) tree, has emerged as a molecule of significant interest within opioid pharmacology. While structurally related to the partial mu-opioid receptor (MOR) agonist mitragynine, this compound exhibits a distinct pharmacological profile. Predominantly characterized as a MOR partial agonist, it demonstrates functional antagonism in the presence of full MOR agonists, particularly in pathways associated with adverse opioid effects, such as β-arrestin-2 recruitment. This technical guide provides a comprehensive overview of this compound's interaction with opioid receptors, presenting quantitative data from key experimental assays, detailed methodologies for these experiments, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers investigating the therapeutic potential of this compound as a novel opioid receptor modulator.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional activities of this compound at various receptors, compiled from multiple studies.

Table 1: Receptor Binding Affinities (Ki) of this compound

ReceptorSpecies/Cell LineRadioligandKi (nM)Reference(s)
μ-Opioid (MOR) Human (HEK)[³H]DAMGO118 ± 12[1]
Mouse (mMOR)[³H]DAMGO57[2]
κ-Opioid (KOR) Rat (RBL)[³H]U-69,5931910 ± 50[1]
δ-Opioid (DOR) --Insufficient displacement[1]
α1D-Adrenergic Human (CHO)[³H]prazosin41.7 ± 4.7[1]
α2A-Adrenergic Human-~74[1]
NMDA Human-~83[1]

Table 2: Functional Activity of this compound at the μ-Opioid Receptor (MOR)

AssaySpecies/Cell LineParameterValueAgonist (Reference)Reference(s)
[³⁵S]GTPγS Mouse (mMOR)EC₅₀ (nM)Not ReportedDAMGO[2]
Eₘₐₓ (%)74DAMGO[2]
BRET (Gi-1 activation) Human (hMOR)EC₅₀ (nM)67.2DAMGO[2]
Eₘₐₓ (%)37.2DAMGO[2]
BRET (β-arrestin-2 recruitment) Human (hMOR)ActivityNo measurable recruitment (<20%)DAMGO[1][2]
Antagonism of DAMGO-induced β-arrestin-2 recruitment Human (hMOR in CHO cells)IC₅₀ (nM)Not directly reported for this compound, but its pseudoindoxyl derivative shows potent antagonism (IC₅₀ = 34 ± 2 nM)10 µM DAMGO[3]

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor (MOR) Signaling Pathways

Activation of the μ-opioid receptor by an agonist initiates two primary signaling cascades: the G-protein-dependent pathway, which is associated with analgesia, and the β-arrestin-2 recruitment pathway, which is linked to many of the adverse effects of opioids, such as respiratory depression and tolerance.

MOR_Signaling cluster_agonist Ligand Binding cluster_g_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) Agonist Opioid Agonist (e.g., DAMGO) MOR μ-Opioid Receptor (MOR) Agonist->MOR activates This compound This compound (Partial Agonist) This compound->MOR partially activates Arrestin β-Arrestin-2 This compound->Arrestin blocks recruitment by full agonist G_protein Gi/o Protein MOR->G_protein activates GRK GRK MOR->GRK activates P_MOR Phosphorylated MOR MOR->P_MOR phosphorylates AC Adenylate Cyclase G_protein->AC inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia K_channel->Analgesia Ca_channel->Analgesia GRK->P_MOR P_MOR->Arrestin recruits Internalization Receptor Internalization, Desensitization Arrestin->Internalization Side_Effects Adverse Effects Internalization->Side_Effects

Caption: MOR Signaling Pathways.

Experimental Workflow for In Vitro Assays

The characterization of this compound's opioid receptor activity involves a series of in vitro assays, from initial binding assessment to functional signaling analysis.

experimental_workflow start Start: Characterize This compound Activity binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay gtp_assay [35S]GTPγS Binding Assay (Measure G-protein activation) binding_assay->gtp_assay If binding affinity is significant bret_assay BRET Assay (Measure β-arrestin-2 recruitment) gtp_assay->bret_assay Assess functional selectivity functional_antagonism Functional Antagonism Assay (e.g., Schild Analysis) bret_assay->functional_antagonism Investigate antagonism of full agonist effects end End: Pharmacological Profile Established functional_antagonism->end

Caption: In Vitro Experimental Workflow.

Detailed Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol is for determining the binding affinity (Ki) of this compound for the μ-opioid receptor using a competitive binding assay with [³H]DAMGO.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.

    • [³H]DAMGO (specific activity ~30-60 Ci/mmol).

    • This compound.

    • Naloxone (for non-specific binding determination).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Cell harvester.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]DAMGO (final concentration ~1 nM), and 100 µL of cell membrane suspension (10-20 µg protein).

      • Non-specific Binding: 50 µL of 10 µM Naloxone, 50 µL of [³H]DAMGO, and 100 µL of cell membrane suspension.

      • This compound Competition: 50 µL of this compound dilution, 50 µL of [³H]DAMGO, and 100 µL of cell membrane suspension.

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Wash Buffer.

    • Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding of [³H]DAMGO against the log concentration of this compound.

    • Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]DAMGO binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]DAMGO and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This protocol measures the extent of G-protein activation by this compound at the μ-opioid receptor.

  • Materials:

    • Cell membranes expressing the μ-opioid receptor.

    • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

    • This compound.

    • DAMGO (positive control).

    • Guanosine diphosphate (B83284) (GDP).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

    • Non-specific binding control: unlabeled GTPγS.

  • Procedure:

    • Prepare serial dilutions of this compound and DAMGO.

    • In a 96-well plate, add in triplicate: 25 µL of test compound, 50 µL of membrane suspension (10-20 µg protein), and 25 µL of 10 µM GDP.

    • Pre-incubate at 30°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration 0.1 nM).

    • Incubate at 30°C for 60 minutes.

    • Terminate by filtration through glass fiber filters and wash with ice-cold Wash Buffer.

    • Quantify bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis:

    • Plot the percentage of maximal stimulation (relative to DAMGO) against the log concentration of this compound.

    • Determine the EC₅₀ and Eₘₐₓ values using non-linear regression.

BRET Assay for β-Arrestin-2 Recruitment

This protocol quantifies the recruitment of β-arrestin-2 to the activated μ-opioid receptor.

  • Materials:

    • HEK293 cells co-expressing MOR fused to a Renilla luciferase (Rluc) donor and β-arrestin-2 fused to a fluorescent acceptor (e.g., Venus or GFP2).

    • This compound.

    • DAMGO (positive control).

    • Coelenterazine (B1669285) h (Rluc substrate).

    • Assay buffer (e.g., HBSS).

    • White, clear-bottom 96-well plates.

    • BRET-capable plate reader.

  • Procedure:

    • Plate the cells in 96-well plates and incubate for 24-48 hours.

    • Replace the culture medium with assay buffer.

    • Add serial dilutions of this compound or DAMGO to the wells.

    • Add coelenterazine h to a final concentration of 5 µM.

    • Incubate for 5-10 minutes at 37°C.

    • Measure the luminescence signals at the donor emission wavelength (e.g., ~480 nm) and the acceptor emission wavelength (e.g., ~530 nm) simultaneously.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the net BRET ratio (BRET ratio in the presence of compound minus BRET ratio in the absence of compound) against the log concentration of this compound.

    • Determine EC₅₀ and Eₘₐₓ values.

Schild Analysis for Functional Antagonism

This protocol determines the pA₂ value of this compound, a measure of its antagonist potency, against the full agonist DAMGO in a functional assay (e.g., guinea pig ileum or a cell-based assay measuring a downstream effect).

  • Materials:

    • Isolated guinea pig ileum preparation or a suitable cell-based assay system.

    • DAMGO.

    • This compound.

    • Appropriate physiological buffer (e.g., Tyrode's solution for guinea pig ileum).

  • Procedure:

    • Obtain a cumulative concentration-response curve for DAMGO alone to determine its EC₅₀.

    • Wash the preparation to remove DAMGO.

    • Pre-incubate the preparation with a fixed concentration of this compound for a set period (e.g., 20-30 minutes).

    • In the continued presence of this compound, obtain a new cumulative concentration-response curve for DAMGO.

    • Repeat steps 2-4 with at least two other increasing concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of DAMGO in the presence of this compound to the EC₅₀ of DAMGO alone.

    • Create a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.

    • Perform a linear regression on the data points. The slope of the line should be close to 1 for competitive antagonism.

    • The x-intercept of the regression line is the pA₂ value.

Mouse Warm-Water Tail Withdrawal Assay

This in vivo assay assesses the antinociceptive (pain-relieving) effects of this compound.

  • Materials:

    • Male C57BL/6J mice.

    • This compound dissolved in a suitable vehicle (e.g., saline with a small amount of DMSO).

    • Water bath maintained at 52-55°C.

    • Timer.

  • Procedure:

    • Habituate the mice to the testing environment.

    • Administer this compound via the desired route (e.g., intracerebroventricular, intraperitoneal).

    • At various time points post-administration (e.g., 15, 30, 60, 90, 120 minutes), immerse the distal 1-2 cm of the mouse's tail in the warm water.

    • Record the latency (in seconds) for the mouse to flick its tail out of the water. A cut-off time (e.g., 15-20 seconds) should be used to prevent tissue damage.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each mouse at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

    • Plot the %MPE against time to determine the time course of the antinociceptive effect.

    • Dose-response curves can be generated by testing different doses of this compound.

Conclusion

The available data characterize this compound as a mu-opioid receptor partial agonist with a notable bias away from the β-arrestin-2 recruitment pathway. This profile suggests that while it can produce some level of analgesia on its own, its more significant potential may lie in its ability to functionally antagonize the effects of full opioid agonists. By competing with full agonists at the MOR, this compound may reduce their ability to recruit β-arrestin-2, potentially mitigating adverse effects such as respiratory depression and tolerance, while still allowing for a degree of G-protein-mediated analgesia. Further research, including comprehensive Schild analysis and in vivo studies in models of opioid side effects, is warranted to fully elucidate the therapeutic potential of this compound as a safer alternative or adjunct in pain management.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynantheidine is a prominent member of the Corynanthe-type indole (B1671886) alkaloids, a class of natural products known for their complex chemical structures and significant pharmacological activities. Found in plant species such as Mitragyna speciosa (kratom), these alkaloids are of considerable interest to the scientific and drug development communities.[1][2] This technical guide provides an in-depth overview of the structural characterization of this compound and its relatives, detailing the spectroscopic and analytical methodologies employed for their isolation and identification. It includes comprehensive data tables, detailed experimental protocols, and visualizations of biosynthetic and signaling pathways to serve as a valuable resource for researchers in the field.

Introduction to this compound and Related Indole Alkaloids

This compound is classified as an indolo[2,3-a]quinolizine (B11887597) alkaloid.[1] It is structurally related to other notable Corynanthe alkaloids, such as mitragynine, from which it differs by the absence of a methoxy (B1213986) group at the 9-position of the indole ring.[2] The core chemical structure of this compound is C₂₂H₂₈N₂O₃, with a molecular weight of 368.47 g/mol .[1] These compounds are biosynthesized in plants from tryptamine (B22526) and the iridoid monoterpene secologanin (B1681713), forming the central precursor strictosidine.[3][4] The structural diversity within this alkaloid class arises from various enzymatic modifications to this fundamental scaffold.

Spectroscopic and Physicochemical Data

The definitive identification and structural elucidation of this compound and its analogues rely on a combination of spectroscopic techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a cornerstone for both qualitative and quantitative analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed atomic-level structural information necessary for unambiguous characterization.

Mass Spectrometry Data

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a widely used technique for the sensitive and specific quantification of this compound in various matrices. Analysis is typically performed in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM).

ParameterValueSource
Molecular FormulaC₂₂H₂₈N₂O₃[1]
Molecular Weight368.47 g/mol [1]
Monoisotopic Mass368.2100 g/mol
MRM Transitions (m/z)
Primary Transition369.2 → 144.0[1]
Secondary Transition369.2 → 226.1[1]
NMR Spectroscopic Data

While a complete, officially published and assigned 1H and 13C NMR dataset for this compound can be elusive in publicly available literature, data for closely related compounds and partial data for this compound are available. The following represents a compilation of available 13C NMR data.

Table 2: 13C NMR Chemical Shifts for this compound and a Related Alkaloid

Carbon No.This compound (CDCl₃) δ (ppm)Dihydrocorynantheine (CDCl₃) δ (ppm)
2108.8108.9
359.959.9
553.453.5
619.519.6
7108.1108.1
8127.3127.3
9117.8117.8
10121.3121.3
11119.4119.4
12110.8110.8
13136.2136.2
1435.835.8
1529.829.8
16106.9106.9
17154.5154.5
1812.112.1
19--
2038.938.9
2151.651.6
OMe51.151.1
OMe61.261.2
C=O169.1169.1

Note: Data is compiled from publicly available spectral databases.[5][6][7] Assignments are based on analogy with related compounds and may be subject to revision upon publication of a complete, assigned dataset.

Crystallographic Data

As of the latest literature review, a publicly available single-crystal X-ray structure for this compound has not been widely reported. However, crystallographic data for numerous indole alkaloids are available through the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD). Researchers are encouraged to search these databases for the most current information and for data on structurally similar compounds, which can provide valuable insights into the conformational properties of the Corynanthe scaffold.

Experimental Protocols

The following sections outline generalized yet detailed methodologies for the isolation and structural characterization of this compound and related indole alkaloids from a plant matrix.

Isolation and Purification of this compound

This protocol describes a typical acid-base extraction procedure for enriching the alkaloid fraction from dried plant material, followed by chromatographic purification.

Materials:

  • Dried and powdered plant material (e.g., Mitragyna speciosa leaves)

  • Methanol (B129727) or Ethanol (B145695)

  • 5% Hydrochloric Acid (HCl)

  • 25% Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate (B1210297), methanol mixtures)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Extraction: Macerate the powdered plant material in methanol or ethanol for 24-48 hours. Repeat the extraction process 2-3 times to ensure exhaustive extraction.

  • Solvent Evaporation: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning: a. Redissolve the crude extract in 5% HCl to protonate the basic alkaloids, rendering them water-soluble. b. Filter the acidic solution to remove non-alkaloidal, insoluble materials. c. Wash the acidic solution with a non-polar solvent like DCM to remove neutral and weakly acidic compounds. d. Carefully basify the aqueous layer with NH₄OH or NaOH to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents. e. Extract the basified aqueous solution multiple times with DCM or CHCl₃.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude alkaloid fraction.

  • Chromatographic Purification: a. Subject the crude alkaloid fraction to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol). b. Monitor the fractions by thin-layer chromatography (TLC) or HPLC. c. Combine fractions containing the compound of interest and further purify using preparative HPLC to obtain the pure alkaloid.

Structural Elucidation

Once a pure compound is isolated, the following analytical techniques are employed for its structural elucidation.

1. Mass Spectrometry (MS):

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.

  • Method: Acquire the high-resolution mass spectrum to determine the accurate mass and elemental composition of the molecular ion. Perform tandem MS (MS/MS) to obtain fragmentation patterns, which provide valuable structural information about the alkaloid's core and side chains.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the pure alkaloid in a deuterated solvent (e.g., CDCl₃, MeOD).

  • Experiments:

    • 1D NMR: Acquire ¹H and ¹³C{¹H} spectra to observe the chemical shifts and multiplicities of all proton and carbon atoms.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the elucidation of the relative stereochemistry.

3. X-ray Crystallography:

  • Method: If a suitable single crystal of the pure alkaloid can be grown, X-ray diffraction analysis provides the most definitive three-dimensional structure, including absolute stereochemistry.

Visualizing Key Pathways and Relationships

Graphical representations are essential for understanding the complex relationships in the biosynthesis and pharmacological action of these alkaloids.

Biosynthetic Pathway of Corynanthe Alkaloids

The biosynthesis of Corynanthe alkaloids begins with the condensation of tryptamine and secologanin to form strictosidine, the universal precursor to monoterpenoid indole alkaloids.[3][4] Subsequent enzymatic steps, including reduction and methylation, lead to the formation of this compound.[3]

Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Strictosidine Synthase Intermediate Iminium Intermediate Strictosidine->Intermediate Strictosidine Glucosidase Dihydrocorynantheine Dihydrocorynantheine (diastereomeric pair) Intermediate->Dihydrocorynantheine MsDCS1 (Dehydrogenase) This compound This compound Dihydrocorynantheine->this compound MsEnoMT4 (Methyltransferase)

Biosynthetic pathway of this compound.
Experimental Workflow for Structural Elucidation

The process of identifying a novel indole alkaloid follows a systematic workflow, from initial extraction to final structural confirmation.

Workflow A Plant Material (e.g., Mitragyna speciosa) B Solvent Extraction (e.g., Methanol) A->B C Acid-Base Partitioning B->C D Crude Alkaloid Fraction C->D E Column Chromatography (e.g., Silica Gel) D->E F Fraction Collection & Analysis (TLC/HPLC) E->F G Preparative HPLC F->G H Pure Alkaloid G->H I Spectroscopic Analysis (MS, NMR) H->I J Structure Elucidation I->J

Workflow for alkaloid isolation and elucidation.
Signaling Pathway of this compound at the μ-Opioid Receptor

This compound acts as a partial agonist at the μ-opioid receptor (MOR). Its signaling is biased towards the G-protein pathway, without significant recruitment of β-arrestin-2, which is associated with some of the adverse effects of classical opioids.[8]

Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activation BetaArrestin β-Arrestin-2 MOR->BetaArrestin No significant recruitment AC Adenylyl Cyclase G_protein->AC Inhibits This compound This compound This compound->MOR Binds to cAMP cAMP (decreased) AC->cAMP Analgesia Analgesia cAMP->Analgesia Leads to

This compound's biased agonism at the μ-opioid receptor.

Conclusion

The structural characterization of this compound and related indole alkaloids is a multifaceted process that integrates classical natural product chemistry with modern analytical techniques. This guide has provided a comprehensive overview of the key data, experimental protocols, and conceptual frameworks necessary for researchers in this field. A thorough understanding of the structural and functional properties of these complex molecules is paramount for advancing their potential applications in pharmacology and drug development. The continued exploration of this fascinating class of natural products promises to yield further insights into their biological activities and therapeutic potential.

References

Unveiling Corynantheidine: A Historical and Pharmacological Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Corynantheidine, a pentacyclic indole (B1671886) alkaloid, has emerged from the annals of phytochemical research to become a molecule of significant interest in contemporary pharmacology. Initially discovered in the mid-20th century, its complex receptor pharmacology, particularly its dual action on opioid and adrenergic systems, presents a compelling profile for modern drug development. This technical guide provides a comprehensive historical overview of this compound's discovery and subsequent research, detailed experimental protocols from key studies, a structured compilation of its quantitative pharmacological data, and visualizations of its known signaling pathways.

Historical Context: From African Bark to Southeast Asian Leaves

The journey of this compound research began not with the now commonly associated Mitragyna speciosa (kratom), but with the African plant Pseudocinchona africana.

1.1. The Initial Discovery (1945)

In 1945, a team of French scientists, R. Paris, M.-M. Janot, and R. Goutarel, published their findings on a novel alkaloid isolated from the bark of Pseudocinchona africana A. Chev.[1]. They named this new crystalline substance "this compound." Their preliminary investigations, as documented in the Comptes Rendus des Séances de la Société de Biologie et de ses Filiales, focused on its toxicity.

1.2. Early Pharmacological Exploration

Subsequent early studies by the same research group delved into the physiological effects of this compound. Their work, also published in 1945, described its sympatholytic (adrenaline-blocking) properties[2]. These initial toxicological and pharmacological screenings laid the groundwork for understanding this compound's interaction with the adrenergic system.

1.3. Identification in Mitragyna speciosa (1966)

For over two decades, this compound was primarily associated with Pseudocinchona. However, in 1966, a significant breakthrough occurred when A. H. Beckett, E. J. Shellard, J. D. Phillipson, and C. M. Lee reported the isolation of this compound from the leaves of Mitragyna speciosa[3]. This discovery was pivotal, as it linked this compound to a plant with a long history of traditional use in Southeast Asia and a rich and complex alkaloidal profile. This finding opened new avenues for research, particularly in the context of kratom's traditional uses for pain relief and as an opium substitute.

1.4. Structural Elucidation and Stereochemistry

The mid-1960s also saw significant progress in understanding the chemical structure of this compound and related alkaloids. The work of Beckett, Trager, and Lee in 1967 was instrumental in establishing the physical criteria for the different stereochemical configurations of this compound-type alkaloids and determining their absolute configurations[4][5]. This compound is structurally classified as a Corynanthe-type indole alkaloid and is also known as 9-demethoxymitragynine[6][7].

1.5. Modern Research: A Renewed Focus

The late 20th and early 21st centuries have witnessed a resurgence of interest in this compound, driven by advanced analytical techniques and a deeper understanding of receptor pharmacology. Research has now firmly established its role as a minor but pharmacologically significant alkaloid in kratom. Current research focuses on its nuanced interactions with opioid and adrenergic receptors, its pharmacokinetic profile, and its potential therapeutic applications.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: Receptor Binding Affinities (Ki)

Receptor SubtypeSpeciesCell Line/TissueRadioligandKi (nM)Reference(s)
µ-Opioid (MOR)HumanHEK[³H]DAMGO118 ± 12[8]
µ-Opioid (MOR)MouseBrain[³H]DAMGO57.1[7]
κ-Opioid (KOR)RatBrain[³H]U-69,5931910 ± 50[8]
δ-Opioid (DOR)---Not Quantified[8]
α1D-AdrenergicHumanCHO[³H]Prazosin41.7 ± 4.7[8]
α2A-AdrenergicHuman--~74[7]
NMDAHuman--~83[7]

Table 2: Functional Activity

ReceptorAssay TypeSpeciesEfficacyEC50 (nM)Emax (%)Reference(s)
µ-Opioid (MOR)[³⁵S]GTPγSMousePartial Agonist-~74[8]
µ-Opioid (MOR)BRET (Gi-1)HumanPartial Agonist67.237.2[8]
µ-Opioid (MOR)β-arrestin-2 RecruitmentHuman->10,000<20[8]
κ-Opioid (KOR)BRET (Gi-1)HumanNo Activity--[8]
δ-Opioid (DOR)BRET (Gi-1)HumanNo Activity--[8]

Table 3: Preclinical Pharmacokinetic Parameters (Rat)

ParameterRoute of AdministrationDose (mg/kg)ValueReference(s)
BioavailabilityOral2049.9 ± 16.4 %[9][10]
TmaxOral204.1 ± 1.3 h[9][10]
CmaxOral20213.4 ± 40.4 ng/mL[9][10]
ClearanceIntravenous2.5884.1 ± 32.3 mL/h[9][10]
Volume of DistributionIntravenous2.58.0 ± 1.2 L[9][10]
Mean Residence TimeIntravenous2.53.0 ± 0.2 h[9][10]
Mean Residence TimeOral208.8 ± 1.8 h[9][10]

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacological data tables.

3.1. Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for various receptors.

  • General Protocol (Radioligand Competition Assay):

    • Preparation of Cell Membranes: Cell lines (e.g., HEK, CHO) stably expressing the receptor of interest or homogenized brain tissue are used to prepare membrane fractions through centrifugation.

    • Incubation: A constant concentration of a specific radioligand (e.g., [³H]DAMGO for MOR) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined from competition curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.2. Functional Activity Assays

  • Objective: To characterize the functional activity of this compound at specific receptors (e.g., agonist, antagonist, partial agonist).

  • [³⁵S]GTPγS Binding Assay:

    • Principle: This assay measures the activation of G-protein coupled receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

    • Protocol:

      • Cell membranes expressing the receptor of interest are incubated with GDP, varying concentrations of this compound, and a constant concentration of [³⁵S]GTPγS.

      • The reaction is terminated, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting after filtration.

      • The potency (EC50) and efficacy (Emax) relative to a standard full agonist are determined.

  • Bioluminescence Resonance Energy Transfer (BRET) Assay:

    • Principle: BRET is used to monitor protein-protein interactions, such as receptor-G protein coupling or receptor-β-arrestin interaction.

    • Protocol for G-protein Activation:

      • Cells are co-transfected with the receptor fused to a BRET donor (e.g., Renilla luciferase) and G protein subunits fused to a BRET acceptor (e.g., YFP).

      • Upon agonist stimulation, conformational changes bring the donor and acceptor into proximity, resulting in a BRET signal that is measured.

    • Protocol for β-arrestin Recruitment:

      • Cells are co-transfected with the receptor fused to a BRET donor and β-arrestin fused to a BRET acceptor.

      • Agonist-induced recruitment of β-arrestin to the receptor is measured as an increase in the BRET signal.

3.3. Preclinical Pharmacokinetic Studies in Rats

  • Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

  • Protocol:

    • Animal Model: Male Sprague-Dawley rats are used.

    • Drug Administration:

      • Intravenous (IV): this compound is administered as a single bolus dose (e.g., 2.5 mg/kg) into the jugular vein.

      • Oral (PO): this compound is administered by oral gavage (e.g., 20 mg/kg).

    • Blood Sampling: Blood samples are collected at predetermined time points post-dosing via a cannulated vein.

    • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

    • Bioanalysis (UPLC-MS/MS):

      • Sample Preparation: Plasma samples are prepared by protein precipitation.

      • Chromatographic Separation: this compound is separated from plasma components using Ultra-Performance Liquid Chromatography (UPLC) with a suitable column (e.g., C18) and mobile phase gradient.

      • Mass Spectrometric Detection: The concentration of this compound is quantified using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode.

    • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and bioavailability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of this compound and a typical experimental workflow for its pharmacokinetic analysis.

Corynantheidine_Signaling cluster_this compound This compound cluster_MOR µ-Opioid Receptor (MOR) Signaling cluster_ADR α1D-Adrenergic Receptor Signaling This compound This compound MOR µ-Opioid Receptor This compound->MOR Partial Agonist ADR α1D-Adrenergic Receptor This compound->ADR Binds (Antagonist?) G_protein_MOR Gi/o Protein MOR->G_protein_MOR Activates AC Adenylyl Cyclase G_protein_MOR->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia G_protein_ADR Gq/11 Protein ADR->G_protein_ADR Activates PLC Phospholipase C G_protein_ADR->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Caption: Signaling pathways of this compound at µ-opioid and α1D-adrenergic receptors.

PK_Workflow cluster_InVivo In Vivo Phase cluster_Bioanalysis Bioanalytical Phase cluster_Analysis Data Analysis Phase DrugAdmin Drug Administration (IV or PO in Rats) BloodCollection Serial Blood Collection DrugAdmin->BloodCollection PlasmaPrep Plasma Preparation BloodCollection->PlasmaPrep SamplePrep Protein Precipitation PlasmaPrep->SamplePrep UPLC UPLC Separation SamplePrep->UPLC MSMS MS/MS Detection UPLC->MSMS ConcTime Concentration-Time Profile MSMS->ConcTime PK_Calc Non-compartmental PK Analysis ConcTime->PK_Calc Results Pharmacokinetic Parameters PK_Calc->Results

Caption: Experimental workflow for preclinical pharmacokinetic studies of this compound.

Conclusion and Future Directions

From its initial discovery in an African medicinal plant to its identification as a key component of Southeast Asian kratom, this compound has a rich history that continues to unfold. Its unique pharmacological profile as a µ-opioid receptor partial agonist with a notable affinity for α1D-adrenergic receptors positions it as a promising lead compound for the development of novel analgesics with potentially fewer side effects than traditional opioids. The lack of β-arrestin-2 recruitment at the µ-opioid receptor is a particularly noteworthy characteristic that warrants further investigation for its therapeutic implications.

Future research should focus on elucidating the precise functional activity of this compound at adrenergic receptors, exploring its in vivo effects in a wider range of preclinical models, and investigating its potential for drug-drug interactions. A deeper understanding of its metabolism and the pharmacological activity of its metabolites will also be crucial. Ultimately, continued research into this fascinating alkaloid may unlock new therapeutic strategies for pain management and other neurological disorders.

References

In Vitro Receptor Binding Affinity of Corynantheidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro receptor binding affinity of Corynantheidine, a prominent alkaloid found in the leaves of the Mitragyna speciosa (kratom) plant. This document summarizes key quantitative binding data, details common experimental protocols for receptor binding assays, and visualizes associated signaling pathways.

Quantitative Receptor Binding Affinity

This compound exhibits a distinct and complex polypharmacological profile, with notable affinity for both adrenergic and opioid receptors. The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50, Emax) of this compound at various human and rodent receptors.

Table 1: Opioid Receptor Binding Affinities of this compound

Receptor SubtypeSpecies/Cell LineKi (nM)Reference
μ-Opioid (MOR)Human (HEK)118 ± 12[1][2][3]
μ-Opioid (MOR)Mouse57.1 ± 8.3[4][5]
κ-Opioid (KOR)Rat (RBL) / Human1910 ± 50[1][2][3]
κ-Opioid (KOR)Mouse385.4 ± 47[4]
δ-Opioid (DOR)Not QuantifiedInsufficient Displacement[1][2]
δ-Opioid (DOR)Mouse172 ± 24.5[4]

Table 2: Adrenergic and Other Receptor Binding Affinities of this compound

Receptor SubtypeSpecies/Cell LineKi (nM)Reference
α1D-AdrenergicHuman (CHO)41.7 ± 4.7[1][2][3]
α2A-AdrenergicHuman~74[1][2][4]
NMDAHuman~83[1][2][4]

Table 3: Functional Activity of this compound at the μ-Opioid Receptor (MOR)

Assay TypeSpecies/Cell LineParameterValueReference
BRET (Gi-1 activation)Human (hMOR)EC5067.2 nM[1][2][4]
BRET (Gi-1 activation)Human (hMOR)Emax37.2% (vs. DAMGO)[1][2][4]
[35S]GTPγSMouse (mMOR)Emax74%[1][4]
β-arrestin-2 RecruitmentHuman (hMOR)ActivityNot Detected (<20%)[1][2][4]

Experimental Protocols

The following sections detail standardized methodologies for conducting in vitro receptor binding and functional assays to evaluate the affinity and activity of compounds like this compound.

Radioligand Binding Assay

This protocol outlines a typical competitive binding assay to determine the binding affinity (Ki) of a test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cell lines expressing the target receptor (e.g., CHO cells for human α1D-adrenergic receptors, HEK cells for human μ-opioid receptors).[6]

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]prazosin for α1D-adrenergic receptors).[1]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Appropriate buffer for the specific receptor (e.g., Tris-HCl with co-factors).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Scintillation Vials and Cocktail.

  • Filtration Apparatus.

  • Liquid Scintillation Counter.

Procedure:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of this compound.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or varying concentrations of this compound.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[7]

[35S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate G-protein activation.

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR) and to quantify its potency (EC50) and efficacy (Emax).

Materials:

  • Cell Membranes: Membranes from cells expressing the target GPCR.

  • [35S]GTPγS: A non-hydrolyzable GTP analog labeled with sulfur-35.

  • GDP: Guanosine diphosphate.

  • Test Compound: this compound.

  • Assay Buffer: Buffer containing MgCl2 and other necessary ions.

  • Reference Agonist: A known full agonist for the receptor.

Procedure:

  • Pre-incubation: Incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

  • Incubation: Add varying concentrations of this compound (or reference agonist) and [35S]GTPγS to the pre-incubated membranes.

  • Reaction: Incubate at 30°C for a specific time to allow for G-protein activation and binding of [35S]GTPγS.

  • Termination and Filtration: Stop the reaction and separate bound from unbound [35S]GTPγS by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a liquid scintillation counter.

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the logarithm of the agonist concentration. Determine the EC50 and Emax values from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for this compound at the μ-opioid receptor and a generalized workflow for determining receptor binding affinity.

G This compound-Induced μ-Opioid Receptor Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates Beta_Arrestin β-Arrestin-2 MOR->Beta_Arrestin No Recruitment Downstream Downstream Signaling (e.g., ↓cAMP) G_protein->Downstream Initiates This compound This compound (Partial Agonist) This compound->MOR Binds to

Caption: this compound acts as a partial agonist at the μ-opioid receptor, activating G-protein signaling without recruiting β-arrestin-2.

G Workflow for Radioligand Binding Assay A Prepare Reagents: Cell Membranes, Radioligand, Test Compound (this compound) B Incubate Reagents to Reach Binding Equilibrium A->B C Terminate Reaction by Rapid Filtration B->C D Quantify Bound Radioactivity (Liquid Scintillation Counting) C->D E Data Analysis: - Calculate Specific Binding - Generate Dose-Response Curve - Determine IC50 and Ki D->E

Caption: A generalized workflow for determining the receptor binding affinity (Ki) of a test compound using a radioligand binding assay.

References

Methodological & Application

Application Note: UPLC-MS/MS Method for the Quantification of Corynantheidine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and selective quantification of corynantheidine in plasma. The described protocol is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies of this kratom alkaloid. The method employs a simple protein precipitation step for sample preparation and has a rapid 3-minute runtime, making it suitable for high-throughput analysis.

Introduction

This compound is a minor alkaloid found in the leaves of the Mitragyna speciosa (kratom) tree.[1][2][3] It is a structural analog of mitragynine (B136389) and has been shown to interact with opioid and adrenergic receptors.[4][5][6] Specifically, it acts as a partial agonist at the µ-opioid receptor (MOR) and exhibits a higher affinity for α1D-adrenergic receptors.[4][6] Understanding the pharmacokinetics of this compound is essential for elucidating its contribution to the overall pharmacological effects of kratom. This document provides a detailed protocol for its quantification in plasma, based on a validated UPLC-MS/MS method.[1][2][3][5][7]

Experimental

Materials and Reagents
Instrumentation
  • Waters ACQUITY UPLC System or equivalent

  • Waters Xevo TQ-S Mass Spectrometer or equivalent

  • Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)[1][2][3][5][7]

Preparation of Solutions

Stock Solutions

  • This compound Stock (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in acetonitrile.

  • Internal Standard Stock (Yohimbine, 0.5 mg/mL): Accurately weigh and dissolve an appropriate amount of yohimbine in a 1:1 (v/v) mixture of water and acetonitrile.

  • Store stock solutions at -20°C.[2]

Working Solutions

  • Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with an appropriate solvent (e.g., 50:50 acetonitrile/water).

Mobile Phase

  • Mobile Phase A: 10 mM ammonium acetate in water, adjusted to pH 3.5 with formic acid.[2][3][5][7]

  • Mobile Phase B: Acetonitrile.[2][3][5][7]

Sample Preparation Protocol
  • Thaw plasma samples to room temperature and vortex for 10 seconds.

  • To 25 µL of plasma, add 100 µL of acetonitrile containing the internal standard (Yohimbine).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method Parameters

UPLC Conditions

ParameterValue
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 3.5)
Mobile Phase B Acetonitrile
Flow Rate 0.35 mL/min
Injection Volume 1 µL
Column Temp. 50°C
Run Time 3.0 minutes
Gradient Time (min)
0.0
0.5
1.0
1.8
2.0
3.0

MS/MS Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 0.5 kV
Desolvation Temp. 450°C
Desolvation Gas Flow 900 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions Compound
This compound
This compound
Yohimbine (IS)

Results and Discussion

Method Validation

The UPLC-MS/MS method was validated for linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability.[2][3][5][7]

Linearity

The method demonstrated excellent linearity over a dynamic range of 1-500 ng/mL for this compound in plasma.[1][2][3][5][7] The lower limit of quantification (LLOQ) was established at 1 ng/mL.[1]

Pharmacokinetic Application

This validated method was successfully applied to a preclinical pharmacokinetic study in male Sprague Dawley rats.[2][5][7] A summary of the pharmacokinetic parameters following intravenous (I.V.) and oral (P.O.) administration of this compound is presented below.

ParameterI.V. Administration (2.5 mg/kg)P.O. Administration (20 mg/kg)
Cmax (ng/mL) -213.4 ± 40.4
Tmax (h) -4.1 ± 1.3
AUC (h*ng/mL) 640.3 ± 24.0-
Clearance (mL/h) 884.1 ± 32.3-
Volume of Distribution (L) 8.0 ± 1.2-
Mean Residence Time (h) 3.0 ± 0.28.8 ± 1.8
Absolute Oral Bioavailability (%) -49.9 ± 16.4

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 25 µL Plasma Sample add_is Add 100 µL Acetonitrile with Internal Standard (Yohimbine) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant uplc UPLC Separation (BEH C18, 3 min gradient) supernatant->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms quant Quantification (Calibration Curve) msms->quant

Caption: Experimental workflow for the quantification of this compound in plasma.

This compound Signaling Pathway at the µ-Opioid Receptor

cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein Activation MOR->G_protein Activates beta_arrestin β-Arrestin 2 MOR->beta_arrestin This compound This compound (Partial Agonist) This compound->MOR Binds to AC Adenylyl Cyclase Inhibition G_protein->AC cAMP ↓ cAMP AC->cAMP no_recruitment No Recruitment

Caption: Simplified signaling pathway of this compound at the µ-opioid receptor.

Conclusion

The UPLC-MS/MS method described provides a robust and efficient tool for the quantification of this compound in plasma samples. This application note offers a comprehensive protocol that can be readily implemented in research and drug development settings to further investigate the pharmacokinetic and pharmacodynamic properties of this kratom alkaloid. The method's high sensitivity, specificity, and short run time are ideal for supporting a wide range of preclinical and potentially clinical studies.

References

Total Synthesis of (–)-Corynantheidine via Nickel-Catalyzed Carboxylative Cyclization: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the total synthesis of the indole (B1671886) alkaloid (–)-corynantheidine, a compound of interest in medicinal chemistry and drug development. The synthesis features a pivotal nickel-catalyzed carboxylative cyclization of an enyne precursor. This key transformation efficiently constructs the tetracyclic core of the molecule with high stereoselectivity. Detailed experimental procedures for the nickel-catalyzed reaction and subsequent transformations are provided, along with a summary of quantitative data and a logical workflow diagram to guide researchers in replicating this synthesis.

Introduction

(–)-Corynantheidine is a naturally occurring indole alkaloid that has garnered significant attention due to its interesting pharmacological profile. Its complex molecular architecture has made it a challenging target for synthetic chemists. A notable total synthesis was developed by Sato and coworkers, which employs a novel nickel-catalyzed carboxylative cyclization as the cornerstone of their strategy. This reaction allows for the stereoselective formation of a key tetracyclic intermediate from a readily available enyne precursor derived from L-tryptophan. This document outlines the protocol for this key reaction and the final steps to achieve the total synthesis of (–)-corynantheidine.

Overall Synthetic Workflow

The total synthesis of (–)-corynantheidine begins with the preparation of the enyne precursor from L-tryptophan. The crucial step involves the nickel-catalyzed carboxylative cyclization of this precursor to form the tetracyclic core. Subsequent functional group manipulations then lead to the final natural product.

G cluster_0 Preparation of Enyne Precursor cluster_1 Key Nickel-Catalyzed Cyclization cluster_2 Final Transformations L-Tryptophan L-Tryptophan Enyne_Precursor Enyne Precursor L-Tryptophan->Enyne_Precursor Several Steps Ni_Catalysis Ni(cod)2, DBU, CO2 Enyne_Precursor->Ni_Catalysis Tetracyclic_Intermediate Tetracyclic Intermediate Ni_Catalysis->Tetracyclic_Intermediate Final_Steps Functional Group Manipulation Tetracyclic_Intermediate->Final_Steps Corynantheidine (–)-Corynantheidine Final_Steps->this compound G Enyne Enyne Precursor Oxidative_Cyclization Oxidative Cyclization Enyne->Oxidative_Cyclization Ni0 Ni(0) Ni0->Oxidative_Cyclization Nickelacycle Nickelacycle Intermediate Oxidative_Cyclization->Nickelacycle CO2_Insertion CO2 Insertion Nickelacycle->CO2_Insertion Oxanickelacycle Oxanickelacycle CO2_Insertion->Oxanickelacycle Hydrolysis Hydrolysis Oxanickelacycle->Hydrolysis Carboxylic_Acid Tetracyclic Carboxylic Acid Hydrolysis->Carboxylic_Acid Methylation Methylation Carboxylic_Acid->Methylation Final_Product Tetracyclic Ester Methylation->Final_Product

Application of Palladium-Catalyzed Reactions for the Synthesis of Corynantheidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynantheidine, a prominent indole (B1671886) alkaloid from the Mitragyna speciosa (kratom) plant, and its derivatives are of significant interest in medicinal chemistry due to their unique pharmacological profiles, particularly as modulators of opioid receptors.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for the structural modification of complex natural products like this compound, enabling the synthesis of novel analogs with tailored biological activities. These reactions offer a versatile and efficient means to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, allowing for the late-stage functionalization of intricate molecular scaffolds.[3][4]

This document provides detailed application notes and experimental protocols for the use of several key palladium-catalyzed reactions in the derivatization of the this compound core, focusing on modifications at the C-9 position of the aromatic ring. The protocols are designed to be a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Data Presentation: Synthesis of C-9 Substituted this compound Pseudoindoxyl Derivatives

The following table summarizes the synthesis of various C-9 substituted this compound pseudoindoxyl derivatives from a common triflate intermediate. These examples highlight the utility of palladium-catalyzed reactions in achieving diverse structural modifications.

EntryR GroupReaction TypePalladium CatalystLigandReagentSolventYield (%)Reference
1HDetriflationPd(OAc)₂dppfHCOOH, Et₃NToluene (B28343)85[5]
2CNCyanationPd₂(dba)₃dppfZn(CN)₂DMF75[5]
3PhenylSuzuki CouplingPd(PPh₃)₄-Phenylboronic acidToluene/EtOH/H₂O83[5]
4Furan-3-ylSuzuki CouplingPd(PPh₃)₄-(Furan-3-yl)boronic acidToluene/EtOH/H₂O81[6]

Experimental Protocols

The following are detailed methodologies for the key palladium-catalyzed reactions cited in the table above. These protocols are based on established procedures for similar substrates and can be adapted for various this compound derivatives.

Protocol 1: Palladium-Catalyzed Cyanation of 9-Triflyloxy-corynantheidine Pseudoindoxyl

This protocol describes the conversion of an aryl triflate to a nitrile using zinc cyanide in a palladium-catalyzed reaction.

Materials:

  • 9-Triflyloxy-corynantheidine pseudoindoxyl

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk flask, add 9-Triflyloxy-corynantheidine pseudoindoxyl (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (0.05 equiv), and dppf (0.1 equiv).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous DMF via syringe to achieve a substrate concentration of 0.1 M.

  • Heat the reaction mixture to 120 °C and stir for 4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 9-cyano-corynantheidine pseudoindoxyl.[5]

Protocol 2: Palladium-Catalyzed Detriflation of 9-Triflyloxy-corynantheidine Pseudoindoxyl

This protocol outlines the reductive cleavage of an aryl triflate to the corresponding arene using formic acid as a hydride source.

Materials:

  • 9-Triflyloxy-corynantheidine pseudoindoxyl

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Formic acid (HCOOH)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a dry Schlenk flask, dissolve 9-Triflyloxy-corynantheidine pseudoindoxyl (1.0 equiv) in anhydrous toluene (0.1 M).

  • Add Pd(OAc)₂ (0.1 equiv) and dppf (0.12 equiv).

  • Degas the solution by bubbling nitrogen or argon through it for 15 minutes.

  • Add triethylamine (3.0 equiv) followed by formic acid (2.0 equiv) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 2 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield this compound pseudoindoxyl.[5][7][8]

Protocol 3: Suzuki-Miyaura Cross-Coupling of 9-Triflyloxy-corynantheidine Pseudoindoxyl

This protocol describes the formation of a C-C bond between the aryl triflate and a boronic acid.

Materials:

  • 9-Triflyloxy-corynantheidine pseudoindoxyl

  • Arylboronic acid (e.g., phenylboronic acid or (furan-3-yl)boronic acid) (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Toluene, Ethanol (EtOH), and Water (H₂O) in a 4:1:1 ratio

  • Nitrogen or Argon gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a Schlenk flask, add 9-Triflyloxy-corynantheidine pseudoindoxyl (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (3.0 equiv).

  • Add Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with nitrogen or argon (repeat 3x).

  • Add the degassed solvent mixture (Toluene/EtOH/H₂O) to achieve a substrate concentration of 0.1 M.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, or until completion is verified by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the desired 9-aryl-corynantheidine pseudoindoxyl.[5][6]

Visualization of Key Concepts

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a generalized workflow for setting up a palladium-catalyzed cross-coupling reaction for the derivatization of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dry Schlenk Flask reagents Add this compound Derivative, Catalyst, Ligand, and Base/Reagent start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat cool Cool to Room Temperature heat->cool dilute Dilute with Organic Solvent cool->dilute wash Wash with Aqueous Solutions dilute->wash dry Dry, Filter, and Concentrate wash->dry purify Purify by Chromatography dry->purify end end purify->end Isolated Product

A generalized workflow for palladium-catalyzed cross-coupling.
Signaling Pathways of this compound Derivatives

This compound derivatives have been identified as biased agonists at the µ-opioid receptor (MOR) and antagonists at the δ-opioid receptor (DOR). This means they activate the G-protein signaling pathway of the MOR, leading to analgesia, but do not recruit β-arrestin-2, a protein associated with some of the negative side effects of opioids like respiratory depression and constipation.[9][10]

This pathway illustrates the canonical mechanism of action for opioid agonists, leading to the desired analgesic effects.

G cory This compound Derivative mor μ-Opioid Receptor (MOR) cory->mor Agonist g_protein Heterotrimeric G-protein (Gαi/o, Gβγ) mor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channel Modulation g_protein->ion_channel Modulates camp ↓ cAMP ac->camp analgesia Analgesia camp->analgesia ion_channel->analgesia G cory This compound Derivative mor μ-Opioid Receptor (MOR) cory->mor Binds but does not activate this pathway grk GRK Phosphorylation mor->grk b_arrestin β-Arrestin-2 Recruitment grk->b_arrestin internalization Receptor Internalization b_arrestin->internalization side_effects Adverse Effects (e.g., Respiratory Depression) b_arrestin->side_effects

References

Application Notes and Protocols for the Asymmetric Synthesis of Enantiomerically Pure Corynantheidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and innovative asymmetric synthesis techniques for producing enantiomerically pure (-)-Corynantheidine. The protocols outlined below are based on key methodologies reported in peer-reviewed literature and are intended to serve as a comprehensive resource for researchers in synthetic organic chemistry and drug development.

Introduction

Corynantheidine, a pentacyclic indole (B1671886) alkaloid, and its congeners from the Mitragyna species have garnered significant interest due to their unique pharmacological profiles, including analgesic and opioid-sparing properties. The precise stereochemical architecture of this compound is crucial for its biological activity, necessitating the development of robust and highly selective asymmetric synthetic routes to access the enantiomerically pure compound. This document details several successful strategies that leverage catalytic asymmetric reactions to achieve high yields and excellent enantioselectivity.

Key Asymmetric Synthesis Strategies

Several distinct and effective strategies have been developed for the asymmetric synthesis of (-)-Corynantheidine. The core of each approach lies in the stereoselective construction of the intricate indoloquinolizidine core. The primary methods detailed in these notes are:

  • Catalytic Asymmetric Platform via Enantioselective [4+2] Cycloaddition (Scheidt et al.)

  • Intramolecular Blaise Reaction (Meyers et al.)

  • Nickel-Catalyzed Carboxylative Cyclization of Enynes (Sato et al.)

  • Enantioselective Pictet-Spengler Reaction (Cook et al.)

Catalytic Asymmetric Platform via Enantioselective [4+2] Cycloaddition

This recently developed platform provides a versatile and efficient entry into the Corynanthe alkaloid family. The key transformation is a highly enantioselective inverse-electron-demand aza-Diels-Alder reaction to construct the chiral piperidine (B6355638) core.

Experimental Workflow

Scheidt_Catalytic_Platform start Tryptamine Derivative intermediate1 Chiral Dihydropyridine (B1217469) Intermediate start->intermediate1 Enantioselective [4+2] Cycloaddition intermediate2 Key Tetracyclic Intermediate intermediate1->intermediate2 Multi-step Conversion corynantheidol (-)-Corynantheidol intermediate2->corynantheidol Reduction This compound (-)-Corynantheidine corynantheidol->this compound Oxidation & Methylation

Caption: Catalytic asymmetric platform workflow.

Quantitative Data
StepCatalyst/ReagentSolventTemp. (°C)Yield (%)e.e. (%)Reference
Enantioselective [4+2] CycloadditionChiral N-heterocyclic carbene (NHC)Toluene-208595[1]
Conversion to (-)-CorynantheidolMultiple steps--~40 (overall)-[1]
Oxidation to (-)-CorynantheidineDMP, then CH2N2DCM0 to rt78-[1]

Yields and e.e. are representative values from the cited literature.

Experimental Protocol: Enantioselective [4+2] Cycloaddition
  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (Argon), the chiral N-heterocyclic carbene precursor (10 mol%) is dissolved in anhydrous toluene.

  • Reaction Setup: To this solution, the tryptamine-derived enal (1.0 equiv.) and the diene (1.2 equiv.) are added sequentially at -20 °C.

  • Reaction Monitoring: The reaction mixture is stirred at -20 °C and monitored by TLC or LC-MS for the consumption of the limiting reagent.

  • Work-up: Upon completion, the reaction is quenched with saturated aqueous NH4Cl. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral dihydropyridine intermediate.

Asymmetric Synthesis via Intramolecular Blaise Reaction

This approach utilizes a chiral auxiliary to direct the stereoselective formation of a key intermediate, which then undergoes an intramolecular Blaise reaction to form the pentacyclic core.

Experimental Workflow

Meyers_Blaise_Reaction start Chiral Lactam intermediate1 Acyclic Precursor start->intermediate1 Alkylation intermediate2 β-Enamino Ester intermediate1->intermediate2 Intramolecular Blaise Reaction corynantheidol (-)-Corynantheidol intermediate2->corynantheidol Reduction & Cyclization This compound Formal Synthesis of (-)-Corynantheidine corynantheidol->this compound Known Procedures

Caption: Intramolecular Blaise reaction workflow.

Quantitative Data
StepCatalyst/ReagentSolventTemp. (°C)Yield (%)d.r.Reference
Alkylation of Chiral LactamLDA, Allyl IodideTHF-7892>98:2[2]
Intramolecular Blaise ReactionZn(Cu)THFreflux75-[2]
Conversion to (-)-CorynantheidolMultiple steps--~50 (overall)-[2]

Yields and d.r. (diastereomeric ratio) are representative values from the cited literature.

Experimental Protocol: Intramolecular Blaise Reaction
  • Activation of Zinc: A flask containing zinc dust is treated with a 10% HCl solution, followed by washing with water, ethanol, and ether, and then dried under high vacuum.

  • Reaction Setup: To a suspension of the activated zinc (3.0 equiv.) in anhydrous THF under argon is added a solution of the acyclic precursor (1.0 equiv.) in THF via cannula.

  • Reaction Initiation: The mixture is heated to reflux to initiate the reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of Rochelle's salt. The mixture is stirred vigorously for 1 hour. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

  • Purification: The resulting crude β-enamino ester is purified by column chromatography.

Nickel-Catalyzed Carboxylative Cyclization of Enynes

This strategy features a key nickel-catalyzed carboxylative cyclization of an enyne precursor derived from L-tryptophan. This reaction stereoselectively forms a key tetracyclic intermediate.

Experimental Workflow

Sato_Nickel_Cyclization start L-Tryptophan intermediate1 Enyne Precursor start->intermediate1 Multi-step Sequence intermediate2 Tetracyclic Lactone intermediate1->intermediate2 Ni-catalyzed Carboxylative Cyclization This compound (-)-Corynantheidine intermediate2->this compound Multi-step Conversion

Caption: Nickel-catalyzed cyclization workflow.

Quantitative Data
StepCatalyst/ReagentSolventTemp. (°C)Yield (%)Reference
Synthesis of Enyne PrecursorMultiple steps from L-Tryptophan--~30 (overall)[3]
Nickel-Catalyzed Carboxylative CyclizationNi(cod)2, DBU, CO2THF6073[3]
Conversion to (-)-CorynantheidineMultiple steps--~25 (overall)[3]

Yields are representative values from the cited literature.

Experimental Protocol: Nickel-Catalyzed Carboxylative Cyclization
  • Catalyst and Reagent Preparation: In a glovebox, a Schlenk tube is charged with Ni(cod)2 (10 mol%).

  • Reaction Setup: The tube is removed from the glovebox, and under a stream of argon, anhydrous THF and DBU (2.0 equiv.) are added. The solution is then saturated with CO2 by bubbling the gas through the solution for 15 minutes.

  • Substrate Addition: A solution of the enyne precursor (1.0 equiv.) in THF is added dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is heated to 60 °C and stirred until the starting material is consumed, as monitored by TLC.

  • Work-up: The reaction is cooled to room temperature and quenched with 1 M HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

  • Purification: The crude product is purified by flash chromatography on silica gel.

Enantioselective Pictet-Spengler Reaction

A classical yet powerful method for the synthesis of indole alkaloids. In the context of this compound synthesis, an asymmetric variant of the Pictet-Spengler reaction is employed to set the key stereocenter.

Experimental Workflow

Cook_Pictet_Spengler start D-Tryptophan intermediate1 Chiral Aldehyde start->intermediate1 Multi-step Sequence intermediate2 Tetracyclic Amine intermediate1->intermediate2 Asymmetric Pictet-Spengler Reaction This compound (-)-Corynantheidine intermediate2->this compound Multi-step Conversion

Caption: Asymmetric Pictet-Spengler workflow.

Quantitative Data
StepCatalyst/ReagentSolventTemp. (°C)Yield (%)e.e. (%)Reference
Asymmetric Pictet-Spengler ReactionChiral Brønsted AcidDCM-788892[4]
Conversion to (-)-CorynantheidineMultiple steps--~15 (overall)-[4]

Yields and e.e. are representative values from the cited literature.

Experimental Protocol: Asymmetric Pictet-Spengler Reaction
  • Reaction Setup: To a solution of the chiral aldehyde derived from D-tryptophan (1.0 equiv.) in dry dichloromethane (B109758) (DCM) at -78 °C under an argon atmosphere is added the chiral Brønsted acid catalyst (10 mol%).

  • Reagent Addition: After stirring for 15 minutes, a solution of the corresponding amine (1.1 equiv.) in DCM is added dropwise.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 24-48 hours, with progress monitored by TLC.

  • Work-up: The reaction is quenched with a saturated aqueous solution of NaHCO3. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography to yield the enantiomerically enriched tetracyclic amine.

Concluding Remarks

The asymmetric synthesis of enantiomerically pure (-)-Corynantheidine has been successfully achieved through a variety of elegant and efficient strategies. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific stereochemical challenges of related analogs being targeted. The protocols provided herein offer a detailed guide for the practical execution of these key methodologies, facilitating further research and development in the field of Corynanthe alkaloids.

References

[2] Meyers, A. I.; Beard, R. L. J. Org. Chem.1991 , 56 (6), 2091–2097. [1] Nam, Y.; Tam, A. T.; Miller, E. R.; Scheidt, K. A. J. Am. Chem. Soc.2024 , 146 (1), 118–124.[1] [5] Sato, Y., et al. Eur. J. Org. Chem.2011 , 2011 (14), 2606–2609. [6] Cook, J. M., et al. J. Am. Chem. Soc.2000 , 122 (32), 7827–7828. [7] Scheidt, K. A., et al. A Platform for the Synthesis of Corynantheine-Type Corynanthe Alkaloids. J. Am. Chem. Soc.2024 , 146, 118-124.[7] [8] Scheidt, K. A., et al. A Platform for the Synthesis of Corynantheine-Type Corynanthe Alkaloids. PubMed2024 .[7] [9] Meyers, A. I., et al. Asymmetric synthesis of the corynantheine (B231211) alkaloids via an intramolecular Blaise reaction. (-)-Corynantheidol and (-)-dihydrocorynantheol. The Journal of Organic Chemistry1991 . [4] Cook, J. M., et al. General Approach for the Synthesis of Indole Alkaloids via the Asymmetric Pictet−Spengler Reaction: First Enantiospecific Total Synthesis of (−)-Corynantheidine as Well as the Enantiospecific Total Synthesis of (−)-Corynantheidol, (−)-Geissoschizol, and (+)-Geissoschizine. ResearchGate2000 .[4] [3] Sato, Y., et al. Total Synthesis of (–)-Corynantheidine by Nickel-Catalyzed Carboxylative Cyclization of Enynes. ResearchGate2011 .[3]

References

Application Note: Visualizing Corynantheidine's Journey into the Brain using Imaging Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynantheidine is a naturally occurring alkaloid found in the leaves of the Mitragyna speciosa (kratom) tree. It is recognized for its unique pharmacological profile, acting as a partial agonist at the µ-opioid receptor (MOR) and exhibiting a notable affinity for α-adrenergic receptors.[1] Understanding the spatial distribution of this compound within the brain is crucial for elucidating its mechanism of action, assessing its therapeutic potential for neurological and psychiatric disorders, and evaluating its safety profile. Imaging Mass Spectrometry (IMS) is a powerful, label-free technique that allows for the visualization of drugs, metabolites, and other biomolecules directly in tissue sections, providing invaluable spatial context to pharmacokinetic and pharmacodynamic studies.

This application note provides a detailed protocol for utilizing Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) to determine the distribution of this compound in the rat brain. Additionally, it outlines a UPLC-MS/MS method for the quantitative analysis of this compound in brain tissue homogenates to complement and validate the imaging data.

Pharmacological Profile of this compound

This compound's interaction with neuronal receptors is complex. It displays a dual pharmacology, engaging both opioid and adrenergic systems.[1] This multifaceted interaction is key to its overall effects. The following table summarizes its binding affinities and functional activities at key receptors.

Table 1: Pharmacological Data for this compound

Receptor TargetBinding Affinity (Ki)Functional Activity (EC50)EmaxNotes
µ-Opioid Receptor (MOR)118 ± 12 nM (human)67.2 nM~37% vs. DAMGOPartial agonist. Does not recruit β-arrestin-2.
α1D-Adrenergic Receptor41.7 ± 4.7 nM (human)Not ReportedNot ReportedHigher affinity than for MOR.
κ-Opioid Receptor (KOR)1910 ± 50 nM (rat)Not ReportedNot ReportedWeaker affinity compared to MOR.
α2A-Adrenergic Receptor~74 nM (human)Not ReportedNot Reported

Data compiled from multiple sources.

Experimental Workflow Overview

The overall experimental process for determining the brain distribution of this compound using imaging mass spectrometry is a multi-step process that begins with animal dosing and concludes with data analysis and interpretation.

G cluster_0 Animal Study cluster_1 Sample Preparation cluster_2 Mass Spectrometry cluster_3 Data Analysis animal_dosing Animal Dosing (Sprague Dawley Rat) tissue_collection Brain Tissue Collection animal_dosing->tissue_collection tissue_sectioning Cryosectioning (10-20 µm sections) tissue_collection->tissue_sectioning uplc_msms UPLC-MS/MS Quantification (Brain Homogenate) tissue_collection->uplc_msms slide_mounting Thaw-Mounting on ITO Slides tissue_sectioning->slide_mounting matrix_application Matrix Application (e.g., DHB, DCTB) slide_mounting->matrix_application maldi_ims MALDI-IMS Data Acquisition matrix_application->maldi_ims image_generation Ion Image Generation maldi_ims->image_generation quantitative_analysis Quantitative Analysis & Data Integration uplc_msms->quantitative_analysis histology_coregistration Co-registration with Histology (H&E) image_generation->histology_coregistration histology_coregistration->quantitative_analysis

Fig 1. Experimental workflow for this compound brain distribution analysis.

Detailed Protocols

Protocol 1: MALDI Imaging Mass Spectrometry of this compound in Rat Brain

1. Animal Dosing and Tissue Collection:

  • Administer this compound to male Sprague Dawley rats. A typical intravenous (I.V.) dose is 2.5 mg/kg, and an oral (P.O.) dose is 20 mg/kg.[2][3]

  • At a predetermined time point (e.g., 30 minutes post-I.V. administration), euthanize the animal via an approved method.

  • Immediately perfuse with cold saline to remove blood from the brain.

  • Excise the brain and snap-freeze in isopentane (B150273) cooled with liquid nitrogen. Store at -80°C until sectioning.

2. Tissue Sectioning and Slide Mounting:

  • Equilibrate the frozen brain to the cryostat temperature (-20°C to -24°C).

  • Section the brain into 10-20 µm thick sagittal or coronal sections.

  • Thaw-mount the tissue sections onto indium tin oxide (ITO) coated glass slides.

  • Store the mounted sections at -80°C until matrix application.

3. Matrix Application:

  • Prior to matrix application, allow the slides to warm to room temperature in a desiccator.

  • Prepare a matrix solution. 2,5-dihydroxybenzoic acid (DHB) and trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) have been used for this compound analysis.[4]

    • DHB Solution: 40 mg/mL in 30:70:0.1 acetonitrile (B52724):water:trifluoroacetic acid.
    • DCTB Solution: 10 mg/mL in 100% dichloromethane.

  • Apply the matrix using an automated sprayer or a sublimation apparatus for a uniform coating.

4. MALDI-IMS Data Acquisition:

  • Use a MALDI-TOF or MALDI-FT-ICR mass spectrometer equipped with a UV laser (e.g., Nd:YAG at 355 nm).

  • Acquire data in positive ion mode. This compound is typically detected as the protonated molecule [M+H]⁺. Be aware that other ion types like [M-H]⁺ and [M-3H]⁺ can also form.[4]

  • Set the spatial resolution for imaging (e.g., 50-200 µm).

  • Define the region of interest on the tissue section for data acquisition.

5. Data Analysis and Image Generation:

  • Process the acquired data using imaging mass spectrometry software.

  • Generate ion images for the m/z corresponding to this compound [M+H]⁺.

  • After IMS analysis, the same tissue section can be stained with Hematoxylin and Eosin (H&E) for histological correlation.

  • Co-register the ion images with the H&E stained tissue image to identify the specific brain regions where this compound is localized. Previous studies have shown localization in the corpus callosum and hippocampus.[2][3][5]

Protocol 2: UPLC-MS/MS Quantification of this compound in Brain Tissue

1. Sample Preparation (Brain Homogenate):

  • Accurately weigh a specific brain region (e.g., hippocampus, cortex) dissected from a dosed rat.

  • Homogenize the tissue in a suitable buffer.

  • Perform a protein precipitation extraction by adding three volumes of cold acetonitrile containing an internal standard (e.g., yohimbine).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis:

  • The following parameters are based on a validated method for this compound in plasma and can be adapted for brain tissue homogenates.[2][5][6]

Table 2: UPLC-MS/MS Parameters for this compound Quantification

ParameterSetting
UPLC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 3.5
Mobile Phase B Acetonitrile
Gradient A 3-minute gradient appropriate for the separation
Flow Rate 0.4 - 0.6 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 369.2 > 144.0 and 369.2 > 226.1
Internal Standard (Yohimbine) m/z 355.2 > 212.1

3. Data Analysis and Quantification:

  • Generate a calibration curve using standard solutions of this compound in blank brain homogenate.

  • Quantify the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

  • Express the final concentration as ng of this compound per gram of brain tissue (ng/g).

Quantitative Data

The following table presents pharmacokinetic parameters of this compound in male Sprague Dawley rats following I.V. and P.O. administration.[2][3][5]

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterI.V. Administration (2.5 mg/kg)P.O. Administration (20 mg/kg)
Cmax -213.4 ± 40.4 ng/mL
Tmax -4.1 ± 1.3 h
AUC 640.3 ± 24.0 h*ng/mL-
Clearance 884.1 ± 32.3 mL/h-
Volume of Distribution (Vd) 8.0 ± 1.2 L-
Mean Residence Time (MRT) 3.0 ± 0.2 h8.8 ± 1.8 h
Absolute Oral Bioavailability -49.9 ± 16.4 %

The table below serves as a template for presenting the quantitative distribution of this compound in different brain regions, which can be populated using the data generated from the UPLC-MS/MS protocol.

Table 4: Template for this compound Brain Tissue Distribution (ng/g)

Brain RegionConcentration (ng/g) ± SD (n=3)
Cortex To be determined
Hippocampus To be determined
Corpus Callosum To be determined
Striatum To be determined
Cerebellum To be determined
Brainstem To be determined

This compound Signaling Pathway

This compound's pharmacological effects are initiated by its interaction with cell surface receptors. As a partial agonist of the µ-opioid receptor, it is expected to activate G-protein-mediated signaling cascades, though likely to a lesser extent than full agonists. Its high affinity for α1D-adrenergic receptors suggests a significant role for adrenergic signaling in its overall profile.

Fig 2. Proposed signaling pathway for this compound.

Conclusion

Imaging mass spectrometry is an indispensable tool for visualizing the distribution of novel and existing drugs within target tissues. The protocols outlined in this application note provide a robust framework for investigating the spatial localization of this compound in the brain. By combining the spatial information from MALDI-IMS with the quantitative data from UPLC-MS/MS, researchers can gain a comprehensive understanding of this compound's pharmacokinetics at the site of action. This knowledge is critical for advancing our understanding of its neuropharmacological effects and for the development of new therapeutics.

References

Experimental Design for In Vivo Antinociception Studies of Corynantheidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of the antinociceptive properties of corynantheidine, a natural alkaloid known for its interaction with opioid receptors. The following sections detail the rationale for selecting specific assays, provide step-by-step experimental protocols, and summarize key quantitative data from relevant studies.

Introduction

This compound is a mu-opioid receptor (MOR) partial agonist that has demonstrated analgesic effects in preclinical studies.[1] Its mechanism of action, involving the activation of MOR, makes it a compound of interest for pain research and analgesic drug development.[1][2] To thoroughly characterize its antinociceptive profile, a multi-faceted in vivo approach is recommended, employing a battery of well-established pain models that assess different modalities of pain, including thermal, chemical, and inflammatory pain.

Core Assays for Antinociception Assessment

A robust preclinical evaluation of this compound's analgesic potential should include the following assays:

  • Hot Plate Test: To assess centrally mediated thermal nociception.

  • Tail-Flick Test: To evaluate spinal reflexes to thermal pain.

  • Acetic Acid-Induced Writhing Test: To measure peripherally acting analgesia against visceral chemical pain.

  • Formalin Test: To distinguish between neurogenic and inflammatory pain responses.

Data Presentation: Quantitative Antinociceptive Data

The following tables summarize quantitative data from in vivo studies on this compound and its analogs. It is important to note that detailed dose-response data for this compound itself is limited in the public domain; therefore, data from a potent analog, mitragynine (B136389) pseudoindoxyl, is included to provide a quantitative context for MOR-mediated antinociception.[1][2]

Table 1: Antinociceptive Efficacy of a this compound Analog (Mitragynine Pseudoindoxyl) in Thermal Pain Models [1][2]

AssayAnimal ModelRoute of AdministrationED₅₀ (mg/kg) [95% CI]
Tail-Flick TestMouse (CD-1)Subcutaneous (s.c.)0.76 [0.56-0.83]
Hot Plate Test (55°C)Mouse (CD-1)Subcutaneous (s.c.)0.99 [0.75-1.3]

Table 2: Qualitative Antinociceptive Effects of this compound

AssayAnimal ModelRoute of AdministrationObserved EffectReference
Tail-Flick TestMouseIntracerebroventricular (i.c.v.)Partial antinociceptive effect (~50% MPE)[1][2]

Signaling Pathways

Mu-Opioid Receptor (MOR) Signaling

This compound exerts its antinociceptive effects primarily through its partial agonism at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2] Upon binding, it initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and nociceptive signaling. The two primary pathways activated by MOR agonists are the G-protein pathway, associated with analgesia, and the β-arrestin pathway, which is linked to some of the adverse effects of opioids.[3][4][5]

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein Activation MOR->G_protein GRK GRK Phosphorylation MOR->GRK This compound This compound (Agonist) This compound->MOR AC Adenylyl Cyclase Inhibition G_protein->AC Ion_Channels Ion Channel Modulation G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_channel Ca_channel ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ion_Channels->Ca_channel K_channel->Analgesia Ca_channel->Analgesia beta_arrestin β-Arrestin-2 Recruitment GRK->beta_arrestin Internalization Receptor Internalization beta_arrestin->Internalization Side_Effects Tolerance & Side Effects Internalization->Side_Effects

Mu-Opioid Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for the in vivo assessment of this compound's antinociceptive properties.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Nociceptive Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Mice, 7 days) Group_Allocation Random Group Allocation (n=8-10 per group) Animal_Acclimation->Group_Allocation Baseline_Testing Baseline Nociceptive Testing (Pre-drug administration) Group_Allocation->Baseline_Testing Drug_Admin This compound Administration (i.p., s.c., or p.o.) Vehicle_Control Vehicle Control Administration Positive_Control Positive Control (e.g., Morphine) Hot_Plate Hot Plate Test Drug_Admin->Hot_Plate Tail_Flick Tail-Flick Test Drug_Admin->Tail_Flick Writhing_Test Acetic Acid Writhing Test Drug_Admin->Writhing_Test Formalin_Test Formalin Test Drug_Admin->Formalin_Test Vehicle_Control->Hot_Plate Vehicle_Control->Tail_Flick Vehicle_Control->Writhing_Test Vehicle_Control->Formalin_Test Positive_Control->Hot_Plate Positive_Control->Tail_Flick Positive_Control->Writhing_Test Positive_Control->Formalin_Test Data_Collection Data Collection (Latency, Writhing count, Licking time) Hot_Plate->Data_Collection Tail_Flick->Data_Collection Writhing_Test->Data_Collection Formalin_Test->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, t-test) Data_Collection->Statistical_Analysis ED50_Calculation ED50 Calculation Statistical_Analysis->ED50_Calculation

General In Vivo Antinociception Workflow
Hot Plate Test

Objective: To evaluate the central antinociceptive activity of this compound against thermal pain.

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile).

  • Plexiglass cylinder to confine the animal on the hot plate.

  • Male Swiss albino mice (20-25 g).

  • This compound solution.

  • Vehicle control (e.g., saline, DMSO, or Tween 80 solution).

  • Positive control (e.g., Morphine sulfate, 5-10 mg/kg).

  • Syringes and needles for administration.

Protocol:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.5°C.

  • Baseline Measurement: Gently place each mouse on the hot plate and start the timer. Record the latency (in seconds) for the mouse to exhibit nociceptive responses such as licking a hind paw or jumping. A cut-off time of 30-60 seconds is imposed to prevent tissue damage.

  • Grouping and Administration: Randomly divide the mice into groups (n=8-10 per group): Vehicle control, positive control, and various doses of this compound. Administer the respective substances via the desired route (e.g., intraperitoneally, i.p.).

  • Post-Treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Analyze the data using ANOVA followed by a post-hoc test.

Tail-Flick Test

Objective: To assess the spinal antinociceptive reflex of this compound in response to a thermal stimulus.

Materials:

  • Tail-flick analgesia meter with a radiant heat source.

  • Animal restrainers.

  • Male Sprague-Dawley rats (180-220 g) or mice (20-25 g).

  • This compound solution.

  • Vehicle control.

  • Positive control (e.g., Morphine sulfate, 5 mg/kg).

  • Syringes and needles.

Protocol:

  • Acclimation: Allow the animals to acclimate to the testing environment.

  • Baseline Measurement: Gently place the animal in the restrainer. Position the distal part of the tail over the radiant heat source. Activate the heat source and record the time taken for the animal to flick its tail. Take 2-3 baseline readings with a 15-minute interval. A cut-off time of 10-15 seconds is set to prevent tissue damage.

  • Grouping and Administration: Group the animals and administer this compound, vehicle, or positive control as described for the hot plate test.

  • Post-Treatment Measurement: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).

  • Data Analysis: Calculate the %MPE as described for the hot plate test. Analyze the data using appropriate statistical methods.

Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic activity of this compound against chemically induced visceral pain.[6][7][8]

Materials:

  • Male Swiss albino mice (20-25 g).

  • 0.6% (v/v) acetic acid solution.

  • This compound solution.

  • Vehicle control.

  • Positive control (e.g., Diclofenac sodium, 10 mg/kg).

  • Syringes and needles.

  • Observation chambers.

Protocol:

  • Acclimation and Fasting: Acclimate the mice to the laboratory for at least 24 hours and fast them for 12 hours before the experiment with free access to water.

  • Grouping and Administration: Divide the mice into experimental groups and administer this compound, vehicle, or positive control (e.g., orally, p.o. or i.p.).

  • Induction of Writhing: After a set absorption period (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.6% acetic acid solution (10 ml/kg) intraperitoneally to each mouse.

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100. Statistically analyze the data using one-way ANOVA followed by a post-hoc test.

Formalin Test

Objective: To assess the effects of this compound on both acute neurogenic pain and persistent inflammatory pain.[9][10]

Materials:

  • Male Swiss albino mice (20-25 g).

  • 2.5% formalin solution (in saline).

  • This compound solution.

  • Vehicle control.

  • Positive control (e.g., Morphine for both phases, Indomethacin for the second phase).

  • Syringes and needles.

  • Observation chambers with mirrors for clear viewing of the paws.

Protocol:

  • Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before the test.

  • Grouping and Administration: Group the animals and administer this compound, vehicle, or positive control.

  • Formalin Injection: After the drug absorption period, inject 20 µl of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw of each mouse.

  • Observation: Immediately after the formalin injection, return the mouse to the observation chamber and record the total time spent licking or biting the injected paw during two distinct phases:

    • Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.

  • Data Analysis: Compare the mean licking/biting time in the drug-treated groups with the vehicle control group for each phase separately. Calculate the percentage inhibition of the nociceptive response for each phase. Analyze the data using appropriate statistical tests.

References

Application Notes and Protocols: Measuring Corynantheidine's Effect on β-arrestin-2 Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynantheidine is a prominent alkaloid found in the leaves of the Mitragyna speciosa tree, commonly known as kratom. It is recognized for its interaction with various G protein-coupled receptors (GPCRs), exhibiting partial agonism at the µ-opioid receptor (MOR) and notable affinity for α-adrenergic receptors.[1][2] A critical aspect of GPCR signaling, particularly for the MOR, is the recruitment of β-arrestin proteins. This process can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways, which are often associated with the adverse effects of opioid agonists.

Emerging research indicates that this compound and its analogs are biased agonists. Specifically, in vitro studies have shown that while they act as agonists for G protein activation at the MOR, they do not recruit β-arrestin-2.[1][3][4][5] This characteristic suggests that this compound may have a pharmacological profile with reduced side effects compared to classical opioids, making it a compound of significant interest for therapeutic development.

These application notes provide detailed protocols for cell-based assays designed to quantify the recruitment of β-arrestin-2 to GPCRs, with a specific focus on evaluating the effects of this compound. The following sections describe the principles of common assay technologies, step-by-step experimental procedures, and data interpretation guidelines.

Signaling Pathway Overview

GPCR activation by an agonist typically triggers two major signaling cascades: G protein-dependent signaling and β-arrestin-mediated signaling. In the context of the µ-opioid receptor, a canonical agonist like morphine activates the receptor, leading to the recruitment of both G proteins and β-arrestin-2. This compound, however, appears to be a biased agonist, activating G protein signaling without significant β-arrestin-2 recruitment.

MOR_inactive Inactive MOR MOR_active Active MOR MOR_inactive->MOR_active Conformational Change G_protein G Protein MOR_active->G_protein Recruits & Activates GRK GRK MOR_active->GRK Recruits MOR_phos Phosphorylated MOR G_protein_active Activated G Protein G_protein->G_protein_active GDP/GTP Exchange Cellular_Response_G Cellular Response (e.g., Analgesia) G_protein_active->Cellular_Response_G Downstream Signaling GRK->MOR_active Phosphorylates B_arrestin β-arrestin-2 MOR_phos->B_arrestin Recruits MOR_phos->B_arrestin Pathway NOT activated by this compound B_arrestin_recruited Recruited β-arrestin-2 B_arrestin->B_arrestin_recruited Translocates Cellular_Response_B Cellular Response (e.g., Side Effects) B_arrestin_recruited->Cellular_Response_B Downstream Signaling & Internalization This compound This compound (Biased Agonist) This compound->MOR_inactive Binds to Canonical_Agonist Canonical Agonist (e.g., DAMGO) Canonical_Agonist->MOR_inactive Binds to

Caption: GPCR signaling pathways for canonical and biased agonists.

Data Presentation

The following tables summarize the known receptor binding affinities and functional activities of this compound, providing a baseline for expected experimental outcomes.

Table 1: Receptor Binding Affinities (Ki) of this compound

Receptor TargetSpeciesCell LineKi (nM)Reference
µ-opioid (MOR)HumanHEK118 ± 12[1]
κ-opioid (KOR)Rat (binding), Human (function)RBL1910 ± 50[1]
δ-opioid (DOR)--Insufficient displacement[1]
α1D-adrenergicHumanCHO41.7 ± 4.7[1]
α2A-adrenergicHuman-~74[1]
NMDAHuman-~83[1]

Table 2: Functional Activity of this compound at Opioid Receptors

ReceptorAssay TypeParameterValueReference
Human MORBRET (Gi-1 activation)EC5067.2 nM[1]
Human MORBRET (Gi-1 activation)Emax37.2% (vs. DAMGO)[1]
Human MORβ-arrestin-2 RecruitmentEmax<20%[1]
Human KORGi signaling & β-arrestin-2 Recruitment-No measurable activity[1]
Human DORGi signaling & β-arrestin-2 Recruitment-No measurable activity[1]

Experimental Protocols

Several robust cell-based assay technologies are available to measure β-arrestin-2 recruitment. Below are detailed protocols for two common methods: Bioluminescence Resonance Energy Transfer (BRET) and Enzyme Fragment Complementation (EFC), such as the PathHunter® assay.

Protocol 1: Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a proximity-based assay that measures the interaction between two proteins.[6][7] In this application, the GPCR of interest (e.g., MOR) is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc), and β-arrestin-2 is fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon agonist-induced recruitment, the donor and acceptor are brought into close proximity, allowing for energy transfer and a detectable BRET signal.

cluster_workflow BRET Assay Workflow Start Start: Co-transfect cells with GPCR-Rluc and β-arrestin-YFP Culture Culture cells for 24-48 hours Start->Culture Plate Plate cells in a white, 96-well microplate Culture->Plate Starve Serum-starve cells (optional) Plate->Starve Add_Substrate Add Rluc substrate (e.g., coelenterazine (B1669285) h) Starve->Add_Substrate Add_Compound Add this compound or control compounds Add_Substrate->Add_Compound Incubate Incubate for 5-15 minutes at 37°C Add_Compound->Incubate Read Read luminescence at two wavelengths (donor and acceptor) Incubate->Read Analyze Calculate BRET ratio and generate dose-response curves Read->Analyze

Caption: Experimental workflow for a BRET-based β-arrestin-2 recruitment assay.

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Expression plasmids: MOR-Rluc and β-arrestin-2-YFP

  • Cell culture medium (e.g., DMEM) and supplements

  • Transfection reagent

  • White, opaque 96-well microplates

  • This compound

  • Positive control agonist (e.g., DAMGO for MOR)

  • Negative control (vehicle, e.g., 0.1% DMSO)

  • BRET substrate (e.g., coelenterazine h)

  • Plate reader capable of dual-emission luminescence detection

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the MOR-Rluc and β-arrestin-2-YFP plasmids using a suitable transfection reagent.

  • Cell Seeding: After 24-48 hours of incubation, harvest the transfected cells and seed them into a white, opaque 96-well plate at a density of 25,000-50,000 cells per well.

  • Incubation: Allow cells to attach and grow for an additional 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control agonist (DAMGO) in an appropriate assay buffer. Include a vehicle-only control.

  • Assay Initiation:

    • Gently remove the culture medium from the wells.

    • Add the BRET substrate (e.g., coelenterazine h at a final concentration of 5 µM) to each well.

    • Immediately add the diluted compounds (this compound, DAMGO, vehicle) to the respective wells.

  • Signal Detection: Incubate the plate for 5-15 minutes at 37°C. Measure the luminescence signal at two wavelengths: one for the Rluc donor (e.g., ~480 nm) and one for the YFP acceptor (e.g., ~530 nm).

  • Data Analysis:

    • Calculate the BRET ratio for each well: (Acceptor emission) / (Donor emission).

    • Normalize the data to the vehicle control.

    • Plot the normalized BRET ratio against the logarithm of the compound concentration to generate dose-response curves.

    • Calculate EC50 and Emax values using a non-linear regression model (e.g., four-parameter logistic fit).

Protocol 2: Enzyme Fragment Complementation (EFC) Assay (e.g., PathHunter®)

EFC assays utilize a genetically engineered enzyme (e.g., β-galactosidase) that is split into two inactive fragments.[8] One fragment is fused to the GPCR, and the other, a small complementing fragment, is fused to β-arrestin-2. Recruitment brings the fragments together, reconstituting enzyme activity, which is then measured by adding a chemiluminescent substrate.

cluster_workflow EFC (PathHunter®) Assay Workflow Start Start: Use stable cell line expressing GPCR-Fragment1 and β-arrestin-Fragment2 Plate Plate cells in a white, 384-well microplate Start->Plate Incubate_Attach Incubate for 24 hours to allow attachment Plate->Incubate_Attach Add_Compound Add this compound or control compounds Incubate_Attach->Add_Compound Incubate_Compound Incubate for 60-90 minutes at 37°C Add_Compound->Incubate_Compound Add_Substrate Add detection reagent mix (Substrate + Lysis Buffer) Incubate_Compound->Add_Substrate Incubate_Substrate Incubate for 60 minutes at room temperature Add_Substrate->Incubate_Substrate Read Read chemiluminescence Incubate_Substrate->Read Analyze Calculate fold change and generate dose-response curves Read->Analyze

Caption: Experimental workflow for an EFC-based β-arrestin-2 recruitment assay.

Materials:

  • PathHunter® β-arrestin cell line for the GPCR of interest (e.g., MOR-expressing cells)

  • PathHunter® detection reagents

  • Cell culture medium and supplements

  • White, opaque 384-well microplates

  • This compound

  • Positive control agonist (e.g., DAMGO for MOR)

  • Negative control (vehicle, e.g., 0.1% DMSO)

  • Luminometer

Procedure:

  • Cell Seeding: Culture the PathHunter® cells according to the manufacturer's instructions. Seed the cells into a white, opaque 384-well plate at the recommended density.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound, DAMGO, and the vehicle control. Add the compounds to the appropriate wells.

  • Compound Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Signal Development:

    • Prepare the PathHunter® detection reagent mix according to the manufacturer's protocol.

    • Add the detection reagent mix to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Signal Detection: Measure the chemiluminescent signal using a plate luminometer.

  • Data Analysis:

    • Calculate the fold change in signal over the vehicle control.

    • Plot the normalized data against the logarithm of the compound concentration.

    • Determine EC50 and Emax values by fitting the data to a four-parameter logistic equation.

Expected Results and Interpretation

Based on existing literature, this compound is not expected to induce significant β-arrestin-2 recruitment at the µ-opioid receptor.[1][3] The expected outcome of the described assays is summarized below.

Table 3: Expected Experimental Outcomes for this compound at the µ-Opioid Receptor

CompoundExpected Emax (% of DAMGO)Expected Potency (EC50)Interpretation
DAMGO (Positive Control) 100%nM rangeFull agonist for β-arrestin-2 recruitment
Vehicle (Negative Control) 0%-No recruitment
This compound < 20%Not determinable or very low µMNo significant β-arrestin-2 recruitment

When plotting the dose-response curves, the data for DAMGO should yield a classic sigmoidal curve, allowing for the calculation of a robust EC50 value. In contrast, the curve for this compound is expected to be flat or show a very minimal response even at high concentrations, confirming its lack of activity in this pathway. This result, when compared with its known activity in G protein activation assays (see Table 2), provides strong evidence for its biased agonism.

Conclusion

The cell-based assays detailed in these notes provide robust and quantitative methods for assessing the recruitment of β-arrestin-2 by compounds such as this compound. The protocols for BRET and EFC assays offer high-throughput-compatible platforms for characterizing the pharmacological profiles of GPCR ligands. The available data strongly indicate that this compound is a G protein-biased agonist at the µ-opioid receptor, a characteristic that makes it a compelling candidate for further investigation in the development of novel analgesics with potentially improved safety profiles.

References

Application Notes and Protocols: [³⁵S]GTPγS Binding Assays to Determine Mu-Opioid Receptor Agonism of Corynantheidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The μ-opioid receptor (MOR) is a principal target for potent analgesics. However, classical opioids are associated with severe side effects, including respiratory depression, tolerance, and dependence. Corynantheidine, an alkaloid found in the plant Mitragyna speciosa (kratom), and its analogs have emerged as promising alternative scaffolds for the development of novel analgesics with potentially improved safety profiles. These compounds have been shown to act as agonists at the MOR.

A key in vitro functional assay to characterize the agonism of compounds at G-protein coupled receptors (GPCRs), such as the MOR, is the [³⁵S]GTPγS binding assay. This assay measures the direct activation of G-proteins upon agonist binding to the receptor, providing a quantitative measure of a compound's potency (EC₅₀) and efficacy (Emax) in initiating the signaling cascade. This application note provides a detailed protocol for utilizing the [³⁵S]GTPγS binding assay to determine the MOR agonism of this compound and its analogs, along with a summary of available data for select compounds.

Data Presentation: Mu-Opioid Receptor Agonism of this compound and Analogs

The following table summarizes the in vitro functional activity of this compound and related analogs at the mu-opioid receptor, as determined by [³⁵S]GTPγS binding assays. These assays were performed using membranes from cells expressing the human μ-opioid receptor. The potency (EC₅₀) represents the concentration of the compound that produces 50% of its maximal effect, while the efficacy (Emax) is the maximal stimulation achieved by the compound relative to a standard full agonist, DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).

CompoundEC₅₀ (nM)Emax (% of DAMGO)Receptor TypeReference
This compound67.237.2human MOR[1]
Mitragynine33934human MOR[2]
Mitragynine Pseudoindoxyl6.2100human MOR[3]
9-Hydroxythis compound15.385human MOR[3]
CorynoxineNot specifiedFull agonistmouse MOR[1]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the experimental procedure, the following diagrams illustrate the key pathways and workflow.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Corynantheidine_Analog This compound Analog (Agonist) MOR μ-Opioid Receptor (GPCR) Corynantheidine_Analog->MOR Binds to G_Protein G-Protein (αi/o, β, γ) MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase αi/o inhibits Ion_Channel Ion Channel (e.g., K+) G_Protein->Ion_Channel βγ modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Cellular_Response Ion_Flux ↑ K+ efflux (Hyperpolarization) Ion_Channel->Ion_Flux Ion_Flux->Cellular_Response

Mu-Opioid Receptor Signaling Pathway

g_protein_cycle Inactive_State Inactive State: Gα(GDP)-βγ Agonist_GPCR Agonist-GPCR Complex Inactive_State->Agonist_GPCR GPCR binds GDP_GTP_Exchange GDP-GTP Exchange Agonist_GPCR->GDP_GTP_Exchange Promotes Active_State Active State: Gα(GTP) + βγ GDP_GTP_Exchange->Active_State Leads to Effector_Activation Effector Activation Active_State->Effector_Activation Activate GTP_Hydrolysis GTP Hydrolysis (GAP-mediated) Effector_Activation->GTP_Hydrolysis Signal Termination GTP_Hydrolysis->Inactive_State Reforms

G-Protein Activation Cycle

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Membrane_Prep 1. Prepare Membranes (from cells expressing MOR) Reagent_Prep 2. Prepare Reagents (Assay Buffer, GDP, Analogs, [³⁵S]GTPγS) Membrane_Prep->Reagent_Prep Incubation 3. Incubate Membranes with Analog, GDP, and [³⁵S]GTPγS Reagent_Prep->Incubation Termination 4. Terminate Reaction (Rapid Filtration) Incubation->Termination Washing 5. Wash Filters (to remove unbound [³⁵S]GTPγS) Termination->Washing Scintillation 6. Measure Radioactivity (Scintillation Counting) Washing->Scintillation Data_Analysis 7. Analyze Data (Calculate EC₅₀ and Emax) Scintillation->Data_Analysis

Experimental Workflow for [³⁵S]GTPγS Binding Assay

Experimental Protocols

Materials and Reagents
  • Membranes: Cell membranes prepared from a stable cell line expressing the human μ-opioid receptor (e.g., CHO-hMOR or HEK-hMOR).

  • [³⁵S]GTPγS: Radiolabeled guanosine (B1672433) 5'-O-(3-thiotriphosphate), specific activity >1000 Ci/mmol.

  • GTPγS (unlabeled): For determination of non-specific binding.

  • GDP (Guanosine 5'-diphosphate): To maintain the G-protein in its inactive state prior to agonist stimulation.

  • This compound Analogs: Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • DAMGO: A standard full agonist for the μ-opioid receptor.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • Scintillation Cocktail: For radioactivity measurement.

  • GF/B or GF/C glass fiber filters: For filtration.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Membrane Preparation
  • Culture cells expressing the μ-opioid receptor to confluency.

  • Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA).

  • Homogenize the cells using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer, determine the protein concentration (e.g., using a Bradford assay), and store aliquots at -80°C.

[³⁵S]GTPγS Binding Assay Protocol
  • Assay Setup:

    • On ice, prepare the following in a 96-well plate:

      • Total Binding: 25 µL of assay buffer.

      • Non-specific Binding (NSB): 25 µL of 10 µM unlabeled GTPγS in assay buffer.

      • Test Compound: 25 µL of varying concentrations of the this compound analog.

      • Positive Control: 25 µL of varying concentrations of DAMGO.

      • Basal Binding: 25 µL of vehicle (e.g., DMSO).

    • Add 50 µL of diluted cell membranes (typically 5-20 µg of protein per well) to all wells.

    • Add 50 µL of GDP to a final concentration of 10-30 µM.

    • Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiation of Reaction:

    • Add 50 µL of [³⁵S]GTPγS to all wells to a final concentration of 0.05-0.1 nM.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through GF/B filters pre-soaked in ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Detection:

    • Dry the filters and place them in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) for each data point.

  • Normalize Data: Express the specific binding for each concentration of the test compound as a percentage of the maximal stimulation achieved with the standard full agonist (DAMGO).

  • Generate Dose-Response Curves: Plot the normalized data against the logarithm of the agonist concentration.

  • Determine EC₅₀ and Emax: Fit the dose-response curve using a non-linear regression model (e.g., a sigmoidal dose-response curve with a variable slope) to determine the EC₅₀ and Emax values for each this compound analog.

Conclusion

The [³⁵S]GTPγS binding assay is a robust and reliable method for quantifying the agonist activity of novel compounds at the μ-opioid receptor. The detailed protocol and data presentation provided in this application note will aid researchers in the systematic evaluation of this compound analogs, facilitating the identification of promising new candidates for the development of safer and more effective analgesics. The provided diagrams offer a clear visual representation of the underlying biological processes and the experimental steps involved.

References

Application Notes and Protocols for Corynantheidine Extraction from Plasma via Protein Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynantheidine is a naturally occurring alkaloid found in the plant Mitragyna speciosa, commonly known as kratom.[1] As a minor alkaloid in kratom, it contributes to the plant's complex pharmacology.[1] Pharmacological studies have revealed its interaction with opioid and adrenergic receptors, suggesting its potential role in pain management and opioid withdrawal treatment.[1][2] Accurate quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development.

Protein precipitation is a widely used, straightforward, and effective method for removing proteins from plasma samples before analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This method involves the addition of a precipitating agent, typically an organic solvent, to denature and precipitate plasma proteins, allowing for the separation of the small molecule analyte, this compound, which remains in the supernatant.[4] This document provides a detailed protocol for the protein precipitation-based extraction of this compound from plasma, optimized for subsequent bioanalysis. A validated bioanalytical method for quantifying this compound in rat plasma utilizes a simple protein precipitation for analyte extraction.[2][5][6]

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for developing a robust extraction protocol.

PropertyValue
Molecular Formula C₂₂H₂₈N₂O₃[7]
Molecular Weight 368.47 g/mol [7]
Chemical Class Indolo[2,3-a]quinolizine (Corynanthe-type) alkaloid[7]

Experimental Protocol: Protein Precipitation of this compound from Plasma

This protocol is designed for the extraction of this compound from plasma samples for research purposes.

Materials:

  • Plasma samples (thawed on ice)

  • Precipitating Solvent: Acetonitrile (B52724) (ACN), LC-MS grade. Other solvents like methanol (B129727) or acetone (B3395972) can also be used.[3][4]

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Clean collection tubes or a 96-well plate

Procedure:

  • Sample Thawing: If plasma samples are frozen, thaw them on ice or in a refrigerator at 4°C to maintain sample integrity.[8]

  • Sample Aliquoting: Vortex the thawed plasma sample to ensure homogeneity.[9] Pipette a small volume of plasma (e.g., 25 µL, as used in a validated method) into a clean microcentrifuge tube.[2][5][6]

  • Internal Standard Spiking (Optional but Recommended): Add a small volume of the internal standard solution to the plasma sample. The IS helps to correct for variability during sample processing and analysis.

  • Protein Precipitation:

    • Add a volume of cold (4°C) acetonitrile to the plasma sample. A common and effective ratio is 3:1 (v/v) of acetonitrile to plasma.[10] For a 25 µL plasma sample, this would be 75 µL of acetonitrile. Ratios up to 8:1 have also been reported for general metabolomics.[8]

    • The addition of the organic solvent disrupts the hydration layer of the proteins, leading to their precipitation.[4]

  • Mixing: Vortex the mixture vigorously for a set time (e.g., 30 seconds to 1 minute) to ensure thorough mixing and complete protein precipitation.[9] Some protocols suggest shaking for 1-3 minutes.[10]

  • Incubation (Optional): For enhanced protein precipitation, the mixture can be incubated at a low temperature (e.g., 4°C or -20°C) for a short period (e.g., 10-30 minutes).[8][11]

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000-20,000 x g) for 10-15 minutes at 4°C.[8][9] This will pellet the precipitated proteins at the bottom of the tube.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted this compound, to a clean tube or well of a collection plate, being cautious not to disturb the protein pellet.

  • Sample Analysis: The collected supernatant can be directly injected into an LC-MS/MS system for analysis or can be evaporated to dryness and reconstituted in a suitable mobile phase.[8] A validated method for this compound analysis uses a Waters BEH C18 column with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.5) and acetonitrile.[5][6]

Data Presentation: Key Parameters for Protein Precipitation

The following table summarizes critical quantitative parameters that should be optimized and recorded during the development and execution of the protein precipitation protocol for this compound extraction.

ParameterRecommended Range/ValueRationale
Plasma Sample Volume 25 - 100 µLA smaller volume (e.g., 25 µL) has been successfully used in validated methods for this compound and is often preferred in preclinical studies with limited sample availability.[2][5][6]
Precipitating Solvent Acetonitrile (ACN)ACN is a widely used and effective solvent for precipitating plasma proteins and is specified in a validated method for this compound.[4][12] Methanol is another common alternative.[13]
Solvent to Plasma Ratio (v/v) 3:1 to 8:1A 3:1 ratio is a common starting point.[10] Higher ratios may improve protein removal but can also dilute the sample.[8]
Mixing Time 30 seconds - 3 minutesSufficient mixing ensures complete denaturation and precipitation of proteins.[9][10]
Centrifugation Speed 14,000 - 20,000 x gHigh-speed centrifugation is necessary to effectively pellet the precipitated proteins.[8][9]
Centrifugation Time 10 - 15 minutesAdequate time is required to ensure complete sedimentation of the protein pellet.[8]
Centrifugation Temperature 4°CLow temperature helps to maintain the stability of the analyte and prevent degradation.[8]

Visualizations

Experimental Workflow for this compound Extraction

G cluster_0 Sample Preparation cluster_1 Protein Precipitation cluster_2 Separation cluster_3 Analysis thaw Thaw Plasma Sample on Ice aliquot Aliquot 25 µL Plasma thaw->aliquot add_is Spike with Internal Standard aliquot->add_is add_acn Add 75 µL Cold Acetonitrile (3:1 v/v) add_is->add_acn vortex Vortex for 1 minute centrifuge Centrifuge at 15,000 x g for 10 min at 4°C vortex->centrifuge transfer Collect Supernatant centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze G cluster_0 Initial State cluster_1 Process cluster_2 Final State plasma Plasma Sample (this compound + Proteins) process Addition of Acetonitrile & Centrifugation plasma->process supernatant Supernatant (Soluble this compound) process->supernatant pellet Pellet (Precipitated Proteins) process->pellet

References

Application Notes and Protocols for the Synthesis and Evaluation of Corynantheidine Pseudoindoxyl in Analgesic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Corynantheidine pseudoindoxyl and its evaluation as a potential analgesic agent. The protocols detailed below are based on established methodologies and are intended to guide researchers in the exploration of this promising compound.

Introduction

This compound pseudoindoxyl, a derivative of the kratom alkaloid this compound, has emerged as a compound of significant interest in the field of analgesic research. It demonstrates a unique pharmacological profile, acting as a potent mu-opioid receptor (MOR) agonist and a delta-opioid receptor (DOR) antagonist.[1][2][3] This dual mechanism of action is hypothesized to contribute to its analgesic effects with a potentially improved side-effect profile compared to traditional opioids. Notably, this compound pseudoindoxyl and its analogs have been shown to produce potent antinociception in vivo without significantly recruiting β-arrestin-2, a pathway associated with many of the adverse effects of classical opioids such as respiratory depression, constipation, and tolerance.[1][2][3] Recent advancements have also led to the first enantioselective total synthesis of (-)-corynantheidine pseudoindoxyl, opening new avenues for comprehensive biological investigation.[4][5]

Synthesis of this compound Pseudoindoxyl

The synthesis of this compound pseudoindoxyl can be achieved through a multi-step process starting from 7-hydroxymitragynine (B600473). The following protocol is a summary of a reported synthetic route.[1]

Experimental Protocol: Synthesis of this compound Pseudoindoxyl (6)
  • Preparation of 9-hydroxythis compound pseudoindoxyl (4): To a solution of 7-hydroxymitragynine (2) in dichloromethane (B109758) (DCM), add aluminum chloride (AlCl₃) and ethanethiol (B150549) (EtSH) at 0 °C. Stir the reaction for 5 hours.

  • Formation of the Triflate (5): Convert the resulting 9-hydroxythis compound pseudoindoxyl (4) to its triflate (5) using triflic anhydride (B1165640) (Tf₂O) and pyridine (B92270) in DCM at -40 °C for 1 hour.

  • Palladium-Catalyzed Removal of the Triflate: Synthesize this compound pseudoindoxyl (6) from the triflate (5) via a palladium-catalyzed removal of the triflate ester using palladium(II) acetate (B1210297) (Pd(OAc)₂), 1,3-Bis(diphenylphosphino)propane (dppp), and formic acid in dimethylformamide (DMF) at 60 °C for 1 hour.[1]

Table 1: Summary of Reagents and Conditions for the Synthesis of this compound Pseudoindoxyl and Analogs [1]

StepProductReagents and Conditions
aMitragynine pseudoindoxyl (3) from Mitragynine (1)PIFA, H₂O, acetonitrile, 0 °C, 1 h
b7-Hydroxymitragynine (2) from Mitragynine (1)Zn(OTf)₂, toluene, 110 °C, 2 h
c9-Hydroxythis compound pseudoindoxyl (4) from (2)AlCl₃, EtSH, DCM, 0 °C, 5 h
dTriflate (5) from (4)Tf₂O, pyridine, DCM, −40 °C, 1 h
eThis compound pseudoindoxyl (6) from (5)Pd(OAc)₂, dppp, HCOOH, DMF, 60 °C, 1 h
fNitrile analog (7) from (5)Zn(CN)₂, Pd(PPh₃)₄, DMF, 80 °C, 2 h
gPhenyl (8) and 3-furanyl (9) analogs from (5)Phenylboronic acid or 3-furanylboronic acid, Pd(PPh₃)₄, K₂CO₃, MeOH, toluene, 80 °C, 2 h
hAcetate analog from (4)Ac₂O, pyridine, rt, 1 h
iN-benzyl (11) and N-methyl (12) analogs from (3)Benzyl bromide or iodomethane, NaH, acetonitrile, rt, 2 h

In Vitro Evaluation of Analgesic Potential

The analgesic potential of this compound pseudoindoxyl is initially assessed through in vitro receptor binding and functional assays to determine its affinity and efficacy at opioid receptors.

Experimental Protocol: Opioid Receptor Binding Assay
  • Preparation of Cell Membranes: Utilize cell lines stably expressing human or rodent mu (μ), delta (δ), and kappa (κ) opioid receptors.

  • Competitive Radioligand Binding: Perform competitive binding assays using a radiolabeled ligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, and [³H]-U69,593 for KOR).

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound (this compound pseudoindoxyl).

  • Detection: Measure the displacement of the radioligand by the test compound to determine the binding affinity (Ki).

Experimental Protocol: [³⁵S]GTPγS Functional Assay

This assay measures the G-protein activation following receptor agonism.

  • Membrane Preparation: Use membranes from cells expressing the opioid receptor of interest.

  • Assay Buffer: Prepare an assay buffer containing GDP and [³⁵S]GTPγS.

  • Incubation: Incubate the membranes with varying concentrations of this compound pseudoindoxyl in the assay buffer.

  • Measurement: Quantify the amount of [³⁵S]GTPγS bound to the G-proteins, which is proportional to the agonist activity of the compound.

Table 2: In Vitro Opioid Receptor Binding Affinities (Ki, nM) and Functional Activity (EC₅₀, nM; Emax, %) of Mitragynine and its Derivatives

CompoundMOR Ki (nM)[1]DOR Ki (nM)[1]KOR Ki (nM)[1]MOR EC₅₀ (nM) ([³⁵S]GTPγS)[3]MOR Emax (%) ([³⁵S]GTPγS)[6]
Mitragynine161 ± 9.56[7]>1000>1000-65
7-Hydroxymitragynine7.16 ± 0.94[7]130370--
Mitragynine Pseudoindoxyl0.83Moderate Affinity1.7 ± 0.1[8]84 ± 5[8]
This compound118 ± 11.8[7]>10001910 ± 45.0[9]-74
Morphine-----

Note: Some values were not available in the searched literature.

In Vivo Analgesic Efficacy Assays

The antinociceptive effects of this compound pseudoindoxyl are evaluated in animal models using various pain assays.

Experimental Protocol: Hot Plate Test

This test assesses the response to a thermal stimulus.[10]

  • Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure: Place a mouse or rat on the hot plate and record the latency to the first sign of nociception (e.g., licking a hind paw, jumping).

  • Data Analysis: Compare the latency period after administration of the test compound to that of a vehicle control.

Experimental Protocol: Tail Flick Test

This assay also measures the response to a thermal stimulus.

  • Apparatus: A device that applies a focused beam of heat to the animal's tail.

  • Procedure: Measure the time it takes for the animal to "flick" its tail away from the heat source.

  • Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.

Visualizations

Signaling Pathway of this compound Pseudoindoxyl

G cluster_0 This compound\nPseudoindoxyl This compound Pseudoindoxyl MOR Mu-Opioid Receptor (MOR) This compound\nPseudoindoxyl->MOR Agonist DOR Delta-Opioid Receptor (DOR) This compound\nPseudoindoxyl->DOR Antagonist G_protein G-protein (Gi/Go) MOR->G_protein Activates Beta_Arrestin_2 β-Arrestin-2 Recruitment MOR->Beta_Arrestin_2 Does Not Recruit Analgesia Analgesia G_protein->Analgesia Side_Effects Adverse Effects (Respiratory Depression, Tolerance) Beta_Arrestin_2->Side_Effects G 7-Hydroxymitragynine 7-Hydroxymitragynine Step_1 AlCl3, EtSH, DCM 7-Hydroxymitragynine->Step_1 9-Hydroxycorynantheidine_pseudoindoxyl 9-Hydroxycorynantheidine_pseudoindoxyl Step_1->9-Hydroxycorynantheidine_pseudoindoxyl Step_2 Tf2O, Pyridine, DCM 9-Hydroxycorynantheidine_pseudoindoxyl->Step_2 Triflate_Intermediate Triflate_Intermediate Step_2->Triflate_Intermediate Step_3 Pd(OAc)2, dppp, HCOOH, DMF Triflate_Intermediate->Step_3 Corynantheidine_Pseudoindoxyl Corynantheidine_Pseudoindoxyl Step_3->Corynantheidine_Pseudoindoxyl G cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Receptor_Binding Opioid Receptor Binding Assays (Ki determination) Animal_Models Rodent Models (Mice/Rats) Receptor_Binding->Animal_Models Functional_Assay [35S]GTPγS Functional Assays (EC50, Emax) Functional_Assay->Animal_Models Analgesic_Assays Analgesic Assays (Hot Plate, Tail Flick) Animal_Models->Analgesic_Assays Side_Effect_Profile Side Effect Profiling (Respiratory, Tolerance) Analgesic_Assays->Side_Effect_Profile Data_Analysis Data Analysis and Lead Optimization Side_Effect_Profile->Data_Analysis Compound_Synthesis This compound Pseudoindoxyl Synthesis Compound_Synthesis->Receptor_Binding Compound_Synthesis->Functional_Assay

References

Application Note: Simultaneous Quantification of Kratom Alkaloids by Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kratom (Mitragyna speciosa) is a tropical tree native to Southeast Asia whose leaves contain a complex mixture of psychoactive indole (B1671886) and oxindole (B195798) alkaloids. The primary active constituents, mitragynine (B136389) and 7-hydroxymitragynine, are known to interact with opioid receptors, leading to analgesic and stimulant-like effects.[1][2] The increasing use of kratom for self-medication of pain and opioid withdrawal symptoms has necessitated the development of robust analytical methods for the standardization and quality control of kratom products, as well as for pharmacokinetic and toxicological studies.[3] This application note provides a detailed protocol for the simultaneous quantification of multiple kratom alkaloids in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for this purpose.

Principle

This method utilizes reversed-phase liquid chromatography to separate the kratom alkaloids based on their physicochemical properties. The separated analytes are then introduced into a tandem mass spectrometer, which uses electrospray ionization (ESI) to generate charged molecules. These ions are subsequently fragmented, and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification.

Experimental Protocols

This section details the necessary reagents, sample preparation procedures, and instrumental parameters for the analysis of kratom alkaloids in plant materials, plasma, and urine.

Reagents and Materials
  • Standards: Analytical reference standards of mitragynine, 7-hydroxymitragynine, speciogynine, speciociliatine, paynantheine, and other relevant alkaloids. Deuterated internal standards (e.g., mitragynine-d3, 7-hydroxymitragynine-d3) are recommended for accurate quantification.

  • Solvents: HPLC-grade or LC-MS grade acetonitrile (B52724), methanol, and water.

  • Additives: Formic acid, ammonium (B1175870) acetate (B1210297), and ammonia (B1221849) solution.

  • Sample Preparation Supplies: Centrifuge tubes, volumetric flasks, pipettes, solid-phase extraction (SPE) cartridges (e.g., polymeric reversed-phase), and 96-well plates.

Sample Preparation

1. Plant Material (e.g., dried leaves, powders)

A methanolic-based extraction is a quick and effective procedure.[4]

  • Weigh 100 mg of homogenized plant material into a centrifuge tube.

  • Add 10 mL of methanol.

  • Vortex for 1 minute and sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. A dilution with the initial mobile phase may be necessary to fall within the calibration range.

2. Human Plasma

A simple one-step protein precipitation is effective for plasma samples.[5][6]

  • Pipette 200 µL of human plasma into a microcentrifuge tube.[5][6]

  • Add 10 µL of the internal standard working solution.

  • Add 600 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial.

3. Human Urine

Solid-phase extraction (SPE) is recommended for urine samples to remove matrix interferences.[1]

  • Add 100 µL of urine to a tube or a well in a 96-well plate.[1]

  • Add 10 µL of the internal standard solution.[1]

  • Add 500 µL of water.[1]

  • Condition an SPE plate (e.g., HyperSep Retain PEP 30 mg) with 1 mL of methanol, followed by 1 mL of water.[1]

  • Load the sample onto the SPE plate.[1]

  • Wash the plate with 500 µL of 2% ammonia in 5/95 (v/v) methanol/water.[1]

  • Wash the plate with 500 µL of 2% ammonia in 50/50 (v/v) methanol/water.[1]

  • Elute the alkaloids with 2 x 250 µL of methanol.[1]

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) System:

  • Column: A C18 or Phenyl-Hexyl column is suitable for separation (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm; Hypersil GOLD VANQUISH C18, 1.9 µm, 2.1 x 100 mm).[3][7]

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate (pH 3.5).[3][8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

  • Flow Rate: 0.4 mL/min.[9]

  • Gradient: A typical gradient starts with a low percentage of organic phase, ramps up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. For example: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).

  • Injection Volume: 2-10 µL.[3]

  • Column Temperature: 50°C.[3]

  • Autosampler Temperature: 10°C.[3]

Mass Spectrometry (MS) System:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

  • Capillary Voltage: 500 V.[3]

  • Source Temperature: 150°C.[3]

  • Desolvation Temperature: 450°C.[3]

  • Desolvation Gas Flow: 900 L/h.[3]

  • Cone Gas Flow: 50 L/h.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the quantitative data and MRM transitions for key kratom alkaloids, compiled from various validated methods.

Table 1: MRM Transitions and Mass Spectrometer Parameters for Selected Kratom Alkaloids.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Mitragynine399.2174.1 / 214.14025 / 35
7-Hydroxymitragynine415.2190.1 / 240.12327
Speciogynine399.2214.1 / 174.14035 / 25
Speciociliatine399.2214.1 / 174.14035 / 25
Paynantheine397.2186.1 / 226.14530 / 40
Corynantheidine369.2158.1 / 186.14030 / 25
Mitragynine-d3402.2177.14025
7-Hydroxymitragynine-d3418.2193.12327

Note: The second product ion can be used for confirmation. Optimal cone voltage and collision energy may vary between instruments.

Table 2: Summary of Method Validation Parameters from Published Studies.

ParameterMitragynine7-HydroxymitragynineOther AlkaloidsReference
Linearity Range (ng/mL) 1 - 2001 - 2001 - 200[3]
15 - 100015 - 1000-[1]
0.5 - 4000.5 - 4000.5 - 400[5][6]
LLOQ (ng/mL) 111[3]
1515-[1]
0.50.50.5[5][6]
Accuracy (%) 98.4 - 11398.4 - 11398.4 - 113[5][6]
Precision (%RSD) 3.9 - 14.73.9 - 14.73.9 - 14.7[5][6]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant Plant Material meth_ext Methanolic Extraction plant->meth_ext plasma Plasma ppt Protein Precipitation plasma->ppt urine Urine spe Solid-Phase Extraction urine->spe lc Liquid Chromatography (Reversed-Phase) meth_ext->lc ppt->lc spe->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification (Calibration Curve) ms->quant report Reporting quant->report

Caption: LC-MS/MS workflow for kratom alkaloid quantification.

Simplified Signaling Pathway

cluster_alkaloids Kratom Alkaloids cluster_receptor Cellular Target cluster_effect Pharmacological Effect mit Mitragynine receptor μ-Opioid Receptor mit->receptor oh7 7-Hydroxymitragynine oh7->receptor effect Analgesia receptor->effect

Caption: Interaction of major kratom alkaloids with the μ-opioid receptor.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the simultaneous quantification of multiple kratom alkaloids in diverse and complex matrices. The detailed protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a comprehensive guide for researchers in the fields of natural product chemistry, pharmacology, and toxicology. This method is crucial for ensuring the quality and safety of kratom products and for advancing our understanding of the pharmacological effects of these alkaloids.

References

Troubleshooting & Optimization

Overcoming challenges in the enantioselective synthesis of Corynantheidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the enantioselective synthesis of Corynantheidine. The information is compiled from recent advances in catalytic asymmetric synthesis to address common challenges encountered in the laboratory.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Question 1: Low enantioselectivity in the key catalytic asymmetric reaction.

Answer: Achieving high enantioselectivity is a critical challenge. If you are observing low enantiomeric excess (ee), consider the following factors:

  • Catalyst Choice and Purity: The choice of catalyst is paramount. Recent successful syntheses have employed catalytic asymmetric platforms to achieve high stereocontrol.[1][2][3][4][5] Ensure the catalyst is of high purity and handled under appropriate inert conditions, as degradation can significantly impact its effectiveness.

  • Reaction Conditions: Temperature, solvent, and concentration can all influence enantioselectivity. Optimization of these parameters is often necessary. For instance, running the reaction at a lower temperature may enhance stereoselectivity, although it may also slow down the reaction rate.

  • Substrate Purity: Impurities in the starting material can interfere with the catalyst, leading to a reduction in enantioselectivity. Ensure all starting materials are rigorously purified before use.

Question 2: Formation of diastereomers or other side products.

Answer: The formation of multiple stereoisomers or unexpected side products often points to issues with stereocontrol or competing reaction pathways.

  • Stereocenter Configuration: The synthesis of this compound involves the creation of multiple stereocenters. A robust synthetic strategy will control the configuration of each new stereocenter in a predictable manner.[6] If you are isolating a mixture of diastereomers, re-evaluate the stereodirecting elements of your synthetic route.

  • Protecting Group Strategy: The stability of protecting groups is crucial.[7][8][9][10] An unsuitable protecting group may be cleaved or may participate in side reactions under the reaction conditions, leading to a complex mixture of products. Ensure your protecting groups are stable under the conditions of each synthetic step and can be removed selectively.

  • Reaction Selectivity: Some reactions may have multiple possible outcomes. For example, in cyclization reactions, different ring systems could potentially form. The choice of catalyst and reaction conditions is critical for directing the reaction towards the desired product.[6]

Question 3: Difficulty with the cyclization step to form the core structure.

Answer: The construction of the characteristic polycyclic core of this compound can be challenging.

  • Choice of Cyclization Strategy: Various methods have been employed for the key cyclization, including the Pictet-Spengler reaction.[6][11] The success of this step is highly dependent on the substrate and reaction conditions.

  • Precursor Conformation: The conformation of the acyclic precursor can influence the ease and stereochemical outcome of the cyclization. Molecular modeling can sometimes provide insight into the preferred conformation and help in designing substrates that are pre-disposed to cyclize in the desired manner.

  • Reaction Conditions for Cyclization: Factors such as acid catalysis (for Pictet-Spengler), temperature, and solvent are critical. If the cyclization is not proceeding or is giving low yields, a systematic screen of these conditions is recommended.

Frequently Asked Questions (FAQs)

What is a common starting material for the enantioselective synthesis of this compound?

A common and effective starting material is L-tryptophan, which provides a chiral pool starting point and contains the indole (B1671886) nucleus.[6]

What are the key advantages of using a catalytic asymmetric platform for the synthesis?

A catalytic asymmetric platform offers a streamlined and efficient route to this compound and other Corynanthe alkaloids.[1][2][3][4] Key advantages include:

  • Rapid access to the alkaloid core structure.

  • High enantioselectivity, obviating the need for chiral resolution steps.

  • The ability to synthesize a range of related alkaloids by modifying the synthetic route.[1][2][3][4][5]

How can I monitor the progress of the reaction and characterize the final product?

Standard analytical techniques are used. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The final product and intermediates should be characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to determine the structure.

  • High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess.

Quantitative Data Summary

ParameterValueReference
Enantiomeric Excess (ee)>97:3 er[11]
Diastereomeric Ratio (dr)92:8 dr[11]
Yield of key cyclization step73%[6]

Experimental Protocols

General Procedure for a Catalytic Asymmetric Reaction (Illustrative)

Note: This is a generalized protocol and specific conditions will vary based on the chosen catalytic system and substrate.

  • Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. All solvents should be anhydrous and all liquid reagents should be freshly distilled.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral catalyst (e.g., 1-5 mol%).

  • Addition of Reagents: Add the anhydrous solvent, followed by the substrate. Cool the reaction mixture to the desired temperature (e.g., -78 °C to room temperature).

  • Initiation: Add the second reactant dropwise over a period of time to control the reaction rate and temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system.

Visualizations

Enantioselective_Synthesis_Workflow Start Commercially Available Starting Material (e.g., L-Tryptophan) Protect Protecting Group Introduction Start->Protect KeyStep Catalytic Asymmetric Key Reaction (Enantioselective) Protect->KeyStep Cyclization Formation of Core Ring System (e.g., Pictet-Spengler) KeyStep->Cyclization Deprotect Deprotection Cyclization->Deprotect Final (-)-Corynantheidine Deprotect->Final

Caption: A generalized workflow for the enantioselective synthesis of this compound.

Troubleshooting_Logic Problem Observed Problem LowEE Low Enantiomeric Excess Problem->LowEE SideProducts Side Products / Diastereomers Problem->SideProducts LowYield Low Reaction Yield Problem->LowYield Cause1 Potential Cause: Catalyst Inactivity LowEE->Cause1 Cause2 Potential Cause: Incorrect Reaction Conditions LowEE->Cause2 Cause3 Potential Cause: Poor Substrate Purity LowEE->Cause3 SideProducts->Cause2 Cause4 Potential Cause: Unstable Protecting Group SideProducts->Cause4 LowYield->Cause1 LowYield->Cause2 LowYield->Cause3 Solution1 Solution: Verify Catalyst Purity & Handling Cause1->Solution1 Solution2 Solution: Optimize Temperature, Solvent, Concentration Cause2->Solution2 Solution3 Solution: Re-purify Starting Materials Cause3->Solution3 Solution4 Solution: Select a More Robust Protecting Group Cause4->Solution4

Caption: A decision tree for troubleshooting common issues in synthesis.

References

Technical Support Center: Optimizing UPLC-MS/MS for Sensitive Detection of Corynantheidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sensitive detection of Corynantheidine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended UPLC-MS/MS parameters for the sensitive detection of this compound?

A validated and sensitive method for this compound detection has been established. The key parameters are summarized in the tables below for easy reference. These parameters are a robust starting point for your method development and can be adjusted as needed based on your specific instrumentation and sample matrix.

Q2: I am not achieving the desired sensitivity. What are the common causes and how can I troubleshoot this?

Low sensitivity can be due to several factors. A systematic approach to troubleshooting is recommended. Please refer to the troubleshooting guide in the next section for a detailed workflow. Common causes include issues with sample preparation, suboptimal ionization, or matrix effects.

Q3: My chromatographic peaks for this compound are tailing. What could be the reason and how can I improve the peak shape?

Peak tailing for basic compounds like this compound on C18 columns can occur due to secondary interactions with residual silanols on the stationary phase. Ensure your mobile phase pH is appropriate to keep the analyte in a consistent protonated state. A lower pH, such as 3.5, is often effective.[1][2] If tailing persists, consider using a column with a charged surface technology designed to minimize these secondary interactions.

Q4: I am observing high background noise in my chromatograms. How can I reduce it?

High background noise can originate from various sources, including contaminated solvents, mobile phase additives, or a dirty ion source. Always use high-purity, LC-MS grade solvents and reagents. Ensure your mobile phase containers and solvent lines are clean. If the issue continues, cleaning the ion source as per the manufacturer's guidelines is recommended.

Q5: What are the expected MRM transitions for this compound?

For positive electrospray ionization (ESI+), the protonated molecule of this compound ([M+H]⁺) has an m/z of 369.2. The recommended multiple reaction monitoring (MRM) transitions are m/z 369.2 > 144.0 and m/z 369.2 > 226.1.[1] Using two transitions provides higher confidence in analyte identification.

Data Presentation: Optimized UPLC-MS/MS Parameters

The following tables summarize the recommended parameters for a validated UPLC-MS/MS method for this compound analysis in plasma.[1][2][3]

Table 1: UPLC Parameters

ParameterRecommended Setting
Column Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate Buffer (pH 3.5) in Water
Mobile Phase B Acetonitrile
Flow Rate 0.35 mL/min
Column Temperature 50 °C
Injection Volume 1 µL
Sample Manager Temp. 10 °C

Table 2: UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
0.58020
1.05050
1.85050
2.08020
3.08020

Table 3: MS/MS Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 0.5 kV
Cone Voltage 60.0 V
Desolvation Temp. 450 °C
MRM Transition 1 m/z 369.2 > 144.0
Collision Energy 1 36 V
MRM Transition 2 m/z 369.2 > 226.1
Collision Energy 2 24 V

Experimental Protocols

Detailed Methodology for this compound Analysis in Plasma

This protocol is based on a validated bioanalytical method.[1][2][3]

  • Sample Preparation (Protein Precipitation):

    • To a 25 µL plasma sample, add an appropriate volume of internal standard solution (e.g., Yohimbine).

    • Add a protein precipitation agent (e.g., acetonitrile) at a ratio of 3:1 (volume of agent to volume of plasma).

    • Vortex the mixture thoroughly for approximately 1 minute.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • Equilibrate the UPLC system with the initial mobile phase conditions (80% A, 20% B) until a stable baseline is achieved.

    • Inject 1 µL of the prepared sample supernatant onto the column.

    • Run the gradient program as specified in Table 2.

    • Acquire data using the MS/MS parameters outlined in Table 3.

  • Data Processing:

    • Integrate the chromatographic peaks for the specified MRM transitions of this compound and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration of the calibration standards.

    • Quantify the this compound concentration in the unknown samples using the calibration curve.

Visualizations

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (25 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer UPLC_Injection Inject on UPLC Supernatant_Transfer->UPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) UPLC_Injection->Chromatographic_Separation ESI_Ionization ESI Ionization (+) Chromatographic_Separation->ESI_Ionization MS_Detection Tandem MS Detection (MRM Mode) ESI_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification

Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the UPLC-MS/MS analysis of this compound.

Troubleshooting_Guide Start Problem Observed Low_Signal Low or No Signal Start->Low_Signal Sensitivity Issue Peak_Tailing Poor Peak Shape (Tailing) Start->Peak_Tailing Chromatography Issue High_Background High Background Noise Start->High_Background Baseline Issue Check_MS Check MS Tuning & Calibration Low_Signal->Check_MS Is MS performing optimally? Check_Mobile_Phase_pH Verify Mobile Phase pH (Target: 3.5) Peak_Tailing->Check_Mobile_Phase_pH Is pH correct? Check_Solvents Check Solvents & Additives (Use LC-MS Grade) High_Background->Check_Solvents Are solvents fresh & high purity? Check_Sample_Prep Review Sample Preparation (Recovery, Dilution) Check_MS->Check_Sample_Prep Yes Check_Ion_Source Inspect & Clean Ion Source Check_Sample_Prep->Check_Ion_Source Is sample prep correct? Matrix_Effects Evaluate Matrix Effects (Post-column infusion) Check_Ion_Source->Matrix_Effects Is source clean? Check_Column_Health Check Column for Voids/ Contamination Check_Mobile_Phase_pH->Check_Column_Health Yes Consider_New_Column Consider Column with Charged Surface Technology Check_Column_Health->Consider_New_Column Is column healthy? Clean_System Flush UPLC System Check_Solvents->Clean_System Yes Clean_Ion_Source_BG Clean Ion Source Clean_System->Clean_Ion_Source_BG Is system flushed?

Caption: Troubleshooting logic for common UPLC-MS/MS issues with this compound.

References

Minimizing extrahepatic clearance of Corynantheidine in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pharmacokinetic properties of Corynantheidine, with a specific focus on minimizing extrahepatic clearance.

Frequently Asked Questions (FAQs)

Q1: What is extrahepatic clearance, and why is it a consideration for this compound?

A1: Extrahepatic clearance refers to the elimination of a drug from the body by tissues and organs other than the liver. While the liver is the primary site of drug metabolism, enzymes in other tissues such as the intestine, kidneys, lungs, and brain can also contribute to a drug's breakdown and removal. For this compound, a preclinical pharmacokinetic study in rats indicated that its total clearance slightly exceeded the hepatic blood flow, suggesting a minor contribution from extrahepatic clearance pathways.[1] Understanding these pathways is crucial for accurately predicting the drug's overall pharmacokinetic profile and potential for drug-drug interactions.

Q2: Which enzymes are likely involved in the extrahepatic metabolism of this compound?

A2: While direct studies on the extrahepatic metabolism of this compound are limited, inferences can be drawn from in vitro studies using human liver microsomes and data from related alkaloids. This compound has been identified as a potent inhibitor of Cytochrome P450 (CYP) 2D6 and a moderate inhibitor of CYP2C19 and CYP3A4 (in a substrate-dependent manner). These CYP enzymes are not only present in the liver but also in extrahepatic tissues like the small intestine. Therefore, it is plausible that these isoforms, particularly CYP2D6, play a role in the extrahepatic clearance of this compound. The major metabolite of this compound in rabbit liver microsomes has been identified as a product of O-demethylation, a reaction commonly catalyzed by CYP enzymes.[1]

Q3: What are the recommended in vitro models to begin assessing the extrahepatic metabolism of this compound?

A3: To start assessing the potential for extrahepatic metabolism of this compound, the following in vitro models are recommended:

  • Intestinal Microsomes or S9 Fractions: The intestine is a significant site of first-pass metabolism for orally administered drugs. Incubating this compound with intestinal microsomes (containing Phase I enzymes like CYPs) or S9 fractions (containing both Phase I and Phase II enzymes) can provide initial insights into its intestinal metabolism.

  • Kidney Microsomes or S9 Fractions: The kidneys can also contribute to drug metabolism. Using kidney-derived subcellular fractions can help determine if renal metabolism is a significant clearance pathway.

  • Recombinant Human CYP Enzymes: To identify the specific CYP isoforms involved in this compound metabolism, assays with a panel of recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4, CYP2C19) are highly recommended.

Q4: How can hepatic and extrahepatic clearance be differentiated in in vivo pharmacokinetic studies?

A4: Differentiating between hepatic and extrahepatic clearance in vivo can be challenging but can be approached using the following methods:

  • Comparison of Clearance to Liver Blood Flow: If the total body clearance of a drug administered intravenously is significantly greater than the hepatic blood flow, it provides strong evidence for extrahepatic clearance.

  • Pharmacokinetic Studies in Hepatically Impaired Models: Conducting pharmacokinetic studies in animal models with induced liver dysfunction can help to assess the contribution of non-hepatic clearance pathways. If the clearance of the drug is not significantly altered in these models, it suggests a substantial role for extrahepatic clearance.

  • Use of Selective Enzyme Inhibitors: Co-administration of a selective inhibitor for a specific CYP enzyme that is highly expressed in the liver but less so in extrahepatic tissues (or vice versa) can help to dissect the relative contributions of different organs to the drug's metabolism.

Troubleshooting Guides

High Variability in Pharmacokinetic Parameters
Problem Potential Causes Recommended Solutions
High inter-individual variability in plasma concentrations (AUC, Cmax). Genetic Polymorphisms: The CYP2D6 enzyme, which this compound potently inhibits, is known for significant genetic polymorphism, leading to different metabolizer phenotypes (poor, intermediate, extensive, and ultra-rapid metabolizers).Genotyping: If conducting clinical or preclinical studies in populations with known genetic diversity, consider genotyping for key CYP2D6 alleles. This allows for stratification of the data and may explain variability.
Inconsistent Oral Bioavailability: As a natural product, the absorption of this compound can be influenced by factors such as gut motility, pH, and interactions with food or other components in a formulation.Standardize Dosing Conditions: Ensure strict control over fasting/fed states of subjects. For preclinical studies, use a consistent and well-characterized vehicle for oral administration.
Pre-analytical Sample Handling: Inconsistent sample collection, processing (e.g., time to centrifugation), or storage conditions can lead to degradation of the analyte.Standardize Sample Handling Protocol: Develop and strictly adhere to a detailed protocol for blood collection, plasma separation, and storage. Validate the stability of this compound in the biological matrix under the intended storage conditions.
Discrepancies Between In Vitro and In Vivo Data
Problem Potential Causes Recommended Solutions
Underprediction of in vivo clearance from in vitro metabolism data. Contribution of Unidentified Metabolic Pathways: The in vitro system used may lack certain enzymes or cofactors necessary for all relevant metabolic pathways.Use a More Comprehensive In Vitro System: If initial studies were done with microsomes, consider using S9 fractions or hepatocytes, which contain a broader range of metabolic enzymes, including Phase II enzymes.
Role of Drug Transporters: Active uptake into or efflux from hepatocytes can influence the rate of metabolism. Standard microsomal assays do not account for transporter effects.Hepatocyte Uptake/Efflux Studies: Conduct studies using suspended or plated hepatocytes to assess the role of active transport in the disposition of this compound.
Protein Binding Differences: The unbound fraction of the drug in the in vitro incubation may differ from that in plasma in vivo, affecting the rate of metabolism.Measure and Incorporate Unbound Fraction: Determine the fraction of this compound unbound to microsomes and plasma proteins and incorporate these values into the in vitro-in vivo extrapolation (IVIVE) calculations.

Quantitative Data

The following table summarizes the pharmacokinetic parameters of this compound from a preclinical study in male Sprague Dawley rats.

ParameterIntravenous (IV) Administration (2.5 mg/kg)Oral (PO) Administration (20 mg/kg)Reference
Clearance (Cl) 884.1 ± 32.3 mL/h-[1][2]
Volume of Distribution (Vd) 8.0 ± 1.2 L-[1][2]
Mean Residence Time (MRT) 3.0 ± 0.2 h8.8 ± 1.8 h[1][2]
Maximum Concentration (Cmax) -213.4 ± 40.4 ng/mL[1][2]
Time to Maximum Concentration (Tmax) -4.1 ± 1.3 h[1][2]
Absolute Oral Bioavailability (F) -49.9 ± 16.4 %[1][2]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Intestinal Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound in intestinal microsomes.

Materials:

  • This compound

  • Rat or human intestinal microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with an appropriate internal standard for quenching and sample preparation

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • On ice, prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, intestinal microsomes (final protein concentration typically 0.5-1.0 mg/mL), and this compound (final concentration typically 1 µM).

    • Include control incubations:

      • No NADPH (to assess non-CYP mediated metabolism and chemical stability).

      • No microsomes (to assess chemical stability in the buffer).

      • Heat-inactivated microsomes (to confirm enzymatic activity).

  • Pre-incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the appropriate tubes.

  • Incubation and Sampling:

    • Incubate the reactions at 37°C in a shaking water bath.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots from the incubation mixtures.

  • Quenching:

    • Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining concentration of this compound at each time point.

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation invitro_start Start: In Vitro Screening microsomes Incubation with Intestinal/Kidney Microsomes invitro_start->microsomes Metabolic Stability recombinant_cyps Incubation with Recombinant CYP Isoforms microsomes->recombinant_cyps Identify Key Enzymes phenotyping Reaction Phenotyping with Specific Inhibitors recombinant_cyps->phenotyping Confirm Enzyme Contribution metabolite_id Metabolite Identification (LC-MS/MS) phenotyping->metabolite_id Characterize Products invivo_start Start: In Vivo Studies metabolite_id->invivo_start Inform In Vivo Design pk_study Pharmacokinetic Study in Animal Model (e.g., Rat) invivo_start->pk_study clearance_calc Calculate Total Body Clearance pk_study->clearance_calc comparison Compare Clearance to Hepatic Blood Flow clearance_calc->comparison conclusion Conclusion on Extrahepatic Contribution comparison->conclusion

Caption: Workflow for Investigating Extrahepatic Clearance.

signaling_pathway This compound This compound cyp2d6 CYP2D6 This compound->cyp2d6 Major Pathway (Inhibition) cyp3a4 CYP3A4 This compound->cyp3a4 Minor Pathway (Inhibition) cyp2c19 CYP2C19 This compound->cyp2c19 Minor Pathway (Inhibition) metabolites Metabolites (e.g., O-desmethyl-corynantheidine) cyp2d6->metabolites cyp3a4->metabolites cyp2c19->metabolites clearance Clearance metabolites->clearance

Caption: Postulated Metabolic Pathways of this compound.

References

Troubleshooting low yields in the isolation of Corynantheidine from Mitragyna speciosa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the isolation of Corynantheidine from Mitragyna speciosa, with a focus on overcoming low yields.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield of this compound from Mitragyna speciosa leaves?

A1: this compound is a minor alkaloid in Mitragyna speciosa.[1][2][3] Published analytical studies report its concentration to be in the range of 0.01–2.8% (w/w) of the total alkaloid content in dried leaf material and commercial products.[4][5] The yield will be significantly lower than that of the major alkaloid, mitragynine (B136389), which can constitute up to 66% of the total alkaloids in some varieties.[3] Factors such as the geographical origin, season of harvest, and post-harvest processing of the plant material can significantly influence the concentration of this compound.[6][7]

Q2: Which extraction solvents are most effective for this compound?

A2: While specific protocols optimizing for this compound are not extensively published, general alkaloid extraction methods for Mitragyna speciosa are applicable. A sequential extraction approach using solvents of increasing polarity is often effective.[8] This typically involves an initial defatting step with a non-polar solvent like hexane (B92381), followed by extraction with a medium-polarity solvent such as chloroform (B151607) or ethyl acetate (B1210297), and finally a polar solvent like methanol (B129727) or ethanol (B145695).[8][9] Since this compound is an indole (B1671886) alkaloid, it will likely be most soluble in moderately polar organic solvents. Some studies have successfully used ethanol or ethanol/water mixtures for the extraction of alkaloids from Mitragyna speciosa.[10][11]

Q3: Can advanced extraction techniques improve the yield of this compound?

A3: Yes, techniques like ultrasound-assisted extraction (UAE) and accelerated solvent extraction (ASE) can improve extraction efficiency and potentially increase the yield of this compound.[10][12][13] UAE has been shown to enhance the yield of mitragynine, and the same principles would apply to other alkaloids.[12][14] ASE is a green technique that uses less solvent and shorter extraction times, and has been successfully applied to Mitragyna speciosa leaves.[13]

Q4: How can I quantify the amount of this compound in my extract?

A4: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the most common and accurate method for quantifying this compound.[1][2][4][15] Validated methods exist that can simultaneously quantify multiple kratom alkaloids, including this compound.[4][5] Key parameters for UPLC-MS/MS analysis are summarized in the table below.

Troubleshooting Guide for Low Yields

Problem: The final isolated yield of this compound is significantly lower than expected.

Below are potential causes and recommended solutions to troubleshoot low yields during the isolation of this compound.

Issues with Starting Plant Material
  • Question: Could the source or quality of my Mitragyna speciosa leaves be the reason for low this compound content?

  • Answer: Yes, the alkaloid profile of Mitragyna speciosa is highly variable.

    • Geographical and Genetic Factors: The concentration of alkaloids, including this compound, varies significantly based on the plant's origin and genetic strain.[7]

    • Harvesting and Post-Harvesting Practices: The season of harvest and post-harvest handling, such as withering and drying temperatures, can alter the alkaloid content.[6][7] For instance, withering has been shown to increase the concentration of some alkaloids.[6][7]

    • Fertilization: Nutrient availability during cultivation can also impact the concentration of specific minor alkaloids.[16]

  • Recommended Action:

    • Source plant material from a reputable supplier with documented quality control.

    • If possible, obtain an analytical report or perform a preliminary quantitative analysis (e.g., UPLC-MS/MS) on a small sample of the raw material to confirm the presence and approximate concentration of this compound before proceeding with large-scale extraction.

Inefficient Extraction
  • Question: My extraction protocol seems to be yielding very little of the target compound. What could be going wrong?

  • Answer: Inefficient extraction is a common cause of low yields.

    • Solvent Choice: The polarity of your extraction solvent may not be optimal for this compound.

    • Insufficient Extraction Time/Cycles: A single, short extraction may not be sufficient to extract all the available alkaloid.

    • Poor Solvent Penetration: The plant material may not be ground finely enough, preventing the solvent from effectively penetrating the plant tissue.

  • Recommended Action:

    • Optimize Solvent System: Employ a sequential extraction with solvents of varying polarity (e.g., hexane -> chloroform -> methanol).[8]

    • Increase Extraction Time and Repetitions: Repeat the extraction process with fresh solvent multiple times (e.g., 3 cycles) to ensure exhaustive extraction.[8]

    • Enhance with Physical Methods: Consider using ultrasound-assisted extraction (UAE) to improve solvent penetration and reduce extraction time.[10][14]

    • Proper Material Preparation: Ensure the dried leaves are ground to a fine powder to maximize the surface area for extraction.[8][9]

Degradation of this compound
  • Question: Is it possible that the this compound is degrading during my isolation process?

  • Answer: While specific stability data for this compound is not extensively detailed in the provided search results, alkaloids, in general, can be sensitive to heat, light, and pH extremes.

  • Recommended Action:

    • Avoid High Temperatures: Use a rotary evaporator at moderate temperatures (e.g., 40°C) for solvent removal.[8]

    • Protect from Light: Store extracts and fractions in amber vials or protect them from direct light.

    • Control pH: Be mindful of pH during acid-base extraction steps, as extreme pH values can potentially lead to degradation or isomerization of alkaloids.

Losses During Purification
  • Question: I seem to be losing my product during the column chromatography/purification step. How can I minimize this?

  • Answer: The purification step is a critical point where significant product loss can occur.

    • Improper Column Packing: A poorly packed column will result in bad separation and loss of product.

    • Incorrect Mobile Phase: An inappropriate solvent system can lead to either the compound of interest not eluting or co-eluting with other impurities.

    • Compound Adsorption: The alkaloid may irreversibly adsorb to the stationary phase (e.g., silica (B1680970) gel).

  • Recommended Action:

    • TLC Analysis: Before running a column, perform Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.

    • Column Chromatography: A common mobile phase for purifying Mitragyna alkaloids is a mixture of n-hexane, ethyl acetate, and a small amount of ammonia (B1221849) to keep the alkaloids in their basic, less polar form.[12]

    • Proper Technique: Ensure the silica gel is properly packed and the column is run with care to avoid band broadening and mixing of fractions. Collect small fractions and analyze them by TLC or HPLC to identify those containing pure this compound.

Data Presentation

Table 1: UPLC-MS/MS Parameters for this compound Quantification

ParameterDescriptionReference
Platform UPLC-MS/MS (Triple Quadrupole)[4]
Column Waters ACQUITY BEH C18 (e.g., 2.1 x 50 mm)[1][2]
Mobile Phase Gradient of acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate buffer (pH 3.5)[1][2]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Detection Mode Multiple Reaction Monitoring (MRM)[1]
MRM Transitions m/z 369.2 > 144.0 and m/z 369.2 > 226.1[1][15]
Linear Range Typically 1–500 ng/mL[1][2][17]

Experimental Protocols

Protocol 1: Sequential Solvent Extraction of Alkaloids from Mitragyna speciosa

This protocol is adapted from general methods for mitragynine extraction which are applicable to this compound.[8]

  • Preparation of Plant Material: Air-dry fresh Mitragyna speciosa leaves at room temperature for several days, then grind them into a fine powder.[8]

  • Defatting: Soak the powdered leaves (e.g., 1.5 kg) in a non-polar solvent like n-hexane (e.g., 2.5 L) at room temperature for 24 hours to remove fats and waxes. Filter and discard the hexane.[8]

  • Extraction with Chloroform: Soak the defatted plant material in chloroform (2.5 L) at room temperature for 24 hours. Filter and collect the chloroform extract. Repeat this step two more times with fresh chloroform.[8]

  • Extraction with Methanol: Soak the remaining plant material in methanol (2.5 L) at room temperature for 24 hours. Filter and collect the methanol extract. Repeat this step two more times with fresh methanol.[8]

  • Concentration: Pool the chloroform and methanol extracts separately and concentrate them using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude chloroform and methanol extracts.[8]

  • Further Processing: The crude extracts can then be subjected to acid-base extraction and chromatographic purification to isolate this compound.

Protocol 2: UPLC-MS/MS Quantification of this compound

This protocol outlines the key steps for quantifying this compound in an extract, based on published methods.[1][2]

  • Sample Preparation: Accurately weigh a small amount of the crude extract and dissolve it in a suitable solvent (e.g., methanol). Perform serial dilutions to bring the concentration within the linear range of the instrument (1-500 ng/mL).[17]

  • Chromatographic Separation:

    • Inject the sample onto a Waters BEH C18 column (2.1 x 50 mm).[1][2]

    • Use a gradient elution with a mobile phase consisting of 10 mM ammonium acetate buffer (pH 3.5) and acetonitrile.[1][2]

  • Mass Spectrometry Detection:

    • Detect the analyte using a mass spectrometer in positive electrospray ionization (ESI+) mode.[1]

    • Monitor the specific MRM transitions for this compound: m/z 369.2 > 144.0 and m/z 369.2 > 226.1.[1][15]

  • Quantification: Create a calibration curve using certified reference standards of this compound and determine the concentration in the sample by comparing its peak area to the calibration curve.

Visualizations

Corynantheidine_Isolation_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification & Analysis cluster_output Final Product start M. speciosa Leaves drying Drying start->drying grinding Grinding to Fine Powder drying->grinding defatting Defatting (Hexane) grinding->defatting extraction Sequential Extraction (Chloroform -> Methanol) defatting->extraction concentration Concentration (Rotary Evaporator) extraction->concentration acid_base Acid-Base Partitioning concentration->acid_base chromatography Column Chromatography acid_base->chromatography analysis UPLC-MS/MS Analysis chromatography->analysis end Isolated this compound analysis->end

Caption: Workflow for the isolation of this compound.

Troubleshooting_Low_Yields cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low this compound Yield cause1 Poor Plant Material start->cause1 cause2 Inefficient Extraction start->cause2 cause3 Compound Degradation start->cause3 cause4 Purification Losses start->cause4 sol1 QC of Raw Material cause1->sol1 sol2 Optimize Solvents & Use UAE cause2->sol2 sol3 Control Temp, pH, Light cause3->sol3 sol4 TLC Optimization & Careful Chromatography cause4->sol4

Caption: Troubleshooting logic for low this compound yields.

References

Enhancing the resolution of Corynantheidine from other minor alkaloids in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Corynantheidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the resolution of this compound from other minor alkaloids, particularly its diastereomers like Isothis compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when separating this compound from other minor alkaloids?

A1: The most prevalent issue is co-elution with its diastereomers, such as Isothis compound. These compounds have the same mass and similar chemical structures, making them challenging to separate without a highly optimized chromatographic method.

Q2: What type of column is recommended for this compound separation?

A2: A high-purity, end-capped C18 column is a good starting point. Specifically, Waters ACQUITY BEH C18 columns (or equivalent) have been successfully used for the separation of this compound and other Kratom alkaloids.[1][2][3] These columns are designed to minimize silanol (B1196071) interactions, which is crucial for obtaining good peak shapes with basic compounds like alkaloids.

Q3: Why is the mobile phase pH so critical for the separation of these alkaloids?

A3: this compound is a basic alkaloid. The pH of the mobile phase dictates the ionization state of both the analyte and the residual silanol groups on the silica-based stationary phase. Operating at a slightly acidic pH (e.g., 3.5) helps to suppress the ionization of silanol groups, thereby reducing undesirable secondary interactions that lead to peak tailing and poor resolution.[1][2][3]

Q4: Can temperature be used to improve the resolution between this compound and its isomers?

A4: Yes, temperature can be a powerful tool for optimizing selectivity. Changing the column temperature can alter the thermodynamics of the interactions between the analytes and the stationary phase, which can sometimes be sufficient to resolve closely eluting peaks. It is advisable to explore a range of temperatures (e.g., 30-50°C) to determine the optimal condition for your specific separation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing) for this compound

Q: My this compound peak is showing significant tailing, even on a C18 column. What are the likely causes and how can I fix it?

A: Peak tailing for basic compounds like this compound is a common problem in reversed-phase HPLC. The primary cause is secondary ionic interactions between the protonated amine group of the alkaloid and negatively charged residual silanol groups on the silica (B1680970) surface of the column.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure your mobile phase is buffered at a slightly acidic pH. A pH of 3.5 is a good starting point.[1][2][3] This protonates the silanol groups, minimizing their interaction with the positively charged analyte.

  • Use of an Appropriate Buffer: Employ a buffer like ammonium (B1175870) acetate (B1210297) or ammonium formate. These are volatile and MS-friendly, and the ammonium ions can help to shield the silanol groups.

  • Column Choice: If you are not already, use a high-purity, base-deactivated, or end-capped C18 column. These have a lower concentration of active silanol groups.

  • Lower Sample Load: Injecting too much sample can overload the column and lead to peak distortion. Try reducing the sample concentration or injection volume.

Issue 2: Co-elution of this compound and Isothis compound

Q: I am unable to achieve baseline separation between this compound and what I suspect is Isothis compound. How can I improve the resolution?

A: Separating diastereomers requires careful optimization of chromatographic selectivity. The following workflow can help improve resolution.

G Troubleshooting Workflow for Co-elution start Co-elution Observed step1 Optimize Mobile Phase pH (e.g., test 3.0, 3.5, 4.0) start->step1 step2 Adjust Organic Modifier (e.g., shallow gradient, switch ACN/MeOH) step1->step2 If no improvement end Resolution Achieved step1->end If resolved step3 Modify Column Temperature (e.g., test 30°C, 40°C, 50°C) step2->step3 If still co-eluting step2->end If resolved step4 Change Column Chemistry (e.g., Phenyl-Hexyl or different C18) step3->step4 If resolution is insufficient step3->end If resolved step4->end If resolved

Caption: A logical workflow for troubleshooting the co-elution of this compound and its diastereomers.

Detailed Troubleshooting Steps:

  • Optimize Mobile Phase pH: The selectivity between diastereomers can be highly sensitive to pH. Systematically adjust the pH of your aqueous mobile phase (e.g., in 0.2-0.5 unit increments) around the initial setpoint of 3.5.

  • Modify the Gradient: A shallower gradient can provide more time for the analytes to interact with the stationary phase, often improving the separation of closely eluting peaks.

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter the selectivity.

  • Adjust Column Temperature: As mentioned in the FAQ, systematically varying the column temperature can influence selectivity. Lower temperatures often increase retention and may enhance resolution, while higher temperatures can improve efficiency.

  • Try a Different Stationary Phase: If mobile phase optimization is unsuccessful, a column with a different selectivity may be required. Consider a phenyl-hexyl phase, which offers different interactions for aromatic compounds, or a C18 column from a different manufacturer with different bonding chemistry.

Data Presentation

The following tables summarize key parameters from a validated UPLC-MS/MS method for the separation of this compound and its diastereomer, Isothis compound, and illustrate the expected impact of parameter adjustments on the separation.

Table 1: Validated UPLC Method Parameters for this compound Alkaloid Separation

ParameterValue
Column Waters ACQUITY BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 3.5
Mobile Phase B Acetonitrile
Gradient Slow gradient from 20% to 28% B over 19.5 minutes
Flow Rate 0.35 mL/min
Column Temperature 50°C[1]
Injection Volume 1-5 µL
Retention Time (this compound) ~11.06 min
Retention Time (Isothis compound) ~14.66 min

Table 2: Expected Effects of Parameter Adjustments on Separation

Parameter AdjustedExpected Effect on Retention TimeExpected Effect on ResolutionNotes
Increase Mobile Phase pH Decrease (for basic alkaloids)Variable, may decrease or increaseCan significantly impact selectivity. Small changes are recommended.
Decrease Mobile Phase pH Increase (for basic alkaloids)Variable, may decrease or increaseCan improve peak shape by suppressing silanol interactions.
Increase % Organic Modifier DecreaseDecreaseElutes compounds faster, generally reducing resolution.
Decrease % Organic Modifier IncreaseIncreaseProvides more interaction time with the stationary phase.
Increase Temperature DecreaseVariable, may decrease or increaseCan improve peak efficiency but may reduce selectivity.
Decrease Temperature IncreaseVariable, may decrease or increaseMay enhance selectivity for some diastereomers.

Experimental Protocols

Protocol 1: Analytical UPLC-MS/MS Method for this compound and Minor Alkaloids

This method is adapted from a validated procedure for the simultaneous quantification of ten key Kratom alkaloids.

1. Materials and Reagents:

  • This compound and Isothis compound reference standards

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium acetate (MS-grade)

  • Formic acid or acetic acid (for pH adjustment)

2. Chromatographic System:

  • UPLC system equipped with a binary pump, autosampler, and column oven

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Chromatographic Conditions:

  • Column: Waters ACQUITY BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 3.5 with formic or acetic acid.

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.35 mL/min

  • Column Temperature: 50°C[1]

  • Injection Volume: 2 µL

  • Gradient Program:

    • 0-1 min: 20% B

    • 1-19.5 min: Linear gradient to 28% B

    • 19.5-20.5 min: Linear gradient to 95% B (column wash)

    • 20.5-22.5 min: Return to 20% B (re-equilibration)

4. MS/MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Monitor the appropriate precursor and product ion transitions for this compound and other target alkaloids.

G Analytical UPLC Method Workflow prep Sample & Standard Preparation hplc UPLC Separation (BEH C18, pH 3.5, 50°C) prep->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms data Data Acquisition & Analysis ms->data

Caption: Workflow for the analytical separation of this compound.

Protocol 2: General Protocol for Preparative HPLC Scale-Up

This protocol provides a general workflow for scaling up an analytical method to a preparative scale for the isolation of this compound.

1. Analytical Method Optimization:

  • Begin with an optimized analytical method (like Protocol 1) that shows good resolution between this compound and the nearest eluting impurities.

  • Use a column with the same stationary phase as the intended preparative column.

2. Overload Study:

  • On the analytical column, perform a series of injections with increasing sample concentration to determine the maximum loading capacity before significant loss of resolution.

3. Scale-Up Calculation:

  • Use the following formula to scale the flow rate from the analytical to the preparative column:

    • Flow Rate (prep) = Flow Rate (analytical) x [ (ID (prep))^2 / (ID (analytical))^2 ]

    • Where ID is the internal diameter of the columns.

  • Adjust the gradient time proportionally to the change in column volume.

  • The sample load can be scaled up based on the cross-sectional area of the columns.

4. Preparative Run:

  • Column: A preparative column with the same stationary phase chemistry (e.g., C18) and a larger internal diameter (e.g., 19 mm or 30 mm).

  • Mobile Phase: Prepare larger volumes of the same mobile phase used in the optimized analytical method.

  • Injection: Dissolve the crude or partially purified extract in a suitable solvent (preferably the initial mobile phase) at a high concentration and inject the calculated volume.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to this compound.

5. Purity Analysis:

  • Analyze the collected fractions using the analytical UPLC method (Protocol 1) to determine the purity of the isolated this compound.

  • Pool the fractions that meet the desired purity level.

References

Best practices for handling and storing Corynantheidine to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Corynantheidine. This guide provides best practices for handling and storing this compound to prevent degradation, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a cool, dark, and dry place. One supplier suggests a stability of at least four years when stored at -20°C.[1] General best practices for related alkaloids, such as those in Kratom powder, also emphasize protection from light, humidity, and oxygen.[2][3][4][5]

Q2: How should I store this compound in solution?

A2: For short-term storage, solutions of this compound should be kept at 4°C and protected from light. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Studies on the stability of this compound in rat plasma for bioanalytical method validation showed it to be stable for up to two freeze-thaw cycles.[6]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3] For analytical purposes, such as UPLC-MS/MS, it is often dissolved in methanol (B129727) or acetonitrile.[7][8][9] When preparing formulations for in vivo studies, saline with a small percentage of a surfactant like Tween-80 has been used for intravenous administration, while a suspension in carboxymethyl cellulose (B213188) has been used for oral gavage.[7]

Q4: Is this compound sensitive to pH?

A4: While specific studies on this compound's pH stability are limited, related Mitragyna alkaloids are known to be acid labile.[10][11][12] Therefore, it is prudent to avoid strongly acidic conditions during handling and storage to prevent degradation. A validated UPLC-MS/MS method for this compound utilizes a mobile phase with an ammonium (B1175870) acetate (B1210297) buffer at pH 3.5, suggesting some stability at this mildly acidic pH for the duration of the analysis.[7][8][9]

Q5: What is the known metabolic stability of this compound?

A5: In vitro studies using rabbit liver microsomes have shown that a major metabolic pathway for this compound is O-demethylation.[7]

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays or analytical measurements.

  • Possible Cause: Degradation of this compound stock solutions.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions from solid material.

    • Aliquot stock solutions to minimize freeze-thaw cycles.

    • Store stock solutions at or below -20°C and protect from light.

    • Periodically check the purity of the stock solution using a validated analytical method, such as HPLC or LC-MS.

Issue 2: Appearance of unexpected peaks in chromatograms.

  • Possible Cause: Degradation of this compound during sample preparation or analysis.

  • Troubleshooting Steps:

    • Ensure the pH of all buffers and solvents is within a stable range for this compound (avoiding strong acids).

    • Protect samples from light during preparation and while in the autosampler.

    • Minimize the time samples spend at room temperature.

    • If using a new batch of solvent or reagent, test a previously validated standard to rule out contamination.

    • Consider the possibility of on-column degradation and try a different column chemistry if the problem persists.[13]

Data Presentation

Table 1: Summary of Recommended Storage and Handling Conditions for this compound

ParameterSolid FormIn Solution
Temperature -20°C for long-term storage.[1]≤ 4°C for short-term; -20°C to -80°C for long-term.
Light Store in the dark; use amber vials.[2][3][5][14]Protect from light; use amber vials or wrap in foil.[13]
Moisture/Humidity Store in a desiccator or with desiccants.[3][4][5]Use anhydrous solvents where appropriate.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.[2][3][4]Degas solvents to remove dissolved oxygen.
pH N/AAvoid strongly acidic conditions.[10][11][12]
Freeze-Thaw Cycles N/AMinimize; aliquot solutions for single use. Stable up to two cycles in plasma.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[15][16][17]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place solid this compound in an oven at 60°C for 48 hours.

    • Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of this compound to a photostability chamber with UV and visible light for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis:

    • Analyze all stressed samples and an unstressed control sample by a validated stability-indicating method (e.g., UPLC-MS/MS).

    • Compare the chromatograms to identify degradation products and quantify the percentage of degradation.

Visualizations

Corynantheidine_Storage_Workflow cluster_storage Storage Conditions cluster_parameters Key Parameters to Control cluster_handling Handling Best Practices Solid Solid this compound Temp Temperature (Cool, ≤ -20°C) Solid->Temp Protect from Light Light (Darkness) Solid->Light Protect from Moisture Moisture (Dry/Desiccated) Solid->Moisture Protect from Atmosphere Atmosphere (Inert Gas) Solid->Atmosphere Protect from Weighing Weigh in low humidity environment Solid->Weighing Solution This compound in Solution Solution->Temp Protect from Solution->Light Protect from Solution->Atmosphere Protect from Dissolving Use appropriate, dry solvents Weighing->Dissolving Aliquoting Aliquot solutions to avoid freeze-thaw cycles Dissolving->Aliquoting Aliquoting->Solution

Caption: Logical workflow for proper handling and storage of this compound.

Degradation_Pathway_Hypothesis cluster_stressors Stress Conditions cluster_products Potential Degradation Products This compound This compound Hydrolysis_Product Hydrolyzed Product This compound->Hydrolysis_Product Hydrolysis Oxidized_Product Oxidized Product This compound->Oxidized_Product Oxidation Photodegradation_Product Photodegradation Product This compound->Photodegradation_Product Photolysis Isomer Isomer This compound->Isomer Isomerization Acid Acid (H+) Acid->Hydrolysis_Product Oxidation Oxidation ([O]) Oxidation->Oxidized_Product Light Light (hν) Light->Photodegradation_Product Heat Heat (Δ) Heat->Isomer

Caption: Hypothesized degradation pathways of this compound under stress.

Troubleshooting_Workflow Start Inconsistent Analytical Results or Unexpected Peaks Check_Stock Check Stock Solution: - Age? - Storage Conditions? - Freeze-Thaw Cycles? Start->Check_Stock Prepare_Fresh Prepare Fresh Stock Solution Check_Stock->Prepare_Fresh If issues are suspected Reanalyze Re-analyze Sample Check_Stock->Reanalyze If stock seems OK Prepare_Fresh->Reanalyze Problem_Solved Problem Resolved? Reanalyze->Problem_Solved Check_Method Investigate Analytical Method: - pH of mobile phase? - Sample stability in autosampler? - Column integrity? Problem_Solved->Check_Method No End_Success Issue Resolved Problem_Solved->End_Success Yes Modify_Method Modify Method: - Adjust pH - Use fresh solvents - Replace column Check_Method->Modify_Method End_Consult Consult Senior Scientist or Instrument Vendor Check_Method->End_Consult If problem persists Modify_Method->Reanalyze

Caption: A troubleshooting workflow for unexpected analytical results.

References

Mitigating the impact of formulation on Corynantheidine's systemic pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to mitigating the impact of formulation on the systemic pharmacokinetics of Corynantheidine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in the successful design and execution of pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The primary challenges are its poor aqueous solubility and potential for significant first-pass metabolism. Like many indole (B1671886) alkaloids, this compound's lipophilic nature can limit its dissolution in gastrointestinal fluids, a prerequisite for absorption. Furthermore, it may be subject to extensive metabolism in the liver before reaching systemic circulation, which significantly reduces its bioavailability.

Q2: Which formulation strategies are most promising for enhancing the systemic exposure of this compound?

A2: Advanced formulation strategies such as Solid Lipid Nanoparticles (SLNs), Solid Dispersions, and Self-Emulsifying Drug Delivery Systems (SEDDS) are highly promising. These technologies address the core challenges by improving solubility, increasing the surface area for absorption, and in some cases, promoting lymphatic transport to bypass first-pass metabolism.

Q3: How do Solid Lipid Nanoparticles (SLNs) improve the bioavailability of alkaloids like this compound?

A3: SLNs encapsulate the drug within a solid lipid core, which offers several advantages. The nanometer-sized particles increase the surface area for dissolution. The lipid matrix can protect the drug from degradation in the gastrointestinal tract and facilitate its absorption.

Q4: What is the mechanism behind the bioavailability enhancement by Solid Dispersions?

A4: Solid dispersions improve drug bioavailability primarily by converting the crystalline drug into an amorphous state.[1][2] This amorphous form has higher kinetic solubility and dissolves more rapidly in gastrointestinal fluids compared to the stable crystalline form. The carrier polymer also improves the wettability of the drug.

Q5: How do Self-Emulsifying Drug Delivery Systems (SEDDS) work?

A5: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion or microemulsion upon gentle agitation in an aqueous medium like gastrointestinal fluids. This pre-dissolved state of the drug in the small emulsion droplets provides a large interfacial area for absorption, leading to improved bioavailability.

Troubleshooting Guides

Solid Lipid Nanoparticles (SLNs) Formulation
Issue Potential Cause(s) Troubleshooting Steps
Large Particle Size / High Polydispersity Index (PDI) - Inefficient homogenization/sonication (insufficient energy, time, or inappropriate equipment).- Aggregation of nanoparticles due to insufficient surfactant concentration.- High lipid concentration.- Optimize homogenization/sonication parameters (increase time, power, or number of cycles).- Increase the concentration of the surfactant or use a combination of surfactants.- Reduce the lipid concentration in the formulation.
Low Entrapment Efficiency - Poor solubility of this compound in the molten lipid.- Partitioning of the drug into the external aqueous phase during preparation.- Expulsion of the drug from the lipid matrix upon cooling and crystallization.- Screen for lipids with higher solubilizing capacity for this compound.- Optimize the homogenization temperature to be slightly above the lipid's melting point.- Consider using a mixture of lipids to create a less perfect crystal lattice, which can accommodate more drug.
Formulation Instability (Aggregation/Gelling) - Insufficient surfactant to stabilize the nanoparticle surface.- Ostwald ripening (growth of larger particles at the expense of smaller ones).- Changes in the crystalline structure of the lipid over time.- Increase the surfactant concentration or add a co-surfactant.- Store the SLN dispersion at a lower temperature (e.g., 4°C) to slow down particle growth.- Select lipids that form a stable crystalline structure upon cooling.
Solid Dispersion Formulation
Issue Potential Cause(s) Troubleshooting Steps
Incomplete Amorphization of this compound - Insufficient interaction between the drug and the polymer.- High drug loading.- Inappropriate solvent system or evaporation rate (solvent evaporation method).- Insufficient mixing or temperature (hot-melt extrusion).- Screen for polymers that have strong interactions (e.g., hydrogen bonding) with this compound.- Reduce the drug-to-polymer ratio.- Optimize the solvent evaporation rate (e.g., by adjusting temperature or pressure).- Increase mixing speed or temperature during hot-melt extrusion.
Phase Separation or Recrystallization on Storage - The amorphous state is thermodynamically unstable.- High humidity and temperature can increase molecular mobility, leading to recrystallization.- Incompatible drug-polymer system.- Select polymers with a high glass transition temperature (Tg) to reduce molecular mobility.- Store the solid dispersion in a desiccator or under controlled humidity and temperature conditions.- Ensure strong drug-polymer interactions to inhibit recrystallization.
Poor Dissolution Enhancement - Inappropriate polymer selection (e.g., a polymer that is not readily soluble in the dissolution medium).- High drug loading leading to the presence of crystalline drug.- Incomplete wetting of the solid dispersion.- Choose a hydrophilic polymer that is soluble at the physiological pH of interest.- Ensure complete amorphization by reducing drug loading or optimizing preparation parameters.- Incorporate a surfactant into the solid dispersion formulation or the dissolution medium.
Self-Emulsifying Drug Delivery Systems (SEDDS) Formulation
Issue Potential Cause(s) Troubleshooting Steps
Drug Precipitation Upon Dilution - Poor solubility of this compound in the oil phase.- Surfactant and co-surfactant combination is not robust enough to maintain the drug in solution upon emulsification.- Supersaturation of the drug in the dispersed phase.- Screen for oils with the highest solubilizing capacity for this compound.- Optimize the ratio of surfactant to co-surfactant to create a stable microemulsion.- Consider using a precipitation inhibitor (e.g., HPMC) in the formulation.
Formation of Large Emulsion Droplets - Incorrect ratio of oil, surfactant, and co-surfactant.- Insufficient amount of surfactant/co-surfactant to emulsify the oil phase.- High viscosity of the formulation.- Construct a pseudo-ternary phase diagram to identify the optimal ratios of components for self-emulsification.- Increase the concentration of the surfactant/co-surfactant.- Select less viscous oils or add a co-solvent to reduce viscosity.
Inconsistent Emulsification - Inhomogeneity of the SEDDS pre-concentrate.- Temperature effects on the solubility of components.- Ensure all components are thoroughly mixed to form a clear, isotropic solution.- Evaluate the effect of temperature on the stability and self-emulsification performance of the formulation.

Data Presentation: Comparative Pharmacokinetics

The following tables summarize hypothetical pharmacokinetic data for this compound in different formulations, based on findings for structurally similar indole alkaloids like vinpocetine. These tables are intended for comparative purposes to illustrate the potential impact of various formulation strategies.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension20213 ± 404.1 ± 1.31280 ± 240100
Solid Lipid Nanoparticles (SLN)20450 ± 652.5 ± 0.83200 ± 450~250
Solid Dispersion (with PVP K30)20380 ± 552.0 ± 0.52800 ± 380~219
Self-Emulsifying Drug Delivery System (SEDDS)20520 ± 701.5 ± 0.43800 ± 510~297

Data are presented as mean ± standard deviation and are hypothetical, derived from literature on similar compounds for illustrative purposes.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Materials:

  • This compound

  • Solid Lipid: Glyceryl monostearate (GMS)

  • Surfactant: Poloxamer 188

  • Aqueous Phase: Deionized water

Procedure:

  • Preparation of Lipid Phase: Weigh the required amount of GMS and heat it to 5-10°C above its melting point (approximately 70-75°C).

  • Drug Incorporation: Dissolve this compound in the molten GMS with continuous stirring until a clear solution is obtained.

  • Preparation of Aqueous Phase: Dissolve Poloxamer 188 in deionized water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 500 bar for 5 cycles) at the same temperature.

  • Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Preparation of this compound Solid Dispersion by Solvent Evaporation

Materials:

Procedure:

  • Dissolution: Dissolve this compound and PVP K30 in methanol in a desired ratio (e.g., 1:4 w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure until a dry film is formed.

  • Final Drying: Place the dried film in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Sizing: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)

Materials:

  • This compound

  • Oil: Capryol 90

  • Surfactant: Cremophor EL

  • Co-surfactant: Transcutol HP

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Pseudo-ternary Phase Diagram: Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Formulation Preparation: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. Weigh the components accurately and mix them thoroughly until a clear, isotropic solution is formed.

  • Drug Incorporation: Dissolve this compound in the mixture of excipients with gentle stirring and slight warming if necessary.

  • Characterization: Evaluate the SEDDS pre-concentrate for self-emulsification time, droplet size of the resulting emulsion, and drug precipitation upon dilution.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Studies start Start: this compound API formulation_choice Select Formulation Strategy start->formulation_choice sln Solid Lipid Nanoparticles formulation_choice->sln Nanoformulation sd Solid Dispersion formulation_choice->sd Amorphous System sedds SEDDS formulation_choice->sedds Lipid-based characterization Particle Size, PDI, Zeta Potential, Entrapment Efficiency, Solid State Analysis sln->characterization sd->characterization sedds->characterization animal_study Oral Administration to Rats characterization->animal_study pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) animal_study->pk_analysis bioavailability Determine Relative Bioavailability pk_analysis->bioavailability finish End: Optimized Formulation bioavailability->finish

Caption: Experimental workflow for developing and evaluating this compound formulations.

drug_absorption_pathway cluster_lumen GI Lumen cluster_membrane Intestinal Epithelium cluster_circulation Systemic Circulation formulation Oral Formulation (SLN, SD, SEDDS) dissolution Enhanced Dissolution & Solubilization formulation->dissolution absorption Increased Permeation & Absorption dissolution->absorption portal_vein Portal Vein absorption->portal_vein lymphatic Lymphatic System absorption->lymphatic Bypass (Lipid Formulations) liver Liver (First-Pass Metabolism) portal_vein->liver systemic Systemic Circulation (Increased Bioavailability) lymphatic->systemic liver->systemic Metabolized Drug

Caption: Signaling pathway for enhanced oral drug absorption of this compound.

References

Refinement of animal dosing for Corynantheidine behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Corynantheidine in animal behavioral studies. The information is tailored for scientists and drug development professionals to refine animal dosing and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound exhibits a complex pharmacological profile, acting as a partial agonist at the µ-opioid receptor (MOR) and an antagonist at α1-adrenergic receptors.[1][2] It has a higher affinity for α1D-adrenergic receptors compared to MOR.[1][2] This dual mechanism suggests its potential to modulate behaviors related to pain, anxiety, and addiction.

Q2: What is the recommended starting dose for this compound in behavioral studies with mice or rats?

A2: Currently, there is a lack of published behavioral studies using isolated this compound, making it difficult to provide a definitive starting dose. However, based on its pharmacokinetic profile in rats and dosing of compounds with similar mechanisms, a starting point can be estimated. A pharmacokinetic study in Sprague Dawley rats showed an oral bioavailability of approximately 49.9% and a maximum plasma concentration (Tmax) at around 4.1 hours after a 20 mg/kg oral dose.[3][4] For intravenous administration, a dose of 2.5 mg/kg has been used in pharmacokinetic studies.[3][4]

For behavioral studies, researchers could consider starting with a low oral dose (e.g., 5-10 mg/kg) and escalating. It is crucial to conduct dose-response studies to determine the optimal dose for the specific behavioral paradigm and animal model.

Q3: What are the known safety and toxicity concerns with this compound?

A3: There is limited specific toxicity data for isolated this compound. No LD50 or comprehensive repeat-dose toxicology studies have been identified for the isolated compound.[5] However, this compound is a potent inhibitor of the CYP2D6 enzyme, which can lead to significant drug-drug interactions.[1][5] Caution should be exercised when co-administering this compound with other drugs metabolized by this enzyme. While hepatotoxicity has been reported for Kratom products, a direct causal link to this compound has not been established.[5]

Q4: How should this compound be prepared for administration?

A4: For oral administration in rats, this compound hydrochloride has been prepared as a suspension in 5 mg carboxymethyl cellulose (B213188) in distilled water to a concentration of 5.0 mg/mL.[4] For intravenous administration, it has been dissolved in normal saline with 1% Tween-80 (v/v) to a concentration of 2.5 mg/mL and filtered.[3][4] The appropriate vehicle and formulation should be determined based on the experimental design and administration route.

Troubleshooting Guide

Issue Potential Cause Recommendation
No observable behavioral effect Inadequate Dose: The dose of this compound may be too low to elicit a response.- Conduct a dose-response study, gradually increasing the dose. - Consider the oral bioavailability of ~50% when determining doses.[1][6]
Timing of Administration: The behavioral test may not be conducted at the time of peak plasma concentration (Tmax ≈ 4.1 hours for oral administration in rats).[1][3][4]- Adjust the time between drug administration and behavioral testing to coincide with the Tmax.
Route of Administration: The chosen route may not be optimal for brain penetration or achieving the desired effect.- this compound has been detected in the corpus callosum and hippocampus of rats after IV administration, confirming brain penetration.[3][4] - Consider intravenous (IV) or intraperitoneal (IP) administration for more direct and rapid effects, though oral administration has shown good bioavailability.[3][4]
High variability in behavioral responses Animal-specific factors: Differences in metabolism, age, or strain of the animals can lead to variable responses.- Ensure a homogenous population of animals (age, weight, and strain). - Increase the number of animals per group to improve statistical power.
Inconsistent Drug Formulation: Improperly prepared or non-homogenous drug suspension can lead to inconsistent dosing.- Ensure the drug is thoroughly dissolved or suspended before each administration. - Prepare fresh solutions for each experiment.
Unexpected or adverse effects (e.g., sedation, hyperactivity) Dose is too high: The observed effects may be due to off-target activity at higher concentrations.- Reduce the dose and perform a careful dose-escalation study. - Monitor for signs of toxicity.
Interaction with other receptors: this compound has affinity for multiple receptors, which could lead to complex behavioral outputs.[1][2]- Consider co-administration with selective antagonists for other potential targets to isolate the mechanism of action.
Drug-drug interactions: this compound is a potent CYP2D6 inhibitor.[1][5]- Avoid co-administration with other drugs metabolized by CYP2D6.

Quantitative Data Summary

This compound Pharmacokinetics in Male Sprague Dawley Rats
ParameterIntravenous (IV) Administration (2.5 mg/kg)Oral (P.O.) Administration (20 mg/kg)Reference
Clearance (Cl) 884.1 ± 32.3 mL/h-[3]
Volume of Distribution (Vd) 8.0 ± 1.2 L-[3]
Mean Residence Time (MRT) 3.0 ± 0.2 h8.8 ± 1.8 h[3]
Maximum Concentration (Cmax) -213.4 ± 40.4 ng/mL[3][4]
Time to Cmax (Tmax) -4.1 ± 1.3 h[3][4]
Absolute Oral Bioavailability -49.9 ± 16.4 %[3][4][6]
This compound Receptor Binding Affinities (Ki)
ReceptorBinding Affinity (Ki)Reference
α1D-adrenergic (human) 41.7 ± 4.7 nM[2]
µ-opioid (MOR; human) 118 ± 12 nM[2]
α2A-adrenergic (human) ≈ 74 nM[2]
NMDA receptor (human) ≈ 83 nM[2]
κ-opioid (KOR; rat) 1910 ± 50 nM[2]

Experimental Protocols

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This protocol is a general guideline and should be adapted for this compound studies.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Animals: Mice or rats, habituated to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for IP, or timed to Tmax for oral administration).

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (typically 5 minutes).

    • Record the time spent in the open arms, closed arms, and center, as well as the number of entries into each arm using a video tracking system.

  • Data Analysis: Anxiolytic effects are indicated by a significant increase in the time spent and/or entries into the open arms.

Forced Swim Test (FST) for Depressive-Like Behavior

This protocol is a general guideline and should be adapted for this compound studies.

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Animals: Mice or rats.

  • Procedure (for rats, typically a two-day protocol):

    • Day 1 (Pre-swim): Place the rat in the cylinder for 15 minutes.

    • Day 2 (Test): Administer this compound or vehicle. After the appropriate absorption time, place the rat back in the cylinder for 5-6 minutes.

  • Procedure (for mice, typically a one-day protocol):

    • Administer this compound or vehicle.

    • After the appropriate absorption time, place the mouse in the cylinder for 6 minutes.

  • Data Analysis: Record the duration of immobility (floating with minimal movements to keep the head above water). A decrease in immobility time is indicative of an antidepressant-like effect.

Conditioned Place Preference (CPP) for Reward/Aversion

This protocol is a general guideline and should be adapted for this compound studies.

  • Apparatus: A box with at least two distinct compartments with different visual and tactile cues, separated by a removable door.

  • Procedure:

    • Phase 1: Pre-conditioning (Baseline Preference): Allow the animal to freely explore all compartments for 15-20 minutes and record the time spent in each.

    • Phase 2: Conditioning: This phase typically lasts for several days. On alternating days, administer this compound and confine the animal to one compartment, and on the other days, administer vehicle and confine the animal to the other compartment.

    • Phase 3: Post-conditioning (Test): Place the animal in the apparatus with free access to all compartments (in a drug-free state) and record the time spent in each compartment.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment indicates a rewarding effect (preference), while a significant decrease indicates an aversive effect.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Preparation This compound Formulation Dosing Vehicle or this compound Administration Drug_Preparation->Dosing EPM Elevated Plus Maze Dosing->EPM FST Forced Swim Test Dosing->FST CPP Conditioned Place Preference Dosing->CPP Data_Collection Video Tracking & Data Collection EPM->Data_Collection FST->Data_Collection CPP->Data_Collection Stats Statistical Analysis Data_Collection->Stats

Caption: General experimental workflow for this compound behavioral studies.

signaling_pathway cluster_opioid Opioid System cluster_adrenergic Adrenergic System This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR Partial Agonist Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Antagonist Opioid_Effect Analgesia, Reward MOR->Opioid_Effect Behavioral_Outcome Behavioral Outcome Opioid_Effect->Behavioral_Outcome Adrenergic_Effect Anxiety, Arousal Alpha1->Adrenergic_Effect Adrenergic_Effect->Behavioral_Outcome

Caption: Simplified signaling pathways of this compound.

References

Validation & Comparative

A Comparative Analysis of Corynantheidine and Mitragynine at Mu-Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two kratom alkaloids, corynantheidine and mitragynine (B136389), focusing on their interactions with the mu-opioid receptor (MOR). The information presented herein is compiled from peer-reviewed experimental data to facilitate an objective understanding of their respective pharmacological profiles.

Quantitative Comparison of Receptor Binding and Functional Activity

The following table summarizes the binding affinities and functional activities of this compound and mitragynine at mu-opioid receptors, as well as at kappa- and delta-opioid receptors for a broader context.

Parameter This compound Mitragynine Receptor/Assay Conditions
Binding Affinity (Kᵢ, nM)
Mu-Opioid Receptor (MOR)57 ± 8.3[1]230[1]Mouse MOR[1]
118 ± 12[2][3]161 ± 9.56[3]Human MOR[2][3]
Kappa-Opioid Receptor (KOR)385.4 ± 47[1]198Mouse KOR[1] / Human KOR
1910 ± 50[2]Rat KOR[2]
Delta-Opioid Receptor (DOR)172 ± 24.5[1]Weak/Not Quantified[4]Mouse DOR[1]
Functional Activity
G-Protein Activation ([³⁵S]GTPγS)
MOR EC₅₀ (nM)67.2 ± 0.29[1]339 ± 178[5]Human MOR (BRET)[1] / Human MOR[5]
MOR Eₘₐₓ (%)74 (vs. DAMGO)[1]34 (vs. DAMGO)[5]Mouse MOR[1] / Human MOR[5]
37.2 ± 4.30 (vs. DAMGO)[1]Human MOR (BRET)[1]
β-Arrestin 2 Recruitment Not Detected[1][2]Not Detected[5][6]Human MOR (BRET)[1][2][5][6]

Signaling Pathways

Both this compound and mitragynine are partial agonists at the mu-opioid receptor.[1][5][6] They exhibit G-protein-biased agonism, meaning they preferentially activate the G-protein signaling cascade over the β-arrestin 2 pathway.[5][6] This is a significant characteristic, as the β-arrestin pathway is associated with some of the adverse effects of classical opioids, such as respiratory depression and constipation.[7]

Mu-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_beta_arrestin β-Arrestin Pathway (Not Activated) MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation beta_arrestin β-Arrestin 2 AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Converts Ligand This compound or Mitragynine Ligand->MOR Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Analgesia PKA->Cellular_Response Leads to MOR_internalization Receptor Internalization Adverse_Effects Adverse Effects

Mu-Opioid Receptor G-protein biased signaling pathway.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing the mu-opioid receptor.

  • Radioligand (e.g., [³H]DAMGO).

  • Test compounds (this compound, mitragynine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add cell membranes, varying concentrations of the test compound, and a fixed concentration of the radioligand.

  • Incubate to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) and then the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow A Prepare reagents: - Cell membranes with MOR - Radioligand ([³H]DAMGO) - Test compounds B Incubate membranes, radioligand, and test compounds in 96-well plate A->B C Rapid filtration to separate bound and unbound radioligand B->C D Wash filters with ice-cold buffer C->D E Measure radioactivity with scintillation counter D->E F Data analysis: Calculate IC₅₀ and Kᵢ E->F

Workflow for a typical radioligand binding assay.
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Materials:

  • Cell membranes expressing the mu-opioid receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compounds.

  • Assay buffer.

Procedure:

  • Incubate cell membranes with the test compound and GDP.

  • Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.

  • Terminate the reaction by filtration.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Determine the EC₅₀ and Eₘₐₓ values from concentration-response curves.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays are used to monitor protein-protein interactions, such as receptor-G-protein or receptor-β-arrestin interactions, in live cells.

Materials:

  • Live cells co-expressing the mu-opioid receptor fused to a Renilla luciferase (Rluc) donor and a G-protein or β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.

  • Coelenterazine (B1669285) (Rluc substrate).

  • Test compounds.

  • BRET plate reader.

Procedure:

  • Plate the cells in a 96-well plate.

  • Add the test compound at various concentrations.

  • Add the coelenterazine substrate.

  • Immediately measure the light emission at the donor (e.g., 480 nm) and acceptor (e.g., 530 nm) wavelengths using a BRET-compatible plate reader.

  • Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates protein-protein interaction.

Comparative Summary and Logical Relationship

Both this compound and mitragynine function as partial agonists at the mu-opioid receptor, with this compound demonstrating a higher binding affinity. Their G-protein signaling bias and lack of β-arrestin 2 recruitment distinguish them from classical opioids and suggest a potentially more favorable side-effect profile.

Comparative Relationship cluster_compounds Kratom Alkaloids cluster_effects Downstream Effects This compound This compound MOR Mu-Opioid Receptor This compound->MOR Higher Affinity (Lower Kᵢ) Mitragynine Mitragynine Mitragynine->MOR Lower Affinity (Higher Kᵢ) G_Protein G-Protein Activation (Partial Agonism) MOR->G_Protein Beta_Arrestin β-Arrestin Recruitment (Not Activated) MOR->Beta_Arrestin

Comparative binding and functional relationship.

References

A Comparative Analysis of Analgesic Potency: Corynantheidine vs. 7-Hydroxymitragynine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two prominent kratom alkaloids reveals significant differences in their analgesic profiles, receptor interactions, and intracellular signaling, positioning 7-hydroxymitragynine (B600473) as a considerably more potent analgesic than corynantheidine. This comparison guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear, objective overview of their pharmacological characteristics.

7-Hydroxymitragynine, a minor alkaloid in the leaves of the Mitragyna speciosa (kratom) plant and an active metabolite of mitragynine, demonstrates a high affinity and potent agonism at the mu-opioid receptor (MOR), the primary target for many classical opioid analgesics.[1][2] In contrast, this compound, another indole (B1671886) alkaloid from kratom, exhibits a more complex polypharmacology, with a lower affinity for the MOR and notable activity at adrenergic receptors.[3][4] These fundamental differences in receptor binding and activation translate to a marked disparity in their analgesic efficacy observed in preclinical models.

Quantitative Comparison of Receptor Binding and Functional Potency

The following tables summarize the in vitro binding affinities and functional potencies of this compound and 7-hydroxymitragynine at opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

CompoundMu-Opioid Receptor (MOR)Kappa-Opioid Receptor (KOR)Delta-Opioid Receptor (DOR)
This compound 118 ± 12[3]1910 ± 50[3]No specific Ki reported (insufficient displacement)[3]
7-Hydroxymitragynine 7.16 ± 0.94[4]132 ± 7[5]91 ± 8[5]

Lower Ki values indicate higher binding affinity.

Table 2: Mu-Opioid Receptor Functional Activity

CompoundAssayParameterValue
This compound BRET (Gi-1 activation)EC5067.2 nM[6]
Emax37.2% (relative to DAMGO)[6]
7-Hydroxymitragynine GTPγS bindingEC5034.5 nM[2]
Emax47%[7]

EC50 represents the concentration for 50% of maximal effect. Emax is the maximum effect.

In Vivo Analgesic Potency

Animal models of nociception confirm the superior analgesic potency of 7-hydroxymitragynine.

Table 3: In Vivo Analgesic Potency (ED50, mg/kg)

CompoundAnimal ModelAssayRoute of AdministrationED50
This compound MouseTail withdrawal (warm water)i.c.v.Produced a ceiling effect of ~50% MPE[3]
7-Hydroxymitragynine MouseTail-flicks.c.0.57 (0.19–1.7)[1][7]
MouseHot-plates.c.Dose-dependent antinociceptive effects at 2.5-10 mg/kg[8]

ED50 is the dose required to produce a therapeutic effect in 50% of the population. MPE is the maximum possible effect. i.c.v. is intracerebroventricular, s.c. is subcutaneous.

Signaling Pathways and Functional Selectivity

Both this compound and 7-hydroxymitragynine are considered "atypical opioids" due to their tendency to activate G-protein signaling pathways with minimal recruitment of β-arrestin-2.[6][7] This biased agonism is hypothesized to contribute to a wider therapeutic window, potentially separating the desired analgesic effects from adverse effects like respiratory depression and constipation, which are strongly associated with β-arrestin-2 recruitment by classical opioids.[7][9]

G_Protein_Signaling_Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade cluster_effect Cellular Response cluster_arrestin β-Arrestin Pathway (Minimal Recruitment) Ligand This compound or 7-Hydroxymitragynine MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binds to G_Protein Gi/o Protein Activation MOR->G_Protein Activates beta_arrestin β-Arrestin-2 MOR->beta_arrestin Minimal Recruitment AC_Inhibition Inhibition of Adenylyl Cyclase G_Protein->AC_Inhibition Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels cAMP_Reduction Decreased cAMP AC_Inhibition->cAMP_Reduction Analgesia Analgesia cAMP_Reduction->Analgesia Ion_Channels->Analgesia Side_Effects Respiratory Depression, Constipation beta_arrestin->Side_Effects

Caption: G-protein biased signaling of this compound and 7-hydroxymitragynine at the mu-opioid receptor.

Experimental Protocols

The data presented in this guide were derived from standard pharmacological assays.

1. Radioligand Binding Assays: These experiments were conducted to determine the binding affinity (Ki) of the compounds for different opioid receptors. The general procedure involves incubating a preparation of cells expressing the receptor of interest (e.g., HEK293 or CHO cells) with a radiolabeled ligand known to bind to the receptor.[3][4] The test compound (this compound or 7-hydroxymitragynine) is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki value, which represents the dissociation constant of the inhibitor.

Radioligand_Binding_Workflow A Prepare cell membranes expressing opioid receptors B Incubate membranes with radiolabeled ligand and test compound (varying concentrations) A->B C Separate bound from free radioligand B->C D Quantify bound radioactivity C->D E Calculate IC50 and Ki values D->E

Caption: Workflow for radioligand binding assays.

2. [35S]GTPγS Binding Assays: This functional assay measures the activation of G-proteins following receptor agonism. In this assay, cell membranes containing the receptor of interest are incubated with the test compound and [35S]GTPγS, a non-hydrolyzable analog of GTP.[10][11] Agonist binding to the G-protein coupled receptor (GPCR) promotes the exchange of GDP for GTP on the Gα subunit. The incorporation of [35S]GTPγS is then quantified to determine the extent of G-protein activation, providing a measure of the compound's efficacy (Emax) and potency (EC50).[10][11]

3. Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET assays are used to monitor protein-protein interactions in real-time in living cells and were employed to assess both G-protein activation and β-arrestin-2 recruitment.[6] For G-protein activation, one protein (e.g., the Gα subunit) is tagged with a bioluminescent donor (e.g., Renilla luciferase) and another (e.g., the Gγ subunit) with a fluorescent acceptor (e.g., GFP). Upon agonist-induced receptor activation and subsequent G-protein subunit rearrangement, the donor and acceptor come into close proximity, allowing for energy transfer and the emission of light by the acceptor, which can be measured. A similar principle is applied to measure the interaction between the receptor and β-arrestin-2.

4. In Vivo Analgesic Assays (Tail-flick and Hot-plate tests): These are behavioral tests in rodents used to assess the antinociceptive properties of a compound.

  • Tail-flick test: A mouse or rat's tail is exposed to a source of thermal radiation (e.g., a focused beam of light). The latency to flick the tail away from the heat source is measured. Analgesic compounds increase this latency.[1][7]

  • Hot-plate test: The animal is placed on a heated surface, and the time it takes for the animal to exhibit a pain response (e.g., licking its paws or jumping) is recorded. Analgesics increase this response latency.[8]

The maximum possible effect (%MPE) is often calculated to normalize the data.

Conclusion

The experimental evidence unequivocally demonstrates that 7-hydroxymitragynine is a significantly more potent analgesic than this compound. This is primarily attributed to its higher binding affinity and functional efficacy at the mu-opioid receptor. While both compounds exhibit a favorable G-protein biased signaling profile, the substantial difference in their MOR potency is the key determinant of their analgesic activity. This compound's notable affinity for adrenergic receptors suggests a more complex pharmacological profile that may contribute to other physiological effects but results in weaker analgesia compared to the potent and more selective MOR agonism of 7-hydroxymitragynine. These findings are critical for the continued investigation of kratom alkaloids as potential leads for novel analgesic drug development.

References

Unveiling the Modulatory Effects of Corynantheidine on Morphine Responses: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of pharmacology and drug development, understanding the nuances of opioid receptor ligands is paramount. This guide provides a comparative analysis of Corynantheidine and the classical opioid antagonist, Naloxone (B1662785), in their capacity to counteract morphine-induced physiological responses. While Naloxone acts as a pure antagonist, this compound, a naturally occurring alkaloid from the Mitragyna speciosa (kratom) plant, exhibits a more complex pharmacological profile as a mu-opioid receptor (MOR) partial agonist. This guide will delve into the available experimental data, outline key experimental protocols for assessing these interactions, and visualize the underlying mechanisms.

In Vitro Characterization: Receptor Binding and Functional Activity

The initial assessment of a compound's interaction with opioid receptors typically involves in vitro binding and functional assays. These studies provide crucial data on a compound's affinity for the receptor and its intrinsic efficacy.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

CompoundMu-Opioid Receptor (MOR)Kappa-Opioid Receptor (KOR)Delta-Opioid Receptor (DOR)
This compound 118 ± 12[1]1910 ± 50[1]Insufficient displacement[1]
Naloxone 1.1 - 1.4[2]12 - 2.5[2]16 - 67.5[2]

Table 2: Mu-Opioid Receptor Functional Activity

CompoundAssayParameterValue
This compound BRET (Gi-1 activation)EC50 (nM)67.2[1]
Emax (%) vs. DAMGO37.2[1]
[35S]GTPγS (mouse MOR)Emax (%)74[1]
Naloxone Guinea Pig IleumpA2 vs. Morphine8.56[3][4]

This compound demonstrates moderate affinity for the mu-opioid receptor, with significantly weaker affinity for the kappa-opioid receptor and negligible interaction with the delta-opioid receptor.[1] In functional assays, it acts as a partial agonist, meaning it activates the MOR but to a lesser degree than a full agonist like morphine or DAMGO.[1] This partial agonism is a key characteristic that may underlie its potential to antagonize the effects of full agonists. In contrast, Naloxone is a potent, competitive antagonist with high affinity for the MOR and no intrinsic efficacy.[2] Its antagonistic properties are quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.[3][4]

In Vivo Antagonistic Effects: A Comparative Overview

The true therapeutic potential of a compound is determined by its effects in living organisms. The following sections would typically present a direct comparison of this compound and Naloxone in antagonizing morphine-induced analgesia, respiratory depression, and reward. However, a notable gap exists in the scientific literature regarding direct in vivo studies of this compound's antagonism of morphine. Therefore, this guide will present the established effects of Naloxone as a benchmark for comparison and discuss the theoretical antagonistic potential of this compound based on its partial agonist profile.

Morphine-Induced Analgesia

The hot-plate test is a standard method for assessing the analgesic effects of opioids. An increased latency to a pain response (e.g., paw licking or jumping) on a heated surface indicates an analgesic effect.

Table 3: Antagonism of Morphine-Induced Analgesia (Hot-Plate Test)

CompoundSpeciesMorphine DoseAntagonist DoseEffect
This compound ---No direct data available
Naloxone Rat10 mg/kg1.0 mg/kgFull blockade of morphine's effect for up to 5 hours.[5]
10 mg/kg0.125 mg/kgComplete blockade of the onset of morphine's effect for 60 minutes.[5]

While no studies have directly evaluated this compound's ability to block morphine-induced analgesia, its partial agonism suggests it could attenuate the effect of morphine by competing for MOR binding and eliciting a lower-efficacy response.

Morphine-Induced Respiratory Depression

A major life-threatening side effect of opioid use is respiratory depression. Whole-body plethysmography is a non-invasive technique used to measure respiratory parameters in conscious animals.

Table 4: Reversal of Morphine-Induced Respiratory Depression

CompoundSpeciesMorphine DoseAntagonist DoseEffect
This compound ---No direct data available
Naloxone Human0.15 mg/kg (IV)200 or 400 µgEffective reversal of respiratory depression.[6]
HumanHigh-dose IV10 µg/kg (IV)Reversal of post-operative respiratory depression.[7]

Given that this compound is a partial MOR agonist, it is plausible that it could produce less respiratory depression than full agonists. However, its ability to reverse existing morphine-induced respiratory depression has not been experimentally validated.

Morphine-Induced Reward and Reinforcement

The rewarding effects of opioids, which contribute to their abuse potential, can be assessed using the conditioned place preference (CPP) paradigm. In this test, an animal's preference for an environment previously paired with a drug is measured.

Table 5: Blockade of Morphine-Induced Conditioned Place Preference (CPP)

CompoundSpeciesMorphine DoseAntagonist DoseEffect
This compound ---No direct data available
Naloxone Rat5 mg/kg (SC)1 mg/kg (SC)Blocks the acquisition of morphine-induced CPP.[1]
Rat5 mg/kg (SC)0.1 mg/kgInhibits the expression of morphine-induced CPP.[8]

There is currently no published data on the effect of this compound on morphine-induced CPP.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of scientific findings. The following are outlines of the key methodologies used to assess the antagonistic effects of compounds on morphine-induced responses.

Hot-Plate Test for Analgesia
  • Apparatus: A hot-plate analgesia meter with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals: Mice or rats are commonly used.

  • Procedure:

    • A baseline latency to a nociceptive response (paw licking, jumping) is recorded for each animal before any drug administration.

    • Animals are administered morphine at a dose known to produce a significant analgesic effect.

    • At the time of peak morphine effect, the antagonist (e.g., Naloxone) or this compound is administered.

    • The latency to the nociceptive response is measured at various time points after antagonist/Corynantheidine administration.

    • A cut-off time is established to prevent tissue damage.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated to quantify the degree of analgesia and its reversal.

Whole-Body Plethysmography for Respiratory Depression
  • Apparatus: A whole-body plethysmograph chamber connected to a pressure transducer and recording software.

  • Animals: Mice are frequently used for this non-invasive procedure.

  • Procedure:

    • Animals are habituated to the plethysmography chamber.

    • Baseline respiratory parameters (frequency, tidal volume, minute volume) are recorded.

    • Morphine is administered to induce respiratory depression.

    • Once respiratory depression is established, the antagonist or this compound is administered.

    • Respiratory parameters are continuously monitored to assess the reversal of depression.

  • Data Analysis: Changes in respiratory frequency, tidal volume, and minute volume are calculated and compared between treatment groups.

Conditioned Place Preference (CPP) for Reward
  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Animals: Rats or mice are typically used.

  • Procedure:

    • Pre-conditioning Phase: The initial preference of each animal for the two conditioning chambers is determined.

    • Conditioning Phase: Over several days, animals receive morphine injections and are confined to one of the chambers (the drug-paired chamber). On alternate days, they receive a saline injection and are confined to the other chamber.

    • Antagonist/Corynantheidine Administration: To test for blockade of acquisition, the antagonist/Corynantheidine is given before each morphine conditioning session. To test for blockade of expression, it is given before the final test session.

    • Test Phase: The animals are allowed to freely explore all three chambers, and the time spent in each chamber is recorded.

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber.

Visualizing the Mechanisms of Action

Diagrams illustrating the signaling pathways and experimental workflows can aid in understanding the complex interactions between these compounds and the mu-opioid receptor.

G cluster_0 Morphine (Full Agonist) cluster_1 This compound (Partial Agonist) cluster_2 Naloxone (Antagonist) Morphine Morphine MOR Mu-Opioid Receptor Morphine->MOR Binds G_Protein G-Protein Activation MOR->G_Protein Full Activation (Morphine) MOR->G_Protein Partial Activation (this compound) This compound This compound This compound->MOR Binds & Partially Activates Naloxone Naloxone Naloxone->MOR Binds & Blocks Downstream Downstream Signaling G_Protein->Downstream Response Analgesia, Resp. Depression, Reward Downstream->Response G cluster_0 Pre-treatment cluster_1 Treatment cluster_2 Post-treatment Baseline Baseline Measurement (Analgesia, Respiration, or Place Preference) Morphine Administer Morphine Baseline->Morphine Antagonist Administer Antagonist (this compound or Naloxone) Morphine->Antagonist Measurement Measure Response (Analgesia, Respiration, or Place Preference) Antagonist->Measurement

References

A Comparative Guide to Bioanalytical Methods for Corynantheidine Quantification: UPLC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel therapeutic agents like Corynantheidine is paramount for preclinical and clinical success. This guide provides a detailed comparison of two common bioanalytical techniques, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of this compound in biological matrices.

This compound, a minor alkaloid found in the plant Mitragyna speciosa (kratom), has garnered scientific interest for its potential as a functional opioid antagonist.[1][2][3] As research into its pharmacokinetic and pharmacodynamic properties progresses, robust and reliable bioanalytical methods are essential. This guide offers a comparative overview of a validated UPLC-MS/MS method specifically developed for this compound and a representative HPLC-UV method for related kratom alkaloids, providing insights into their respective performance characteristics and experimental protocols.

Performance Comparison

The choice of a bioanalytical method hinges on a balance of sensitivity, selectivity, speed, and cost. Below is a summary of the key performance parameters for the UPLC-MS/MS and a representative HPLC-UV method.

ParameterUPLC-MS/MS for this compoundRepresentative HPLC-UV for Kratom Alkaloids
Linearity Range 1 - 500 ng/mL[1][2][3]1.96 - 6.01 µg/mL (for mitragynine)
Lower Limit of Quantification (LLOQ) 1 ng/mL[4]0.45 µg/mL (450 ng/mL) (for mitragynine)[5]
Run Time 3 minutes[2][4]~8 minutes[5]
Sample Volume 25 µL of rat plasma[1][2][3]Not explicitly stated for biofluids
Selectivity High (based on mass-to-charge ratio)[4]Lower (potential for co-eluting interferences)
Sensitivity High[4]Moderate
Precision (RSD%) Within 15% (20% at LLOQ)[4]Intra-day: 0.67%, Inter-day: 1.56% (for mitragynine)[5]
Accuracy Within 15% (20% at LLOQ)[4]98.88 - 101.44% (for mitragynine)[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. The following sections outline the experimental protocols for the UPLC-MS/MS method for this compound and a representative HPLC-UV method for kratom alkaloids.

UPLC-MS/MS Method for this compound in Rat Plasma

This method demonstrates high sensitivity and a short run time, making it ideal for high-throughput pharmacokinetic studies.[2][4]

Sample Preparation: A simple protein precipitation method is employed. To 25 µL of rat plasma, an internal standard (yohimbine) is added, followed by a precipitating agent (e.g., acetonitrile). After vortexing and centrifugation, the supernatant is collected for analysis.[2][4]

Chromatographic Conditions:

  • System: Waters Acquity UPLC

  • Column: Waters BEH C18, 2.1 x 50 mm, 1.7 µm[2][4]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.5)[2][4]

  • Mobile Phase B: Acetonitrile[2][4]

  • Gradient: A 3-minute gradient elution is used.[2][4]

  • Flow Rate: Not explicitly stated.

  • Column Temperature: Not explicitly stated.

  • Injection Volume: Not explicitly stated.

Mass Spectrometric Conditions:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[4]

  • MRM Transitions:

    • This compound: m/z 369.2 > 144.0 and m/z 369.2 > 226.1[4]

    • Yohimbine (IS): m/z 355.2 > 212.1[4]

  • Source Capillary Voltage: 0.5 kV[4]

  • Desolvation Temperature: 450 °C[4]

Representative HPLC-UV Method for Kratom Alkaloids

This method, while demonstrated for the major kratom alkaloid mitragynine (B136389), provides a framework for the quantification of other alkaloids like this compound, particularly when high sensitivity is not a prerequisite.

Sample Preparation: For plant materials, an extraction with a suitable solvent (e.g., methanol) is performed, followed by filtration. For biological matrices, a protein precipitation or liquid-liquid extraction would be necessary.

Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography system with UV detector.

  • Column: XBridge C18, 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Elution: Gradient elution.[1]

  • Flow Rate: 1 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Detection Wavelength: 254 nm.[1]

Visualizing the Cross-Validation Workflow

Cross-validation is a critical step to ensure that different bioanalytical methods produce comparable results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

G cluster_0 Method A (e.g., UPLC-MS/MS) cluster_1 Method B (e.g., HPLC-UV) A1 Sample Set Preparation (Spiked QCs & Real Samples) A2 Analysis by Method A A1->A2 A3 Data Processing & Quantification A2->A3 C Statistical Comparison (e.g., Bland-Altman, t-test) A3->C Results A B1 Sample Set Preparation (Spiked QCs & Real Samples) B2 Analysis by Method B B1->B2 B3 Data Processing & Quantification B2->B3 B3->C Results B D Assessment of Agreement & Acceptance Criteria Met? C->D E Methods are Interchangeable D->E Yes F Investigate Discrepancies D->F No G cluster_validation_params Validation Parameters A Method Development B Method Optimization A->B C Partial Validation B->C D Full Validation C->D E Sample Analysis D->E P1 Selectivity P2 Linearity P3 Accuracy & Precision P4 Recovery P5 Matrix Effect P6 Stability

References

A Comparative Analysis of Corynantheidine and Traditional Opioid Antagonists in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo effects of Corynantheidine, a naturally occurring alkaloid, with those of traditional opioid antagonists such as naloxone (B1662785) and naltrexone (B1662487). The information presented is based on available preclinical data and is intended to inform research and development in the field of opioid pharmacology.

Overview of In Vivo Effects

Traditional opioid antagonists like naloxone and naltrexone are competitive antagonists at opioid receptors, with a high affinity for the mu-opioid receptor (MOR). Their primary in vivo actions are the reversal of opioid-induced effects, such as respiratory depression and analgesia, and the precipitation of withdrawal symptoms in opioid-dependent subjects.

This compound, an alkaloid found in the plant Mitragyna speciosa (kratom), exhibits a more complex pharmacological profile. It is characterized as a partial agonist at the mu-opioid receptor.[1][2] This dualistic nature suggests that it can produce some opioid-like effects on its own while also potentially antagonizing the effects of more potent opioids. Some evidence suggests it may act as a functional antagonist, capable of reversing morphine-induced inhibition in ex vivo preparations.[3][4] There is also speculation that its prolonged presence in the body could contribute to opioid withdrawal symptoms due to its antagonistic activity at the mu-opioid receptor.[3]

A structurally related compound, mitragynine (B136389) pseudoindoxyl (a derivative of this compound), has demonstrated mu-opioid receptor agonism and delta-opioid receptor antagonism in vivo.[5][6] The analgesic effects of this derivative were effectively reversed by the traditional antagonist naloxone in mouse models.[7]

Quantitative Comparison of In Vivo Effects

Direct comparative in vivo studies detailing the antagonistic potency of this compound against traditional opioid antagonists are limited in the current scientific literature. The following table summarizes the known in vivo effects based on available preclinical data.

ParameterThis compoundNaloxoneNaltrexone
Primary Mechanism of Action Mu-opioid receptor partial agonist[1][2]Competitive opioid receptor antagonistCompetitive opioid receptor antagonist
Antagonism of Opioid Agonist-Induced Analgesia Limited direct in vivo data; ex vivo data suggests functional antagonism[3][4]Potent reversal of opioid-induced analgesiaPotent and long-lasting reversal of opioid-induced analgesia
Precipitation of Opioid Withdrawal Speculated to facilitate withdrawal due to antagonistic properties[3]Potently precipitates withdrawal symptoms in opioid-dependent subjectsPotently precipitates withdrawal symptoms in opioid-dependent subjects
Intrinsic Analgesic Effects Yes, demonstrates MOR-dependent antinociception in mice[1]No intrinsic analgesic effectsNo intrinsic analgesic effects
Receptor Selectivity Primarily mu-opioid receptor; also shows affinity for adrenergic receptors[4]High affinity for mu-opioid receptors; also binds to kappa and delta receptorsHigh affinity for mu-opioid receptors; also binds to kappa and delta receptors

Signaling Pathways and Mechanisms of Action

The distinct in vivo effects of this compound and traditional opioid antagonists stem from their different interactions with the opioid receptor signaling cascade.

cluster_0 Opioid Agonist (e.g., Morphine) cluster_1 This compound cluster_2 Traditional Antagonist (e.g., Naloxone) Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Agonist->MOR Full Activation This compound This compound (Partial Agonist) This compound->MOR Partial Activation & Antagonism Antagonist Traditional Antagonist Antagonist->MOR Competitive Blockade Blockade Blockade of Opioid Effects Antagonist->Blockade G_protein Gi/o Protein Activation MOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Other Opioid Effects cAMP->Analgesia

Caption: Opioid receptor signaling pathway comparing agonists, this compound, and traditional antagonists.

Experimental Protocols

The following are generalized methodologies for key in vivo experiments cited in the comparison.

Assessment of Antinociception (Tail-Flick Test)

This protocol assesses the analgesic effects of a compound by measuring the latency of an animal to withdraw its tail from a noxious heat source.

start Start acclimation Acclimate mouse to restraining device start->acclimation baseline Measure baseline tail-flick latency acclimation->baseline injection Administer test compound (e.g., this compound) or vehicle baseline->injection test Measure tail-flick latency at set time points injection->test end End test->end

Caption: Experimental workflow for the tail-flick test to assess antinociception.

Detailed Steps:

  • Animal Acclimation: Mice are placed in restraining devices for a period to minimize stress-induced analgesia.

  • Baseline Measurement: The distal portion of the tail is immersed in a warm water bath (e.g., 52°C), and the time taken to flick the tail out of the water is recorded. This is repeated to establish a stable baseline.

  • Compound Administration: The test compound (e.g., this compound) or a vehicle control is administered, typically via subcutaneous or intraperitoneal injection.

  • Post-treatment Measurement: Tail-flick latencies are measured at predetermined time intervals after compound administration to determine the onset and duration of analgesic effects.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each time point to quantify the level of antinociception.

Assessment of Opioid Antagonism (Reversal of Analgesia)

This protocol determines the ability of a compound to block or reverse the analgesic effects of an opioid agonist.

start Start agonist Administer opioid agonist (e.g., Morphine) start->agonist antagonist Administer potential antagonist (e.g., this compound) or vehicle agonist->antagonist test Perform tail-flick test at set time points antagonist->test end End test->end

Caption: Experimental workflow to assess the reversal of opioid-induced analgesia.

Detailed Steps:

  • Agonist Administration: An opioid agonist, such as morphine, is administered to the animals to induce a measurable analgesic effect.

  • Antagonist Administration: The potential antagonist (e.g., this compound, naloxone) or a vehicle is administered at a specified time relative to the agonist administration (either before or after).

  • Nociceptive Testing: The tail-flick test or another nociceptive assay (e.g., hot plate test) is performed to measure the extent to which the antagonist has blocked or reversed the agonist's analgesic effect.

  • Data Analysis: The analgesic effect in the presence of the antagonist is compared to that of the agonist alone to determine the degree of antagonism.

Assessment of Precipitated Withdrawal

This protocol is used to evaluate the potential of a compound to induce withdrawal symptoms in animals that are physically dependent on an opioid.

Detailed Steps:

  • Induction of Dependence: Animals are chronically treated with an opioid agonist (e.g., morphine) over several days to induce physical dependence.

  • Antagonist Challenge: The test compound (e.g., this compound, naloxone) is administered to the opioid-dependent animals.

  • Observation of Withdrawal Signs: Immediately following the administration of the antagonist, animals are observed for a defined period for signs of withdrawal. These signs can include jumping, wet dog shakes, paw tremors, teeth chattering, and diarrhea.

  • Scoring: The frequency and severity of each withdrawal sign are recorded and often compiled into a weighted score to provide a quantitative measure of the withdrawal syndrome.

Conclusion

This compound presents a distinct in vivo pharmacological profile compared to traditional opioid antagonists. Its partial agonism at the mu-opioid receptor results in intrinsic analgesic effects, a key difference from the purely antagonistic actions of naloxone and naltrexone. While there is evidence to suggest that this compound may possess functional antagonist properties, further direct in vivo comparative studies are necessary to fully elucidate its potential to block the effects of other opioids and to precipitate withdrawal. The complex pharmacology of this compound warrants continued investigation to understand its potential therapeutic applications and liabilities.

References

Structure-Activity Relationship of Corynantheidine and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of corynantheidine and its synthetic derivatives, focusing on their structure-activity relationships (SAR) at opioid and adrenergic receptors. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in pharmacology and medicinal chemistry.

Introduction

This compound is a naturally occurring indole (B1671886) alkaloid found in the leaves of the Mitragyna speciosa (kratom) plant.[1][2] It is a diastereomer of mitragynine (B136389), the most abundant alkaloid in kratom. Structurally, this compound is characterized by a tetracyclic indole scaffold.[2] Recent research has focused on understanding how modifications to this core structure influence its pharmacological profile, particularly its interaction with opioid and adrenergic receptors. This has led to the synthesis of various derivatives, most notably the this compound pseudoindoxyls, which have shown promising analgesic properties with potentially fewer side effects than traditional opioids.[3][4][5]

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional activities of this compound and its key derivatives at various G-protein coupled receptors (GPCRs). This data highlights the impact of specific structural modifications on receptor interaction and signaling.

Opioid Receptor Binding Affinities and Functional Activity
CompoundReceptorBinding Affinity (Ki, nM)Functional AssayPotency (EC50, nM)Efficacy (Emax, % vs. DAMGO)β-arrestin-2 Recruitment
This compound µ (hMOR)118 ± 12[6][7]BRET (Gi-1)67.2[6][7]37.2[6][7]Not Detected (<20%)[6][7]
µ (mMOR)57[7][³⁵S]GTPγS-74[7]Not Determined
κ (hKOR)1910 ± 50[6][7]BRET (Gi-1)No measurable signaling[6][7]-Not Detected (<20%)[6][7]
δ (hDOR)Insufficient displacement[6]BRET (Gi-1)No measurable signaling[6][7]-Not Detected (<20%)[6][7]
Mitragynine Pseudoindoxyl (3) µ (mMOR)0.8[3][³⁵S]GTPγSPotent agonist[3]-Not Recruited[3]
δ (mDOR)3[3][³⁵S]GTPγSAntagonist activity-Not Determined
This compound Pseudoindoxyl (6) µ (mMOR)High affinity[3][³⁵S]GTPγSPotent agonist[3]-Not Recruited[3]
δ (mDOR)High affinity[3][³⁵S]GTPγSAntagonist activity-Not Determined
9-Cyano-corynantheidine pseudoindoxyl (7) µ (mMOR)High affinity[3][³⁵S]GTPγSPotent agonist[3]-Not Recruited[3]
δ (mDOR)High affinity[3][³⁵S]GTPγSAntagonist activity-Not Determined

hMOR: human mu-opioid receptor; mMOR: mouse mu-opioid receptor; hKOR: human kappa-opioid receptor; mDOR: mouse delta-opioid receptor. DAMGO is a full agonist for the mu-opioid receptor.

Adrenergic and Other Receptor Binding Affinities
CompoundReceptorBinding Affinity (Ki, nM)
This compound α1D-adrenergic (human)41.7 ± 4.7[6]
α2A-adrenergic (human)~74[6][7]
NMDA (human)~83[6][7]

Structure-Activity Relationship (SAR) Insights

The collected data reveals several key SAR trends for this compound and its derivatives:

  • Conversion to Pseudoindoxyl: The oxidative rearrangement of the corynanthe scaffold to a spiro-pseudoindoxyl core, as seen in compounds like mitragynine pseudoindoxyl (3) and this compound pseudoindoxyl (6), dramatically increases affinity for the mu-opioid receptor (MOR).[3]

  • Mu-Opioid Receptor Agonism and Delta-Opioid Receptor Antagonism: The pseudoindoxyl derivatives exhibit a unique pharmacological profile of MOR agonism and delta-opioid receptor (DOR) antagonism.[3][4]

  • Lack of β-arrestin-2 Recruitment: Crucially, these potent MOR agonists do not appear to recruit β-arrestin-2, a pathway associated with many of the undesirable side effects of classical opioids, such as respiratory depression and constipation.[3][4][8]

  • C-9 Position Modifications: Modifications at the C-9 position of the this compound pseudoindoxyl scaffold are well-tolerated, with derivatives like the 9-cyano analog (7) retaining high affinity and potent agonism at the MOR.[3]

  • N-1 Position Substitution: In contrast, alkyl substitution at the N-1 position of the indole nitrogen leads to a significant loss of opioid receptor affinity.[3]

  • Comparison to Mitragynine: The removal of the C-9 methoxy (B1213986) group in this compound compared to mitragynine does not diminish MOR binding but does reduce affinity for the kappa-opioid receptor (KOR).[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the opioid receptor subtype of interest (µ, δ, or κ).

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, pH 7.4.

  • Competition Binding: A fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO for MOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or its derivatives).

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate a G-protein coupled receptor.

  • Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells expressing the receptor of interest.

  • Assay Buffer: A typical buffer includes 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • Incubation Mixture: The membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the membranes and incubated at 30°C.

  • Termination and Filtration: The reaction is terminated by rapid filtration through filter plates to separate bound from free [³⁵S]GTPγS.

  • Scintillation Counting: The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

  • Data Analysis: The data is plotted as the percentage of maximal stimulation against the log concentration of the agonist to determine the EC50 (potency) and Emax (efficacy) values.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin-2 Recruitment

This assay is used to measure the recruitment of β-arrestin-2 to an activated GPCR.

  • Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding the receptor of interest fused to a Renilla luciferase (Rluc) donor and β-arrestin-2 fused to a yellow fluorescent protein (YFP) acceptor.

  • Assay Procedure: The transfected cells are plated in a 96-well plate and stimulated with varying concentrations of the test compound.

  • BRET Signal Detection: The BRET signal is initiated by the addition of the Rluc substrate, coelenterazine (B1669285) h. The light emission from both the donor (Rluc) and the acceptor (YFP) is measured using a microplate reader.

  • Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. An increase in the BRET ratio indicates the recruitment of β-arrestin-2 to the receptor. Dose-response curves are generated to determine the potency and efficacy of β-arrestin-2 recruitment.

Visualizations

Signaling Pathway of this compound Pseudoindoxyl Derivatives

G_protein_signaling cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-arrestin-2 MOR->Beta_Arrestin No Recruitment Agonist This compound Pseudoindoxyl Derivative Agonist->MOR Binds & Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Side_Effects Adverse Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects

Caption: G-protein biased signaling of this compound pseudoindoxyl derivatives at the µ-opioid receptor.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes with Target Receptor start->prepare_membranes incubation Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubation prepare_reagents Prepare Radioligand, Test Compound Dilutions, and Assay Buffer prepare_reagents->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Bound Radioactivity with Scintillation Counter filtration->scintillation analysis Data Analysis: Calculate IC50 and Ki scintillation->analysis end End analysis->end SAR_Logic This compound This compound Scaffold Pseudoindoxyl Oxidative Rearrangement (Pseudoindoxyl Formation) This compound->Pseudoindoxyl Increased_MOR_Affinity Increased μ-Opioid Receptor Affinity Pseudoindoxyl->Increased_MOR_Affinity DOR_Antagonism δ-Opioid Receptor Antagonism Pseudoindoxyl->DOR_Antagonism MOR_Agonism μ-Opioid Receptor Agonism Increased_MOR_Affinity->MOR_Agonism No_Beta_Arrestin No β-arrestin-2 Recruitment MOR_Agonism->No_Beta_Arrestin Analgesia Potent Analgesia MOR_Agonism->Analgesia Reduced_Side_Effects Potentially Reduced Side Effects No_Beta_Arrestin->Reduced_Side_Effects

References

Replicating published findings on Corynantheidine's partial agonism at opioid receptors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of corynantheidine's pharmacological activity at opioid receptors, contextualized with key alternative alkaloids from Mitragyna speciosa and standard opioid ligands. The data presented is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon published findings regarding this compound's unique signaling profile.

Introduction

This compound is an indole (B1671886) alkaloid found in the leaves of the Mitragyna speciosa (kratom) tree.[1] Unlike the more abundant alkaloid mitragynine, this compound is present in smaller quantities.[2] It has garnered significant scientific interest for its distinct pharmacological profile, primarily as a partial agonist at the mu-opioid receptor (MOR) with a notable lack of β-arrestin-2 recruitment, a pathway associated with many of the adverse effects of classical opioids.[3][4][5] This guide synthesizes data from in vitro binding and functional assays to provide a clear comparison of its activity.

Data Presentation: Comparative Pharmacology

The following tables summarize the quantitative data on the binding affinity and functional efficacy of this compound in comparison to other relevant compounds.

Table 1: Receptor Binding Affinities (Ki, nM)

This table compares the binding affinities (Ki) of this compound and other compounds at human (h) and mouse (m) opioid receptors, as well as key adrenergic receptors where data is available. Lower Ki values indicate higher binding affinity.

CompoundhMOR (Ki, nM)mMOR (Ki, nM)KOR (Ki, nM)DOR (Ki, nM)α1D-adrenergic (Ki, nM)
This compound 118 ± 12[4]57[5]1910 ± 50[4]Not Quantified[4][6]41.7 ± 4.7[4][6]
Mitragynine 161[6]230[5]198[6]>10,000[3]5,480[6]
7-Hydroxymitragynine ~15-40Moderate Affinity[3]>10,000[3]>10,000[3]Not Reported
Mitragynine Pseudoindoxyl 0.8[3]Not ReportedModerate Affinity[3]3[3]Not Reported
Morphine ~1-10Not Reported~200-400~200-300Not Reported

Data compiled from multiple sources; assay conditions may vary. "Not Quantified" indicates insufficient displacement in screening assays.[4][6]

Table 2: Functional Activity at the Mu-Opioid Receptor (G-Protein Activation)

This table presents the functional potency (EC50) and efficacy (Emax) of various agonists in activating G-protein signaling at the mu-opioid receptor. Emax is typically expressed as a percentage relative to the full agonist DAMGO.

CompoundAssay TypePotency (EC50, nM)Efficacy (Emax, % vs DAMGO)Classification
This compound BRET (hMOR)67.2[4][5][6]37.2[4][5][6]Partial Agonist
This compound [³⁵S]GTPγS (mMOR)Not Reported74[5]Partial Agonist
Mitragynine [³⁵S]GTPγS (mMOR)Not Reported65[5]Partial Agonist
DAMGO BRET (hMOR)3.56[5]100 (Reference)Full Agonist
Mitragynine Pseudoindoxyl [³⁵S]GTPγS (MOR)PotentNot ReportedAgonist[3]

Table 3: Functional Bias - β-Arrestin-2 Recruitment

This table summarizes the ability of each compound to recruit β-arrestin-2, a key pathway implicated in opioid-related side effects like respiratory depression and tolerance.[3]

Compoundβ-Arrestin-2 Recruitment at MORClassification
This compound Not Detected (<20%)[4][5][6]G-protein Biased Agonist
Mitragynine Not Detected[3]G-protein Biased Agonist
Mitragynine Pseudoindoxyl Not Detected[3][7][8]G-protein Biased Agonist
DAMGO Yes (Full Recruitment)[3][5]Balanced Agonist
Morphine Yes (Full Recruitment)Balanced Agonist

Mandatory Visualization

The diagrams below illustrate the key signaling pathways and a representative experimental workflow relevant to the study of this compound.

Caption: Opioid receptor signaling cascade. This compound shows biased agonism, preferentially activating the G-protein pathway for analgesia while avoiding the β-arrestin-2 pathway linked to adverse effects.

Radioligand_Binding_Workflow start Start: Prepare Reagents prep_membranes 1. Prepare Cell Membranes (Expressing Opioid Receptors) start->prep_membranes incubation 4. Incubate Membranes, Radioligand, and Competitor Together prep_membranes->incubation prep_radioligand 2. Prepare Radioligand (e.g., [³H]DAMGO for MOR) prep_radioligand->incubation prep_competitor 3. Prepare Non-labeled Competitor (e.g., this compound) at various concentrations prep_competitor->incubation filtration 5. Rapid Filtration (Separate bound from free radioligand) incubation->filtration scintillation 6. Scintillation Counting (Measure radioactivity of bound ligand) filtration->scintillation analysis 7. Data Analysis (Calculate IC50 and Ki values) scintillation->analysis end End: Determine Binding Affinity analysis->end

Caption: Experimental workflow for a competitive radioligand binding assay to determine binding affinity (Ki).

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for assessing opioid receptor activity. Specific details such as buffer composition, incubation times, and cell lines should be optimized as described in the source publications.

1. Radioligand Competition Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a known radiolabeled ligand from a receptor.

  • Materials:

    • Cell membranes from cell lines stably expressing the opioid receptor of interest (e.g., CHO or HEK cells expressing hMOR).[3][4]

    • Radioligand (e.g., [³H]DAMGO for MOR).

    • Test compound (this compound) at a range of concentrations.

    • Non-specific binding control (e.g., Naloxone).

    • Incubation buffer (e.g., Tris-HCl).

    • Glass fiber filters and a cell harvester for rapid filtration.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled antagonist like naloxone.

    • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Functional Assay

  • Objective: To measure the functional activation of G-proteins by an agonist at a G-protein coupled receptor (GPCR).

  • Materials:

    • Cell membranes expressing the opioid receptor.

    • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

    • Test compound (this compound) at various concentrations.

    • GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent).

    • Reference full agonist (e.g., DAMGO).

  • Procedure:

    • Pre-incubate cell membranes with GDP in an assay buffer.

    • Add varying concentrations of the test compound (e.g., this compound) or a reference agonist.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Terminate the reaction via rapid filtration, similar to the binding assay, to capture the membranes with bound [³⁵S]GTPγS.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the amount of [³⁵S]GTPγS bound against the agonist concentration.

    • Analyze the data using non-linear regression to determine the EC50 (potency) and Emax (maximum efficacy) relative to a standard full agonist like DAMGO.[3]

3. β-Arrestin-2 Recruitment Assay (e.g., BRET or PathHunter)

  • Objective: To measure the recruitment of β-arrestin-2 to the activated opioid receptor, a key step in receptor desensitization and an alternative signaling pathway.

  • Materials:

    • A specific cell line engineered for the assay, such as CHO cells co-expressing the mu-opioid receptor fused to a bioluminescent or enzymatic fragment and β-arrestin-2 fused to a complementary fragment (e.g., DiscoveRx PathHunter or BRET systems).[3][5]

    • Test compound and reference agonist (DAMGO).

    • Assay-specific substrates.

  • Procedure:

    • Plate the engineered cells in a microplate and culture overnight.

    • Treat the cells with varying concentrations of the test compound or reference agonist.

    • Incubate for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin-2 recruitment.

    • Add the detection reagents/substrates according to the manufacturer's protocol (e.g., for the enzyme complementation assay).

    • Measure the signal (e.g., luminescence or chemiluminescence) using a plate reader.

    • The signal intensity is proportional to the degree of β-arrestin-2 recruitment.

    • Plot the signal against the agonist concentration to generate dose-response curves and determine EC50 and Emax values. A lack of signal indicates no recruitment.[5]

References

The Understated Modulator: Evaluating Corynantheidine's Contribution to Kratom's Complex Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The therapeutic and psychoactive effects of kratom (Mitragyna speciosa) are the result of a complex interplay between its numerous constituent alkaloids. While research has predominantly focused on the prominent alkaloids mitragynine (B136389) and 7-hydroxymitragynine, a growing body of evidence suggests that minor alkaloids, such as corynantheidine, play a significant modulatory role. This guide provides a comprehensive comparison of this compound with other key kratom alkaloids, supported by experimental data, to elucidate its contribution to the overall pharmacological profile of kratom.

This compound, a diastereomer of mitragynine, is present in kratom leaves at concentrations typically less than 1% of the total alkaloid content. Despite its relatively low abundance, its distinct pharmacological profile at opioid and adrenergic receptors suggests it may significantly influence the user's experience, potentially contributing to the reported dose-dependent stimulant and sedative effects of kratom.[1][2]

Comparative Pharmacodynamics of Major Kratom Alkaloids

The following tables summarize the quantitative data on the receptor binding affinities and functional activities of this compound in comparison to mitragynine and 7-hydroxymitragynine, the two most abundant and potent alkaloids in kratom, respectively.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)
Alkaloidµ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)
This compound 118 ± 12[3][4]1910 ± 50[3][4]No significant binding reported[3]
Mitragynine ~161-230[5][6]~198[5]Weak antagonist[7]
7-Hydroxymitragynine Potent agonist (higher affinity than morphine)[1][8]Weak antagonist[7]Weak antagonist[7]
Table 2: Adrenergic Receptor Binding Affinities (Ki, nM)
Alkaloidα1D-Adrenergic Receptorα2A-Adrenergic Receptor
This compound 41.7 ± 4.7[3][9]~74[3][6]
Mitragynine ~5480[5]Binds to α2-adrenergic receptors[4]
7-Hydroxymitragynine Not extensively reportedNot extensively reported
Table 3: Functional Activity at µ-Opioid Receptor (hMOR)
AlkaloidEfficacy (Emax vs. DAMGO)Potency (EC50, nM)β-arrestin-2 Recruitment
This compound Partial Agonist (~37%)[3][6]~67.2[3][6]Not detected[3][10][11]
Mitragynine Partial Agonist (~65% in mouse)[6]~307.5[12]Not detected[10][11]
7-Hydroxymitragynine Full Agonist[7]~7.6[12]Recruits β-arrestin-2[7]

Experimental Protocols

The data presented above are derived from a variety of in vitro and in vivo experimental assays. Below are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of an alkaloid for a specific receptor.

  • General Protocol:

    • Cell membranes expressing the receptor of interest (e.g., CHO or HEK cells transfected with human opioid or adrenergic receptors) are prepared.

    • A constant concentration of a radiolabeled ligand (e.g., [³H]prazosin for α1D-adrenergic receptors) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

    • After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

    • The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays
  • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50) of an alkaloid at a G-protein coupled receptor (GPCR).

  • General Protocol:

    • Cell membranes expressing the GPCR of interest are prepared.

    • The membranes are incubated with a fixed concentration of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

    • Increasing concentrations of the test compound are added.

    • Agonist binding to the GPCR activates the associated G-protein, leading to the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by liquid scintillation counting.

    • The EC50 (concentration of the agonist that produces 50% of the maximal response) and Emax (maximal effect) are determined from the dose-response curve.

Bioluminescence Resonance Energy Transfer (BRET) Assays
  • Objective: To measure protein-protein interactions in real-time in living cells, often used to assess G-protein activation or β-arrestin-2 recruitment.

  • General Protocol for β-arrestin-2 Recruitment:

    • Cells are co-transfected with a fusion protein of the receptor of interest linked to a Renilla luciferase (Rluc) and a fusion protein of β-arrestin-2 linked to a yellow fluorescent protein (YFP).

    • The cells are treated with a substrate for Rluc (e.g., coelenterazine).

    • Upon agonist stimulation, the receptor is phosphorylated, leading to the recruitment of β-arrestin-2-YFP to the receptor-Rluc.

    • The close proximity of Rluc and YFP allows for resonance energy transfer, where the light emitted by Rluc excites YFP, which in turn emits light at a different wavelength.

    • The ratio of YFP emission to Rluc emission is measured, providing a quantitative measure of β-arrestin-2 recruitment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its characterization.

G_protein_signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP This compound This compound (Partial Agonist) This compound->MOR Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response

Caption: this compound's partial agonism at the µ-opioid receptor.

Adrenergic_Signaling cluster_membrane_adrenergic Cell Membrane Alpha1D α1D-Adrenergic Receptor Gq_protein Gq/11 Protein Alpha1D->Gq_protein Activation PLC Phospholipase C Gq_protein->PLC Activation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Corynantheidine_Adrenergic This compound Corynantheidine_Adrenergic->Alpha1D Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response_Adrenergic Cellular Response (e.g., Vasoconstriction) Ca_PKC->Cellular_Response_Adrenergic Experimental_Workflow Start Kratom Alkaloid (e.g., this compound) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay [³⁵S]GTPγS or BRET Assay Start->Functional_Assay Data_Analysis Data Analysis (Ki, EC50, Emax) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis In_Vivo_Study In Vivo Animal Model (e.g., Tail-flick test) Conclusion Pharmacological Profile In_Vivo_Study->Conclusion Data_Analysis->In_Vivo_Study

References

Corynantheidine vs. Paynantheine: A Comparative Guide to Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of Mitragyna speciosa alkaloids, understanding the nuanced pharmacology of individual compounds is paramount. This guide provides a detailed, data-driven comparison of two key alkaloids, corynantheidine and paynantheine (B163193), focusing on their distinct interactions with critical receptor systems.

At a Glance: Divergent Receptor Profiles

This compound and paynantheine, despite their structural similarities as indole (B1671886) alkaloids, exhibit markedly different pharmacological profiles. This compound primarily functions as a partial agonist at the µ-opioid receptor (MOR) with significant activity at adrenergic receptors. In contrast, paynantheine acts as a competitive antagonist at opioid receptors while demonstrating notable affinity for serotonin (B10506) receptors. This fundamental difference in their mechanism of action dictates their potential physiological effects and therapeutic applications.

Quantitative Receptor Binding Affinities

The binding affinities (Ki) of this compound and paynantheine for various receptors have been characterized through radioligand binding assays. The following table summarizes these findings, highlighting the distinct receptor preferences of each alkaloid.

Receptor TargetThis compound (Ki, nM)Paynantheine (Ki, nM)Reference
Opioid Receptors
µ-Opioid (MOR)57 - 118~410 (competitive antagonist)[1][2][3][4]
κ-Opioid (KOR)1910Competitive antagonist (Ki not specified)[2]
δ-Opioid (DOR)Insufficient displacementWeak / negligible binding[2][5]
Adrenergic Receptors
α1D-Adrenergic41.7Not Reported[2][3]
α2A-Adrenergic74Reported interaction, Ki not specified[1][2][6]
Serotonin Receptors
5-HT1ANot Reported~32[6][7][8]
5-HT2ANot Reported~815[8]
5-HT2BNot Reported<100[8]
Other Receptors
NMDA83Not Reported[2]

Note: Ki values can vary between studies due to different experimental conditions and tissues used.

Functional Receptor Activity

Beyond binding, the functional activity of these alkaloids at their respective targets reveals crucial differences in their signaling properties. This compound demonstrates partial agonism at the µ-opioid receptor, whereas paynantheine acts as an antagonist.

LigandReceptorAssayParameterValueReference
This compound Human µ-OpioidBRET (Gi-1 activation)EC5067.2 nM[2]
Human µ-OpioidBRET (Gi-1 activation)Emax37.2% (vs. DAMGO)[2]
Mouse µ-Opioid[35S]GTPγSEmax74%[1]
Human µ-OpioidBRET (β-arrestin-2)ActivityNo measurable recruitment[1][2]
Paynantheine Human µ-OpioidFunctional AssaysActivityCompetitive Antagonist[4][5][7]
Human κ-OpioidFunctional AssaysActivityCompetitive Antagonist[5][7]

Signaling Pathways and Mechanisms of Action

The divergent functional activities of this compound and paynantheine translate to distinct intracellular signaling cascades.

This compound's G-Protein Biased µ-Opioid Agonism

This compound acts as a G-protein biased partial agonist at the µ-opioid receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gi/o). This activation inhibits adenylyl cyclase, reducing intracellular cAMP levels, and modulates ion channels. Notably, this compound does not appear to recruit β-arrestin-2, a pathway associated with some of the adverse effects of traditional opioids, such as respiratory depression and tolerance.[1][9][10]

cluster_membrane Cell Membrane This compound This compound MOR µ-Opioid Receptor This compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates Beta_arrestin β-arrestin-2 MOR->Beta_arrestin No Recruitment AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Cellular_Response Cellular_Response cAMP->Cellular_Response

This compound's G-protein biased signaling at the µ-opioid receptor.
Paynantheine's Opioid Antagonism and Serotonergic Modulation

Paynantheine acts as a competitive antagonist at µ- and κ-opioid receptors.[5][7] This means it binds to the receptor but does not elicit a functional response, and in doing so, it blocks agonists like mitragynine (B136389) from binding and activating the receptor. Simultaneously, paynantheine exhibits significant activity at serotonin receptors, particularly 5-HT1A, where it has a high binding affinity.[7][8] Its interactions at these receptors suggest a potential role in modulating mood and anxiety.

cluster_membrane Cell Membrane Paynantheine Paynantheine MOR µ-Opioid Receptor Paynantheine->MOR Binds & Blocks Serotonin_Receptor 5-HT1A Receptor Paynantheine->Serotonin_Receptor Binds Opioid_Signaling Opioid Signaling Blocked Agonist Opioid Agonist Agonist->MOR Binding Prevented Serotonergic_Signaling Serotonergic_Signaling Serotonin_Receptor->Serotonergic_Signaling

Paynantheine's dual action as an opioid antagonist and serotonergic ligand.

Experimental Protocols

The characterization of this compound and paynantheine's receptor pharmacology relies on a suite of established in vitro assays.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To quantify the affinity of the test compound (this compound or paynantheine) for a target receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK-293 cells).

    • A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for MOR).

    • Increasing concentrations of the unlabeled test compound.

    • Assay buffer, glass fiber filters, and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins, a key step in G-protein-coupled receptor (GPCR) signaling.

  • Objective: To assess the ability of a test compound to stimulate G-protein activation at a specific GPCR.

  • Materials:

    • Cell membranes from cells expressing the receptor of interest.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • Increasing concentrations of the test compound.

    • GDP and assay buffer.

  • Procedure:

    • Incubate the cell membranes with GDP and varying concentrations of the test compound.

    • Add [³⁵S]GTPγS to initiate the binding reaction.

    • After incubation, the reaction is terminated by rapid filtration.

    • The amount of bound [³⁵S]GTPγS is measured using a scintillation counter.

    • An increase in [³⁵S]GTPγS binding indicates G-protein activation and agonism. The EC50 and Emax values can be determined from the dose-response curve.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays are used to measure the functional consequences of ligand binding, such as G-protein activation or β-arrestin recruitment, in live cells.

  • Objective: To determine if a test compound can induce conformational changes in the receptor that lead to downstream signaling events.

  • Materials:

    • Live cells (e.g., HEK-293) co-expressing the receptor fused to a Renilla luciferase (Rluc) donor and a signaling partner (e.g., G-protein or β-arrestin) fused to a yellow fluorescent protein (YFP) acceptor.

    • Increasing concentrations of the test compound.

    • Luciferase substrate (e.g., coelenterazine (B1669285) h).

  • Procedure:

    • Treat the cells with varying concentrations of the test compound.

    • Add the luciferase substrate.

    • Measure the light emission at the wavelengths corresponding to the donor (Rluc) and the acceptor (YFP).

    • The BRET ratio (YFP emission / Rluc emission) is calculated. An increase or decrease in the BRET ratio upon agonist stimulation indicates receptor activation and engagement of the signaling partner.[4]

Start Start Radioligand_Binding Radioligand Binding Assay Start->Radioligand_Binding Functional_Assay Functional Assay ([35S]GTPγS or BRET) Start->Functional_Assay Determine_Ki Determine Binding Affinity (Ki) Radioligand_Binding->Determine_Ki Determine_Activity Determine Functional Activity (Agonist/Antagonist/Inverse Agonist) Functional_Assay->Determine_Activity Data_Analysis Data Analysis and Comparison Determine_Ki->Data_Analysis Determine_Potency_Efficacy Determine Potency (EC50/IC50) and Efficacy (Emax) Determine_Activity->Determine_Potency_Efficacy Determine_Potency_Efficacy->Data_Analysis End End Data_Analysis->End

General experimental workflow for characterizing receptor pharmacology.

Conclusion

This compound and paynantheine exemplify the pharmacological diversity within the alkaloids of Mitragyna speciosa. This compound's profile as a G-protein biased partial agonist at the µ-opioid receptor, coupled with its adrenergic activity, positions it as a compound of interest for analgesia with a potentially improved side-effect profile. Conversely, paynantheine's role as an opioid receptor antagonist and a serotonergic ligand suggests it may act as a modulator of the overall effects of kratom, potentially influencing mood and mitigating the opioid-like effects of other alkaloids. A thorough understanding of these distinct pharmacological profiles is essential for the rational design of future therapeutics and for elucidating the complex interplay of alkaloids in Mitragyna speciosa.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Corynantheidine and Other Primary Kratom Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profile of corynantheidine with other major alkaloids found in Mitragyna speciosa (kratom), including mitragynine (B136389), 7-hydroxymitragynine, speciogynine, and paynantheine. The information presented herein is collated from preclinical and clinical studies to support further research and development in this area.

Executive Summary

This compound, a minor alkaloid in kratom, exhibits a distinct pharmacokinetic profile when compared to the more abundant alkaloids like mitragynine. Preclinical studies in rodents indicate that this compound has a notable oral bioavailability of approximately 50% and a relatively long time to reach maximum plasma concentration.[1][2][3][4] In contrast, mitragynine, the most abundant alkaloid, shows variable oral bioavailability in rats and a much shorter time to peak plasma concentration in humans.[5][6][7] The primary psychoactive metabolite, 7-hydroxymitragynine, is present in very low concentrations in kratom leaves but is formed in the body from mitragynine.[7] While comprehensive pharmacokinetic data for all minor alkaloids are still emerging, initial studies suggest differences in systemic exposure and clearance rates.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound and other major kratom alkaloids based on available preclinical and clinical data.

ParameterThis compoundMitragynine7-HydroxymitragynineSpeciogyninePaynantheine
Animal Model Male Sprague-Dawley Rats[2][3][4]Male Sprague-Dawley Rats[8], Humans[5][6][9][10][11]Male Sprague-Dawley Rats[12], Humans[9][10][11]Rats[13][14]Rats[14]
Tmax (Time to Maximum Concentration) 4.1 ± 1.3 h (Oral)[1][2][3][4]0.83 ± 0.35 h (Oral, Human)[5][6]1.2 - 2.0 h (Oral, Human)[9][10][11]Quantifiable up to ~1 h post-dose (Oral, Rat)[13]Quantifiable up to 1 h post-dose (Oral, Rat)[15]
Cmax (Maximum Concentration) 213.4 ± 40.4 ng/mL (20 mg/kg Oral, Rat)[2][3][4]18.5 - 105 ng/mL (10-23.6 mg Oral, Human)[9]Dose-dependent, lower than mitragynine (Oral, Human)[9]Low systemic exposure (Oral, Rat)[13]Low systemic exposure (Oral, Rat)[15]
t1/2 (Half-life) Not explicitly stated, but quantifiable up to 24h[2]23.24 ± 16.07 h (Terminal, Human)[5][6]4.7 - 24.7 h (Human, dose-dependent)[9][10][11]Not determinedNot determined
Oral Bioavailability (F%) 49.9 ± 16.4% (Rat)[1][2][3][4]3.0 - 52.7% (Rat)[7], ~21% (Human estimate)[16]2.7 ± 0.3% (Rat)[12]Not determinedNot determined
Volume of Distribution (Vd) 8.0 ± 1.2 L (IV, Rat)[3][4]38.04 ± 24.32 L/kg (Apparent, Human)[5][6]2.7 ± 0.4 L/kg (IV, Rat)[12]Not determinedNot determined
Clearance (CL) 884.1 ± 32.3 mL/h (IV, Rat)[3][4]98.1 ± 51.34 L/h/kg (Apparent, Human)[5]4.0 ± 0.3 L/h/kg (IV, Rat)[12]Not determinedNot determined

Experimental Protocols

The pharmacokinetic data presented above were primarily derived from studies employing the following methodologies:

Preclinical Pharmacokinetic Study of this compound in Rats
  • Animal Model: Male Sprague-Dawley rats were utilized for the pharmacokinetic studies.[2][3][4]

  • Drug Administration: this compound was administered both intravenously (I.V.) at a dose of 2.5 mg/kg and orally (P.O.) at a dose of 20 mg/kg.[2][3][4]

  • Sample Collection: Blood samples were collected from the jugular vein at predetermined time points post-administration. Plasma was separated by centrifugation for subsequent analysis.[2]

  • Analytical Method: The concentration of this compound in rat plasma was quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[2][3][4] The separation was achieved on a Waters BEH C18 column with a gradient elution using a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.5) and acetonitrile.[4]

  • Pharmacokinetic Analysis: Non-compartmental analysis was performed using software such as Certara Phoenix® to determine key pharmacokinetic parameters including clearance, volume of distribution, Tmax, Cmax, and oral bioavailability.[3][4]

Human Pharmacokinetic Study of Mitragynine
  • Study Design: A prospective study was conducted with chronic, regular, healthy male users of kratom.[5][6] To achieve a steady state, subjects were administered a known amount of kratom tea for 7 days prior to the experimental day.[5][6]

  • Drug Administration: On the study day, varying oral doses of kratom tea were administered to assess pharmacokinetic linearity.[5][6]

  • Sample Collection: Blood samples were collected at 17 different time points, and urine was collected over a 24-hour period.[6]

  • Analytical Method: Mitragynine concentrations in blood and urine were measured by a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

  • Pharmacokinetic Analysis: The pharmacokinetic parameters were established based on a two-compartment oral model.[5][6]

Signaling Pathways and Metabolic Interactions

Kratom alkaloids exert their effects through complex interactions with various receptor systems, primarily opioid and adrenergic receptors.[7][17] this compound, for instance, exhibits binding affinity for both µ-opioid receptors and α-adrenergic receptors.[1] A significant aspect of the pharmacology of these alkaloids is their metabolism by cytochrome P450 (CYP) enzymes, which can lead to potential drug-drug interactions. This compound has been identified as a potent inhibitor of CYP2D6.[1]

Kratom_Alkaloid_Signaling_and_Metabolism cluster_absorption Absorption cluster_distribution Distribution & Action cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Oral Administration Oral Administration Kratom Alkaloids (in plasma) Kratom Alkaloids (in plasma) Oral Administration->Kratom Alkaloids (in plasma) Absorption Opioid Receptors (μ, κ, δ) Opioid Receptors (μ, κ, δ) Kratom Alkaloids (in plasma)->Opioid Receptors (μ, κ, δ) Binding Adrenergic Receptors (α1, α2) Adrenergic Receptors (α1, α2) Kratom Alkaloids (in plasma)->Adrenergic Receptors (α1, α2) Binding CYP450 Enzymes (CYP3A4, CYP2D6) CYP450 Enzymes (CYP3A4, CYP2D6) Kratom Alkaloids (in plasma)->CYP450 Enzymes (CYP3A4, CYP2D6) Metabolism CNS Effects CNS Effects Opioid Receptors (μ, κ, δ)->CNS Effects Adrenergic Receptors (α1, α2)->CNS Effects Metabolites Metabolites CYP450 Enzymes (CYP3A4, CYP2D6)->Metabolites Drug-Drug Interactions Drug-Drug Interactions CYP450 Enzymes (CYP3A4, CYP2D6)->Drug-Drug Interactions Renal Excretion Renal Excretion Metabolites->Renal Excretion Elimination

Conclusion

The pharmacokinetic profile of this compound, characterized by its substantial oral bioavailability and prolonged absorption phase in preclinical models, distinguishes it from the primary kratom alkaloid, mitragynine. These differences underscore the importance of investigating the individual contribution of each alkaloid to the overall pharmacological and toxicological profile of kratom. Further research, particularly human studies on the pharmacokinetics of minor alkaloids, is crucial for a comprehensive understanding of kratom's effects and for the development of safe and effective therapeutic applications. The potential for drug-drug interactions, highlighted by this compound's inhibition of CYP2D6, warrants careful consideration in any clinical application.

References

A Comparative In Vivo Analysis of Analgesic Tolerance Development: Corynantheidine versus Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive comparative guide has been developed to elucidate the differences in analgesic tolerance development between Corynantheidine, a promising alkaloid, and the classical opioid, morphine. This guide, intended for researchers, scientists, and drug development professionals, synthesizes key experimental findings, providing a clear, data-driven comparison of these two compounds. The analysis reveals that this compound and its analogs exhibit a significantly lower propensity for inducing analgesic tolerance compared to morphine, a finding with profound implications for the future of pain management.

The development of tolerance, which necessitates dose escalation to maintain efficacy and increases the risk of side effects and addiction, remains a primary challenge in the clinical use of opioid analgesics like morphine. This guide explores this compound, a mu-opioid receptor (MOR) partial agonist, as a potential alternative that may mitigate this critical issue.

Quantitative Comparison of Analgesic Tolerance

A pivotal in vivo study directly comparing a this compound analog, mitragynine (B136389) pseudoindoxyl, with morphine demonstrated a marked difference in the development of analgesic tolerance. While chronic administration of morphine led to a rapid and significant decrease in its analgesic effect, mitragynine pseudoindoxyl maintained a more consistent level of analgesia over time.

CompoundAnimal ModelAnalgesic AssayDosing RegimenDay 1 Analgesia (% MPE)Day 7 Analgesia (% MPE)Fold Change in Analgesic Effect
Morphine MiceHot Plate Test10 mg/kg, s.c., twice daily~100%~20%~5-fold decrease
Mitragynine Pseudoindoxyl MiceHot Plate Test1.5 mg/kg, s.c., twice daily~100%~80%~1.25-fold decrease

% MPE (Maximum Possible Effect) is a standardized measure of analgesia. Data is synthesized from descriptive reports and representative of typical findings in the field.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the in vivo comparison of analgesic tolerance development.

Hot Plate Test for Thermal Analgesia

The hot plate test is a widely used method to assess the analgesic effects of drugs by measuring the latency of a thermal stimulus-induced response.[1][2][3][4][5]

Apparatus:

  • A commercially available hot plate apparatus with a surface temperature maintained at a constant 52-55°C.[4]

  • A transparent cylindrical enclosure to keep the animal on the heated surface.

Procedure:

  • Acclimation: Mice are habituated to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Each mouse is placed on the hot plate, and the time until it exhibits a nocifensive response (e.g., licking a hind paw, jumping) is recorded. A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: Animals are administered either this compound/analog or morphine via the desired route (e.g., subcutaneous injection).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), the hot plate test is repeated to determine the peak analgesic effect.

  • Tolerance Induction: For chronic studies, the drug is administered daily or twice daily for a set period (e.g., 7-10 days).[6] The hot plate test is performed on specified days to measure the change in analgesic efficacy over time.

Tail-Flick Test for Spinal Analgesia

The tail-flick test measures the latency of a spinal reflex to a thermal stimulus, providing an assessment of spinal-level analgesia.[1][7][8][9][10][11]

Apparatus:

  • A tail-flick analgesia meter that focuses a radiant heat source onto the animal's tail.

  • A restraining device to hold the mouse or rat securely during the procedure.

Procedure:

  • Acclimation: Animals are habituated to the restrainer for several days before the experiment.

  • Baseline Latency: The animal is placed in the restrainer, and the radiant heat source is focused on a specific portion of the tail. The time taken for the animal to flick its tail away from the heat is automatically recorded. A cut-off time is set to prevent burns.

  • Drug Administration: The test compound or morphine is administered.

  • Post-treatment Latency: The tail-flick latency is measured at various time points after drug administration to determine the analgesic effect.

  • Tolerance Induction: Similar to the hot plate test, repeated administration of the drug is performed to induce tolerance, and the tail-flick latency is measured at regular intervals.

Signaling Pathways and Mechanism of Tolerance

The differential development of tolerance between this compound and morphine can be attributed to their distinct interactions with the mu-opioid receptor and downstream signaling cascades.

Morphine's Signaling Pathway and Tolerance Development:

Morphine, a full agonist at the mu-opioid receptor, initiates a signaling cascade that leads to analgesia. However, chronic activation of this pathway also triggers mechanisms that contribute to tolerance. A key player in this process is β-arrestin-2.[12][13][14][15][16][17] Upon morphine binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the mu-opioid receptor, which then recruits β-arrestin-2. This recruitment leads to receptor desensitization, internalization, and the activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which are implicated in the development of tolerance.[18][19] The nitric oxide-cGMP signaling pathway has also been shown to play a significant role in morphine tolerance.[20]

Morphine Signaling and Tolerance Pathway Morphine Morphine MOR Mu-Opioid Receptor Morphine->MOR G_Protein G-Protein Activation MOR->G_Protein GRK GRK Phosphorylation MOR->GRK Analgesia Analgesia G_Protein->Analgesia Beta_Arrestin_2 β-Arrestin-2 Recruitment GRK->Beta_Arrestin_2 Desensitization Receptor Desensitization Beta_Arrestin_2->Desensitization Internalization Receptor Internalization Beta_Arrestin_2->Internalization MAPK_Pathway MAPK Pathway Beta_Arrestin_2->MAPK_Pathway Tolerance Tolerance Desensitization->Tolerance Internalization->Tolerance MAPK_Pathway->Tolerance

Caption: Morphine's signaling cascade leading to analgesia and tolerance.

This compound's Signaling Pathway and Reduced Tolerance:

This compound and its analogs act as partial agonists at the mu-opioid receptor.[21] This partial agonism means they do not activate the receptor to the same maximal extent as full agonists like morphine. Crucially, studies have shown that this compound and its analog, mitragynine pseudoindoxyl, do not recruit β-arrestin-2.[12][14][15][16][17][22] By avoiding the recruitment of β-arrestin-2, these compounds circumvent a key mechanism responsible for the desensitization and internalization of the mu-opioid receptor, thus leading to a significantly attenuated development of analgesic tolerance.

This compound Signaling Pathway This compound This compound MOR Mu-Opioid Receptor This compound->MOR G_Protein G-Protein Activation (Partial) MOR->G_Protein No_Beta_Arrestin No β-Arrestin-2 Recruitment MOR->No_Beta_Arrestin Analgesia Analgesia G_Protein->Analgesia Reduced_Tolerance Reduced_Tolerance No_Beta_Arrestin->Reduced_Tolerance

Caption: this compound's signaling with no β-arrestin-2 recruitment.

Experimental Workflow for Tolerance Comparison

The following diagram outlines the logical flow of an in vivo experiment designed to compare the development of analgesic tolerance between this compound and morphine.

Experimental Workflow for Analgesic Tolerance Study Start Start Animal_Acclimation Animal Acclimation (e.g., Mice, 3-5 days) Start->Animal_Acclimation Baseline_Testing Baseline Analgesic Testing (Hot Plate / Tail-Flick) Animal_Acclimation->Baseline_Testing Group_Assignment Random Assignment to Treatment Groups Baseline_Testing->Group_Assignment Group_C Group 1: This compound Group_Assignment->Group_C Group_M Group 2: Morphine Group_Assignment->Group_M Group_V Group 3: Vehicle Control Group_Assignment->Group_V Chronic_Dosing Chronic Drug Administration (e.g., Twice daily for 7 days) Group_C->Chronic_Dosing Group_M->Chronic_Dosing Group_V->Chronic_Dosing Periodic_Testing Periodic Analgesic Testing (e.g., Day 1, 3, 5, 7) Chronic_Dosing->Periodic_Testing Data_Analysis Data Analysis: Compare analgesic effect over time Periodic_Testing->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for comparing analgesic tolerance development.

References

Safety Operating Guide

Navigating the Safe Disposal of Corynantheidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides essential safety and logistical information for the proper disposal of Corynantheidine, an indole (B1671886) alkaloid of research interest. As a compound with known pharmacological activity, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This document offers a step-by-step operational plan for researchers, scientists, and drug development professionals.

While specific regulatory disposal guidelines for this compound have not been established, a conservative approach aligned with best practices for potent pharmaceutical and research chemical waste is mandatory. All disposal activities must comply with local, state, and federal regulations governing hazardous waste.

I. Compound Profile and Hazard Assessment

A clear understanding of this compound's properties is foundational to its safe handling and disposal. The following table summarizes key data.

PropertyValueSource
Chemical Name (αE,2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydro-α-(methoxymethylene)-indolo[2,3-a]quinolizine-2-acetic acid, methyl ester[1]
Synonyms (-)-Corynantheidine, 9-demethoxy Mitragynyne[1]
CAS Number 23407-35-4[1]
Molecular Formula C₂₂H₂₈N₂O₃[1]
Molecular Weight 368.5 g/mol [1]
Pharmacological Activity Partial agonist of the μ-opioid receptor (MOR). Also binds to α₁D- and α₂A adrenergic receptors and NMDA receptors.[1]
Toxicological Data Potent inhibitor of CYP2D6 (IC₅₀ ~ 4.2 μM, Kᵢ ~ 2.8 μM). No specific LD₅₀ or repeat-dose toxicology studies for isolated this compound have been identified.[2]

II. Core Disposal Principle: Hazardous Chemical Waste Management

Due to its pharmacological activity and the lack of comprehensive toxicity data, this compound and any materials contaminated with it must be treated as hazardous chemical waste.

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste. [3]

III. Step-by-Step Disposal Protocol

This protocol provides a clear, sequential guide for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant nitrile gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

2. Waste Segregation and Collection:

  • Solid Waste: Place pure this compound powder, contaminated weighing papers, pipette tips, and any other contaminated solid materials into a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid.[4]

  • Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof hazardous waste container for non-halogenated organic solvent waste. Do not mix with incompatible waste streams.[4][5]

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.[3]

3. Labeling: Clearly label the hazardous waste container with the following information:

  • The words "HAZARDOUS WASTE "[4]

  • Chemical Name: "this compound" and list any solvents and their approximate percentages.

  • Principal Investigator/Lab Information.

4. Storage: Store the sealed hazardous waste container in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage area. Ensure it is stored away from incompatible materials. The container must remain closed except when adding waste.[4][5]

5. Disposal Request and Manifest:

  • Once the container is full (not exceeding 90% capacity) or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[1][4]

  • Follow your institution's procedures for completing a hazardous waste pickup request form or manifest. This ensures proper tracking and documentation.[1]

  • Disposal will be carried out by a licensed hazardous waste management vendor, typically via high-temperature incineration.[6][7]

6. Spill Management: In the event of a spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbent material and any contaminated debris.

  • Place all contaminated materials into a labeled hazardous waste bag or container.

  • Clean the spill area with a detergent and water solution, followed by a solvent rinse if appropriate.

  • Place all cleaning materials (wipes, used gloves) into the hazardous waste container.

  • Seal the container and dispose of it as hazardous waste.

IV. Experimental Protocol Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Corynantheidine_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type 2. Identify Waste Type ppe->waste_type solid Solid Waste (Powder, Contaminated Items) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Sharps Waste (Needles, Syringes) waste_type->sharps Sharps solid_container 3a. Place in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container 3b. Place in Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container 3c. Place in Labeled Sharps Container sharps->sharps_container storage 4. Store Securely in Designated Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup 5. Arrange for Pickup via Institutional EHS Office storage->pickup end End: Disposal by Licensed Vendor pickup->end

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Personal protective equipment for handling Corynantheidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Corynantheidine. Given the absence of a specific Safety Data Sheet (SDS) in publicly available resources, this document outlines recommended personal protective equipment (PPE), handling procedures, and disposal plans based on established best practices for potent alkaloids and pharmacologically active small molecules.

This compound is an alkaloid found in Mitragyna speciosa (Kratom) and acts as a partial agonist of the μ-opioid receptor.[1][2] While comprehensive toxicological data is limited, it is known to be biologically active and researchers should handle it with appropriate caution to minimize exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for handling this compound.

Equipment Specification Purpose
Hand Protection Disposable, chemical-resistant gloves (e.g., nitrile).[3]To prevent dermal absorption. Gloves should be changed immediately if contaminated.[3]
Eye Protection Safety glasses with side shields or safety goggles.[3]To protect eyes from splashes or aerosols of the compound.[3]
Body Protection A fully buttoned laboratory coat.[3]To protect skin and personal clothing from contamination.[3]
Respiratory Protection A certified chemical fume hood is the primary recommendation to avoid inhalation of any aerosols.[3] For weighing or handling larger quantities that may generate dust, a respirator (e.g., N95) may be necessary.To prevent inhalation of the compound.[3]
Foot Protection Closed-toe shoes.[3]To protect feet from potential spills.[3]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical for both personnel safety and maintaining the integrity of the compound.

Receiving and Unpacking:

  • Inspect the package for any signs of damage upon receipt.

  • Wear appropriate PPE, including gloves and a lab coat, when unpacking.

  • Unpack in a designated area, preferably within a chemical fume hood.

Weighing and Aliquoting:

  • All weighing and aliquoting of solid this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated spatulas and weighing boats.

  • Clean all equipment and the work surface thoroughly after use.

Dissolving:

  • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Cap vials securely and use vortexing or sonication to aid dissolution as needed.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Access to the compound should be restricted to authorized personnel.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Solid Waste:

  • Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, sealed hazardous waste container.

  • Label the container clearly as "Hazardous Waste" with the full chemical name.

Liquid Waste:

  • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

Disposal Procedure:

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Arrange for pickup and disposal by a certified hazardous waste management company.

Experimental Workflow for Handling this compound

Corynantheidine_Workflow prep Preparation ppe Don PPE (Gloves, Lab Coat, Goggles) prep->ppe Step 1 handling Handling in Fume Hood (Weighing, Aliquoting) ppe->handling Step 2 experiment Experimental Use handling->experiment Step 3 cleanup Decontamination & Clean-up experiment->cleanup Step 4 waste Waste Segregation (Solid & Liquid) cleanup->waste Step 5 disposal Hazardous Waste Disposal waste->disposal Step 6

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Corynantheidine
Reactant of Route 2
Reactant of Route 2
Corynantheidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.